Oxacyclohexadecan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
oxacyclohexadecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUPPRZPSYCDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCOC(=O)CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36486-90-5 | |
| Record name | Oxacyclohexadecan-2-one, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6044359 | |
| Record name | Pentadecan-15-olide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid, white to pale yellow solid | |
| Record name | Oxacyclohexadecan-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Exaltolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | omega-Pentadecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/47/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
137.00 °C. @ 2.00 mm Hg | |
| Record name | Exaltolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
106-02-5 | |
| Record name | Pentadecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxacyclohexadecan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxacyclohexadecan-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Oxacyclohexadecan-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecan-15-olide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecan-15-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK17S3S98K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Exaltolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52 - 53 °C | |
| Record name | Exaltolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Oxacyclohexadecan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oxacyclohexadecan-2-one, a macrocyclic lactone of significant interest in the fields of fragrance chemistry and material science. This document details its chemical synonyms and identifiers, outlines key experimental protocols for its synthesis and analysis, and presents a visual workflow of a representative synthetic pathway.
Chemical Identity and Synonyms
This compound is a 15-membered ring lactone. It is also widely known by a variety of trivial and trade names, reflecting its broad commercial use. The systematic naming and various identifiers are crucial for unambiguous reference in research and development.
| Identifier Type | Identifier | Citations |
| IUPAC Name | This compound | |
| CAS Number | 106-02-5 | [1][2][3] |
| Molecular Formula | C15H28O2 | [1][2] |
| Molecular Weight | 240.38 g/mol | [2] |
| Synonym | Cyclopentadecanolide | [1][3][4][5][6][7][8][9][10] |
| Synonym | Exaltolide | [3][4][5][8][10][11][12] |
| Synonym | Pentadecanolide | [3][4][5][7][8][9][10] |
| Synonym | omega-Pentadecalactone | [4][5][6][9] |
| Synonym | 15-Pentadecanolactone | [3][4][5][8][9][10] |
| Synonym | Thibetolide | [1][3][5][8][9][10] |
| Synonym | Muskolactone | [1][3][5][8][10] |
| Synonym | Pentalide | [1][3][5][8][9][10] |
| Synonym | 15-Hydroxypentadecanoic acid lactone | [4][5][7][13][9] |
| FEMA Number | 2840 | [4][5] |
| EC Number | 203-354-6 | [5][9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, offering practical guidance for laboratory applications.
Synthesis from a Renewable Resource
A sustainable synthetic route to this compound has been developed utilizing Malania oleifera Chum oil, which is rich in 15-tetracosenic acid. This method involves a three-step process: ozonolysis and reduction, followed by cyclization.[4]
Materials:
-
Malania oleifera Chum oil
-
Potassium borohydride
-
Hydrochloric acid
-
Glycerol
-
Mixed catalyst (e.g., CH₃ONa/NaOH)
Procedure:
-
Ozonolysis and Reduction:
-
A solution of Malania oleifera Chum oil in a mixture of hexane and ethanol is subjected to ozonolysis at 0°C.[4]
-
The resulting product is then reduced with potassium borohydride.[4]
-
The reaction is neutralized with hydrochloric acid, filtered, washed, and dried to yield ω-hydroxycarboxylic acid triglyceride.[4]
-
-
Cyclization:
-
The ω-hydroxycarboxylic acid triglyceride is mixed with a catalyst (e.g., a mixed catalyst system of sodium methoxide (B1231860) and sodium hydroxide) and glycerol.[4]
-
The mixture is heated under vacuum to distill off the glycerol, which drives the cyclization reaction to form the crude cyclopentadecanolide. A yield of 63% has been reported with the specified mixed catalyst system.[4]
-
-
Purification:
-
The resulting mixture is purified by distillation and recrystallization from ethanol to yield pure this compound.[4]
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the identification and quantification of volatile and semi-volatile compounds like this compound in various matrices, particularly in fragrance and cosmetic products.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from liquid samples such as perfumes and lotions.[2]
Reagents and Materials:
-
Sample containing this compound
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
15 mL centrifuge tubes
-
2 mL autosampler vials
Procedure:
-
Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.[2]
-
Add 5 mL of hexane to the tube.[2]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[2]
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.[2]
-
Carefully transfer the upper hexane layer to a clean tube using a pipette.[2]
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate.[2]
-
Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.[2]
GC-MS Analysis Protocol:
-
GC Column: DB-5 or equivalent (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium.[11]
-
Injector Temperature: 250 °C.[11]
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
Synthetic Workflow Visualization
The following diagram illustrates the key stages in the synthesis of this compound from a renewable plant-based oil, as detailed in the experimental protocol.
Caption: Synthetic workflow for this compound.
Signaling Pathways
Currently, there is no established body of research indicating that this compound is directly involved in specific biological signaling pathways. Its primary application is in the fragrance and flavor industries, where its interaction with olfactory receptors is the key mechanism of action. Further research may elucidate any potential secondary biological activities.
References
- 1. Pentadecalactone | C15H28O2 | CID 235414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. This compound [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Temporary title [webprod.hc-sc.gc.ca]
- 13. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
The Enigmatic Musk: A Technical Guide to the Natural Sources and Occurrence of Oxacyclohexadecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxacyclohexadecan-2-one, a macrocyclic lactone also recognized by synonyms such as Pentadecalactone and Exaltolide, is a molecule of significant interest in the fragrance, flavor, and potentially pharmaceutical industries. Renowned for its delicate yet persistent musk-like aroma, its natural origins are a subject of ongoing scientific exploration. This technical guide provides a comprehensive overview of the known natural sources of this compound, collates available quantitative data on its occurrence, and outlines detailed experimental protocols for its extraction and identification from natural matrices. Furthermore, a generalized workflow for the discovery and characterization of such natural products is presented visually to aid researchers in this field.
Introduction
This compound (C₁₅H₂₈O₂) is a 16-membered ring lactone that contributes a highly valued musk note to fragrances and can be used as a flavoring agent.[1][2] While synthetic routes for its production are well-established, the identification of its natural sources is crucial for understanding its biosynthesis, ecological role, and for the discovery of novel, bio-inspired molecules. This guide aims to consolidate the current knowledge on the natural occurrence of this compound, providing a technical resource for professionals in natural product chemistry, pharmacology, and drug development.
Natural Sources and Occurrence
This compound has been identified as a volatile or semi-volatile component in a select number of plant species. Its presence is often in trace amounts, contributing to the complex aroma profiles of these plants. The primary identified natural sources are detailed below.
Angelica archangelica (Angelica Root)
The essential oil derived from the roots and seeds of Angelica archangelica is a well-documented source of this compound.[1] It is responsible, in part, for the characteristic musky aroma of the oil.[2]
Lonicera japonica (Japanese Honeysuckle)
Japanese Honeysuckle is another plant in which this compound has been reported.[1] The flowers of Lonicera japonica are known for their complex and pleasant fragrance, to which this macrocyclic lactone likely contributes.
Wild Celery (Apium graveolens)
The essential oil of wild celery has also been cited as a natural source of pentadecalactone.[3]
Moringa oleifera
Recent studies have identified this compound in the seeds of Moringa oleifera.[4] This finding is of particular interest given the extensive research into the various bioactive compounds present in this plant.
Quantitative Data
Quantitative analysis of this compound in natural sources is challenging due to its low concentrations. The following table summarizes the available data.
| Natural Source | Plant Part | Compound Name in Study | Concentration (%) | Analytical Method | Reference |
| Angelica archangelica L. | Seeds | Pentadecanolide | 0.04 | GC/MS | [5] |
Note: Data for other mentioned sources is currently not available in specific quantitative terms.
Experimental Protocols
The isolation and identification of this compound from natural sources typically involve extraction followed by chromatographic and spectrometric analysis. Below are generalized protocols based on established methods for natural product chemistry.
Extraction of Essential Oil by Steam Distillation
This method is suitable for obtaining the volatile fraction from plant material, such as Angelica archangelica roots or seeds.
Protocol:
-
Material Preparation: The plant material (e.g., 500 g of dried and ground Angelica roots) is placed in a distillation flask.
-
Apparatus Setup: A Clevenger-type apparatus is set up for steam distillation.
-
Distillation: Steam is passed through the plant material, carrying the volatile compounds. The steam and volatiles are then condensed.
-
Collection: The essential oil, being immiscible with water, is collected from the apparatus.
-
Drying: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: The essential oil is stored in a sealed, dark glass vial at 4°C until analysis.
Solvent Extraction
This method can be used to extract a broader range of compounds, including semi-volatiles, from plant materials like Moringa oleifera seeds.
Protocol:
-
Material Preparation: The plant material (e.g., 100 g of ground Moringa oleifera seeds) is placed in a flask.
-
Solvent Addition: A suitable solvent (e.g., hexane (B92381) or dichloromethane) is added to the flask at a solid-to-solvent ratio of 1:10 (w/v).
-
Extraction: The mixture is agitated at room temperature for 24-48 hours. Alternatively, a Soxhlet apparatus can be used for more efficient extraction.
-
Filtration: The mixture is filtered to separate the extract from the solid plant material.
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Storage: The resulting crude extract is stored at a low temperature prior to further purification.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and effective technique for identifying and quantifying volatile and semi-volatile compounds like this compound in complex mixtures.
Protocol:
-
Sample Preparation: The essential oil or a redissolved fraction of the solvent extract is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 1 mg/mL).
-
GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD or a similar system can be used.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is programmed to separate the components of the mixture. A typical program might be: start at 60°C for 1 minute, then ramp up to 250°C at 10°C/min, and hold at 250°C for 5 minutes.
-
Mass Spectrometer Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The scan range is typically set from m/z 40 to 500.
-
Identification: The mass spectrum of the eluting compound is compared with reference spectra in a database (e.g., NIST). The retention index is also used for confirmation.
-
Quantification: The percentage of this compound is determined by the peak area normalization method. For more accurate quantification, a calibration curve using a certified reference standard of this compound should be prepared.
Visualized Workflows
Given the limited information on specific signaling pathways involving this compound, the following diagrams illustrate the general workflow for natural product discovery and a hypothetical logical relationship for its potential bioactivity screening.
Conclusion
This compound is a naturally occurring macrocyclic lactone found in several plant species, contributing to their characteristic aromas. While its presence is confirmed in plants such as Angelica archangelica, Lonicera japonica, wild celery, and Moringa oleifera, quantitative data on its abundance remains scarce, highlighting an area for future research. The experimental protocols outlined in this guide provide a framework for the extraction, identification, and quantification of this compound from natural sources. The visualized workflows offer a systematic approach to natural product discovery and bioactivity screening. Further investigation into the biosynthesis of this compound in these plants and a broader screening of the plant kingdom could reveal new sources and potentially novel analogous structures with interesting biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical composition of the essential oils from the flower, leaf and stem of Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Essential Oils and Supercritical CO2 Extracts of Arctic Angelica (Angelica archangelica L.), Marsh Labrador Tea (Rhododendron tomentosum) and Common Tansy (Tanacetum vulgare)—Chemical Compositions and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Green Symphony: A Technical Guide to the Biosynthesis of Oxacyclohexadecan-2-one in Nature
For Immediate Release
A deep dive into the natural origins of a key fragrance molecule, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the proposed biosynthetic pathway of Oxacyclohexadecan-2-one. While the precise enzymatic steps in its primary natural source, Angelica archangelica, remain to be fully elucidated, this document synthesizes current understanding of plant fatty acid metabolism to present a putative pathway, complete with potential enzymatic players, relevant quantitative data from related systems, and detailed experimental protocols to spur further investigation.
This compound, a 16-membered macrocyclic lactone also known as pentadecalactone or ambrettolide, is a valuable molecule in the fragrance and pharmaceutical industries, prized for its distinct musky aroma.[1][2] Its natural occurrence is most notably documented in the essential oil of Angelica archangelica roots.[2][3] This guide explores the hypothesized biosynthetic route from primary fatty acid metabolism, providing a foundational resource for metabolic engineering and the discovery of novel enzymes.[2]
Proposed Biosynthetic Pathway
The formation of this compound in plants is believed to originate from the C15 saturated fatty acid, pentadecanoic acid. The proposed pathway involves two primary enzymatic transformations: ω-hydroxylation of the fatty acid, followed by an intramolecular esterification, or lactonization, to form the characteristic 16-membered ring.[2]
Step 1: ω-Hydroxylation of Pentadecanoic Acid
The initial and likely rate-limiting step is the hydroxylation of the terminal (ω) carbon of pentadecanoic acid to yield 15-hydroxypentadecanoic acid.[2] This reaction is catalyzed by a fatty acid ω-hydroxylase, a type of enzyme commonly found in plants. These enzymes are typically cytochrome P450-dependent monooxygenases, with the CYP86 and CYP94 families being major players in ω-hydroxylation of fatty acids for the biosynthesis of cutin and suberin.[4][5]
Step 2: Lactonization of 15-Hydroxypentadecanoic Acid
Following hydroxylation, the 15-hydroxypentadecanoic acid undergoes an intramolecular esterification to form the cyclic ester, this compound. This lactonization could potentially occur spontaneously, but it is more likely facilitated by an enzyme to ensure efficiency and specificity. A plausible candidate for this reaction is a thioesterase.[6][7] Plant acyl-ACP thioesterases are known to play crucial roles in terminating fatty acid synthesis by hydrolyzing the thioester bond, and some may possess the catalytic machinery to facilitate intramolecular cyclization.[8][9]
Quantitative Data
Direct quantitative data for the biosynthesis of this compound in Angelica archangelica is currently unavailable due to the pathway's unelucidated nature. However, data from related plant fatty acid metabolizing enzymes can provide valuable context for future research.
| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Plant Source |
| Fatty Acid ω-hydroxylase (CYP704B1) | Myristic acid (C14:0) | 1.5 ± 0.2 | 1.8 ± 0.1 | Arabidopsis thaliana |
| Fatty Acid ω-hydroxylase (CYP704B1) | Palmitic acid (C16:0) | 2.1 ± 0.3 | 2.5 ± 0.2 | Arabidopsis thaliana |
| Acyl-ACP Thioesterase (FatB) | Palmitoyl-ACP (C16:0-ACP) | 0.8 ± 0.1 | 1500 ± 100 | Cuphea palustris |
| Acyl-ACP Thioesterase (FatA) | Oleoyl-ACP (C18:1-ACP) | 1.2 ± 0.2 | 2000 ± 150 | Coriandrum sativum |
Note: The data presented above is for homologous enzymes from different plant species and serves as an illustrative example of typical kinetic parameters. Actual values for the enzymes in Angelica archangelica may vary.
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.
Identification and Characterization of a Fatty Acid ω-hydroxylase
Objective: To isolate and functionally characterize the enzyme responsible for the conversion of pentadecanoic acid to 15-hydroxypentadecanoic acid from Angelica archangelica.
Methodology:
-
Homology-based Gene Cloning:
-
Design degenerate PCR primers based on conserved sequences of known plant fatty acid ω-hydroxylases (e.g., from the CYP86 and CYP94 families).
-
Use these primers to amplify corresponding gene fragments from Angelica archangelica root cDNA.
-
Sequence the amplified fragments and use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.
-
-
Heterologous Expression and Enzyme Assay:
-
Clone the full-length candidate gene into an expression vector (e.g., pYES-DEST52 for yeast expression).
-
Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae.
-
Prepare microsomes from the recombinant yeast culture.
-
Perform in vitro enzyme assays by incubating the microsomes with ¹⁴C-labeled pentadecanoic acid, NADPH, and other necessary cofactors.
-
Analyze the reaction products using radio-TLC or GC-MS to detect the formation of ¹⁴C-labeled 15-hydroxypentadecanoic acid.
-
-
Kinetic Analysis:
-
Determine the kinetic parameters (Km and Vmax) by varying the concentration of pentadecanoic acid in the enzyme assay and measuring the initial reaction velocity.
-
Identification and Characterization of a Lactonizing Enzyme
Objective: To identify an enzyme from Angelica archangelica capable of catalyzing the intramolecular cyclization of 15-hydroxypentadecanoic acid.
Methodology:
-
Candidate Gene Identification:
-
Search transcriptome data from Angelica archangelica roots for candidate thioesterase genes.
-
Prioritize candidates based on their expression patterns (e.g., high expression in root tissues where this compound is abundant).
-
-
Recombinant Protein Expression and Purification:
-
Clone the candidate thioesterase genes into an E. coli expression vector (e.g., pET series).
-
Express the proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
Synthesize 15-hydroxypentadecanoyl-CoA as the substrate.
-
Incubate the purified recombinant thioesterase with 15-hydroxypentadecanoyl-CoA.
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by GC-MS to identify the formation of this compound.
-
Concluding Remarks
The biosynthesis of this compound in Angelica archangelica presents an exciting area of research with significant potential for biotechnological applications. While the pathway proposed herein is based on strong evidence from our understanding of plant biochemistry, further experimental validation is crucial. The methodologies and data provided in this guide aim to serve as a valuable resource for researchers dedicated to unraveling the intricate metabolic pathways of this important medicinal and aromatic plant. The successful elucidation of this pathway will not only deepen our fundamental knowledge but also open avenues for the sustainable production of this high-value macrocyclic lactone.
References
- 1. Structure and function of plant acyl-CoA oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]
- 4. Cytochrome P450-dependent fatty acid hydroxylases in plants | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acyl Synthetases and Thioesterases in Plant Lipid Metabolism: Diverse Functions and Biotechnological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Oxacyclohexadecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacyclohexadecan-2-one, a macrocyclic lactone, is a versatile compound with significant applications in the fragrance and flavor industries. Its unique musk-like scent has made it a valuable ingredient in a wide array of consumer products. Beyond its olfactory properties, its chemical structure, belonging to the class of macrocyclic lactones, places it in a category of molecules with known biological activities, warranting a closer examination of its physical and chemical characteristics for potential applications in research and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known and potential biological significance.
Nomenclature and Identification
-
IUPAC Name: this compound
-
Synonyms: 15-Hydroxypentadecanoic acid lactone, 16-Hexadecanolide, Pentadecalactone, Exaltolide, Cyclopentadecanolide[1]
-
CAS Number: 106-02-5[1]
-
Molecular Formula: C₁₅H₂₈O₂[2]
-
Molecular Weight: 240.38 g/mol [2]
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various fields.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid at room temperature; colorless liquid when molten. | [2][3] |
| Odor | Fine, musk-like animal aroma, sweet and strong. | [2][3] |
| Melting Point | 34-38 °C | [2][3] |
| Boiling Point | 137 °C at 2 mmHg; 280 °C at 760 mmHg | [2][3] |
| Density | 0.918 g/mL at 25 °C | [2][3] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
| Vapor Pressure | 0.085 Pa at 25 °C | [3] |
| Refractive Index | 1.4700 at 25°C | [3] |
| Water Solubility | Insoluble | [2][3] |
| Solubility in Other Solvents | Soluble in alcohol and dipropylene glycol. | [2][3] |
| LogP (Octanol/Water Partition Coefficient) | 5.79 at 25°C | [3] |
Chemical Properties and Reactivity
This compound is a stable compound under normal conditions.[4] As a lactone, it contains an ester functional group within a 16-membered ring. This structure confers a degree of chemical reactivity typical of esters, such as susceptibility to hydrolysis under acidic or basic conditions, although its large ring size can influence reactivity compared to smaller lactones. It is incompatible with strong oxidizing agents.[5]
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate determination of the physicochemical properties of chemical compounds. The following protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), for ensuring data quality and comparability.
Determination of Melting Point
The melting point of this compound can be determined using the methods outlined in OECD Test Guideline 102 .[6][7][8][9] The capillary method is commonly employed.
-
Principle: A small, powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[7]
-
Apparatus:
-
Melting point apparatus with a heating block or liquid bath.
-
Capillary tubes.
-
Calibrated thermometer or temperature sensor.
-
-
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-4 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Determination of Boiling Point
The boiling point can be determined following OECD Test Guideline 103 .[5][10][11][12] Given that this compound's boiling point is high at atmospheric pressure, determination under reduced pressure is common.
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] The dynamic method, which also allows for vapor pressure determination, is a suitable approach.[10][11]
-
Apparatus:
-
Ebulliometer or a dynamic vapor pressure apparatus.
-
Heating mantle or oil bath.
-
Pressure measurement device (manometer).
-
Calibrated thermometer or temperature sensor.
-
-
Procedure (Dynamic Method):
-
Place the sample in the boiling flask of the apparatus.
-
Reduce the pressure in the system to the desired level.
-
Heat the sample until it boils.
-
Record the temperature and pressure when the boiling is stable.
-
Repeat the measurement at different pressures to obtain a vapor pressure curve. The boiling point at standard pressure can be extrapolated from this data.
-
Determination of Density
The density of liquid this compound (when molten) can be determined using the methods described in OECD Test Guideline 109 .[13][14][15][16] The oscillating densitometer method is a precise and rapid technique.
-
Principle: The natural frequency of a U-shaped tube filled with the liquid sample is measured. This frequency is directly related to the density of the liquid.
-
Apparatus:
-
Oscillating densitometer.
-
Thermostatic control unit.
-
Syringe for sample injection.
-
-
Procedure:
-
Calibrate the instrument with two substances of known density (e.g., dry air and distilled water).
-
Set the desired temperature (e.g., 25 °C).
-
Inject the molten sample into the U-tube, ensuring no air bubbles are present.
-
Allow the temperature to stabilize.
-
The instrument will measure the oscillation period and calculate the density.
-
Determination of Water Solubility
The flask method, as described in OECD Test Guideline 105 , is suitable for determining the low water solubility of this compound.[17][18][19]
-
Principle: A sufficient amount of the substance is stirred in water at a constant temperature for a prolonged period to achieve saturation. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.[18]
-
Apparatus:
-
Shaking flask or stirred vessel with temperature control.
-
Centrifuge or filtration apparatus (e.g., with a 0.45 µm filter).
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry).
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, separate the aqueous phase from the undissolved solid by centrifugation or filtration.
-
Extract the aqueous phase with a suitable organic solvent (e.g., hexane).
-
Analyze the concentration of this compound in the extract using a calibrated analytical method like GC-MS.
-
Spectroscopic Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 1 g of the sample (e.g., perfume, cosmetic) into a 15 mL centrifuge tube.
-
Add 5 mL of hexane (B92381) (or another suitable non-polar solvent).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Dry the extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a 2 mL autosampler vial for analysis.
-
-
GC-MS Parameters:
-
GC Column: DB-5 or equivalent (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
The IR spectrum of this compound is available in the NIST Chemistry WebBook. Key characteristic absorptions would include:
-
A strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹.
-
C-O stretching vibrations for the ester, typically in the range of 1000-1300 cm⁻¹.
-
C-H stretching and bending vibrations for the methylene (B1212753) groups of the long alkyl chain.
Detailed peak assignments for the ¹H and ¹³C NMR spectra of this compound require experimental data. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR:
-
A triplet at approximately 4.1 ppm corresponding to the two protons on the carbon adjacent to the ester oxygen (-CH₂-O-).
-
A triplet at approximately 2.3 ppm corresponding to the two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O).
-
A complex multiplet in the range of 1.2-1.7 ppm corresponding to the numerous methylene protons in the long alkyl chain.
-
-
¹³C NMR:
-
A peak around 174 ppm for the carbonyl carbon of the ester.
-
A peak around 64 ppm for the carbon adjacent to the ester oxygen (-CH₂-O-).
-
A peak around 34 ppm for the carbon adjacent to the carbonyl group (-CH₂-C=O).
-
Several peaks in the range of 20-30 ppm for the methylene carbons in the alkyl chain.
-
Synthesis and Potential Biological Activity
Synthesis Workflow
One notable synthesis method for this compound involves the use of renewable resources, specifically vegetable oils rich in long-chain fatty acids. A general workflow for such a synthesis is depicted below.[20]
Caption: A simplified workflow for the synthesis of this compound from vegetable oil.
Biological Activity and Signaling Pathways
While this compound is primarily used in the fragrance industry, its classification as a macrocyclic lactone suggests potential for biological activity. The broader class of macrocyclic lactones is well-known for its anthelmintic properties, with compounds like ivermectin acting as potent modulators of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[21][22]
Although direct evidence for this compound's involvement in specific signaling pathways in mammalian cells is limited, a study on a closely related compound, 13-Hydroxy-oxacyclohexadecan-2-one, has shown it to be a potential selective inhibitor of cyclic AMP-dependent protein kinase (cAK).[20] This suggests that modifications to the this compound scaffold could lead to compounds with specific biological targets relevant to drug development.
The potential interaction with cAK is significant as this kinase is a key component of the cyclic AMP (cAMP) signaling pathway, which is crucial in regulating a vast array of cellular processes, including metabolism, gene transcription, and cell growth.
References
- 1. Image:Macrocyclic lactones: mechanisms of action-MSD Veterinary Manual [msdvetmanual.com]
- 2. chembk.com [chembk.com]
- 3. primacyt.com [primacyt.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. laboratuar.com [laboratuar.com]
- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]
- 11. oecd.org [oecd.org]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution | NIA News [nanotechia.org]
- 18. filab.fr [filab.fr]
- 19. oecd.org [oecd.org]
- 20. benchchem.com [benchchem.com]
- 21. Macrocyclic lactone anthelmintics: spectrum of activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Oxacyclohexadecan-2-one: A Technical Safety and Handling Guide for Researchers
Introduction: Oxacyclohexadecan-2-one, also known under various synonyms including 16-Hexadecanolide and Ambrettolide, is a macrocyclic lactone widely used as a fragrance ingredient in cosmetics and perfumery for its pleasant musk-like aroma.[1][2] In research and drug development, it may be encountered as a reference compound, a starting material for synthesis, or a component in formulation studies. This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, tailored for professionals in scientific research and development.
Chemical and Physical Properties
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. The compound is a white to pale yellow crystalline solid at room temperature.[1][2] Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₀O₂ | [3] |
| Molecular Weight | 254.41 g/mol | [3] |
| CAS Number | 109-29-5 | [3] |
| Appearance | White to pale yellow solid | [1][2] |
| Melting Point | 34-38 °C | [4][5] |
| Boiling Point | 137 °C @ 2 mm Hg | [1][4] |
| Flash Point | > 230 °F (> 110 °C) | [1][2] |
| Density | 0.918 g/mL at 25 °C | [1][4] |
| Solubility | Insoluble in water; Soluble in alcohol and dipropylene glycol.[1][4] | [1][4] |
Toxicological Data and Hazard Identification
This compound is characterized by low acute toxicity.[1][4] However, some data suggests it may cause skin irritation in sensitive individuals.[3] The primary routes of exposure are dermal contact and inhalation of dust particles.
| Metric | Value | Species | Route | Source(s) |
| LD₅₀ | > 5 g/kg | Rat | Oral | [1][2][4] |
| LD₅₀ | > 5 g/kg | Rabbit | Dermal | [4] |
GHS Classification:
According to aggregated GHS information, this compound is not classified as hazardous by the majority of notifications.[2][3] However, a minority of notifications classify it as causing skin irritation (H315).[3]
Experimental Protocols for Safe Handling
Adherence to standardized laboratory protocols is crucial to minimize exposure and ensure a safe working environment.
3.1. Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this compound to determine the appropriate level of PPE.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]
-
Skin and Body Protection: A lab coat should be worn.[1] For larger quantities or when generating dust, additional protective clothing may be necessary.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for particulates is recommended.[1]
3.2. Weighing and Dispensing
-
Ventilation: Perform all weighing and dispensing operations in a well-ventilated area, preferably within a chemical fume hood or on a bench with local exhaust ventilation.[1]
-
Dust Control: Handle the solid material carefully to avoid generating dust. Use a spatula to transfer the substance.
-
Container Handling: Keep the container tightly closed when not in use.
3.3. Storage
-
Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[1]
-
Container: Keep in a tightly sealed container.[1]
-
Incompatibilities: Avoid strong oxidizing agents.
3.4. Disposal
-
Waste Management: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1]
Emergency Procedures
4.1. First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1]
4.2. Spill Response
-
Minor Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, mechanically recover the spilled solid using a scoop or brush.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth.
-
-
Major Spills:
-
Evacuate the area.
-
Prevent the spread of dust.
-
Contact your institution's environmental health and safety department.
-
4.3. Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]
-
Specific Hazards: No unusual fire or explosion hazards are expected.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]
Visualized Workflows
To further clarify the handling and emergency procedures, the following diagrams illustrate the logical flow of actions.
References
- 1. chembk.com [chembk.com]
- 2. synerzine.com [synerzine.com]
- 3. Hexadecanolide | C16H30O2 | CID 7984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 106-02-5 CAS MSDS (Cyclopentadecanolide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. omega-pentadecalactone, 106-02-5 [thegoodscentscompany.com]
The Unseen Potential: A Technical Guide to the Biological Activities of Oxacyclohexadecan-2-one
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Introduction
Oxacyclohexadecan-2-one, a 16-membered macrocyclic lactone also known by synonyms such as 15-Pentadecanolide, ω-Pentadecalactone, and Exaltolide®, is a compound with a well-established profile in the fragrance and cosmetics industries for its pleasant, persistent musk-like aroma.[1][2] Found in trace amounts in natural sources like angelica root oil, its primary commercial application has been as a fragrance enhancer and fixative.[1][3] However, beyond its well-documented olfactory properties, a significant knowledge gap exists regarding its broader biological activities. This technical guide consolidates the current understanding and proposes a framework for exploring the therapeutic potential of this compound, focusing on its putative antimicrobial, anti-inflammatory, and cytotoxic activities. While direct experimental data for this compound in these areas is sparse, this guide draws upon the known biological activities of the broader class of macrolactones and its corresponding carboxylic acid, 15-hydroxypentadecanoic acid, to illuminate promising avenues for future research.
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for any investigation into its biological activities. These properties influence its solubility, stability, and bioavailability.
| Property | Value |
| Molecular Formula | C₁₅H₂₈O₂ |
| Molecular Weight | 240.38 g/mol |
| CAS Number | 106-02-5 |
| Appearance | White crystalline solid |
| Melting Point | 34-38 °C |
| Boiling Point | 137 °C at 2 mmHg |
| Solubility | Soluble in alcohol and dipropylene glycol; Insoluble in water |
| LogP | 5.79 |
Potential Biological Activities
While direct evidence for the biological activities of this compound is limited, the broader class of macrolactones and related compounds exhibit a range of interesting pharmacological effects.[3][4]
Olfactory Activity
The most well-characterized biological activity of this compound is its interaction with the olfactory system. It is a potent agonist for the human olfactory receptor OR5A2, a G-protein coupled receptor responsible for the perception of musk odors.[1] The activation of this receptor initiates a signaling cascade that results in the perception of its characteristic scent.
The binding of this compound to OR5A2 triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein (Gαolf). This, in turn, activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the olfactory sensory neuron, ultimately sending a signal to the brain.
Antimicrobial Activity
Macrolides, a class of compounds characterized by a large lactone ring, are well-known for their antibiotic properties.[4] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. While many clinically used macrolide antibiotics possess sugar moieties that enhance their activity, the core macrolactone ring is crucial for their function. Given its structure, this compound is a candidate for antimicrobial screening.
Quantitative Data Summary: Antimicrobial Activity (Hypothetical)
As no specific MIC values for this compound are currently available, the following table presents hypothetical data to illustrate how such information would be presented.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data N/A |
| Escherichia coli | ATCC 25922 | Data N/A |
| Candida albicans | ATCC 90028 | Data N/A |
Anti-inflammatory Activity
There is growing evidence for the anti-inflammatory properties of various natural products, including those containing lactone structures. The unlactonized form of this compound, pentadecanoic acid (C15:0), has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory signaling pathways, including the JAK-STAT and NF-κB pathways.[5][6] This suggests that this compound may also possess anti-inflammatory activity.
Quantitative Data Summary: Anti-inflammatory Activity (Derived from Pentadecanoic Acid)
| Assay | Cell Line | IC₅₀ (µM) |
| IL-6 induced JAK2/STAT3 signaling | - | Data N/A |
| NF-κB p65 signaling | - | Data N/A |
Many anti-inflammatory compounds exert their effects by modulating the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response. It is plausible that this compound could inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory mediators.
Cytotoxic Activity
Pentadecanoic acid has demonstrated selective cytotoxic effects against certain cancer cell lines, including breast cancer cells, with reported IC₅₀ values.[7][8] This activity is attributed to the suppression of the JAK2/STAT3 signaling pathway, induction of cell cycle arrest, and promotion of apoptosis.[8] These findings provide a strong rationale for investigating the cytotoxic potential of this compound against various cancer cell lines.
Quantitative Data Summary: Cytotoxic Activity (Derived from Pentadecanoic Acid)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7/SC | Breast Cancer | 119 ± 5.21 (48h) |
| MCF-7 | Breast Cancer | >200 (48h) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of the biological activities of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mL of different concentrations of this compound (e.g., 10-500 µg/mL), 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA), and 3.5 mL of phosphate-buffered saline (pH 6.3).
-
Control: A control solution is prepared with 1 mL of distilled water instead of the test compound.
-
Incubation: Incubate all solutions at 37°C for 20 minutes.
-
Heat-induced Denaturation: Heat the solutions in a water bath at 57°C for 3 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 416 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
This compound, a compound with a long history in the fragrance industry, holds untapped potential in the realm of therapeutics. While direct evidence of its antimicrobial, anti-inflammatory, and cytotoxic activities is still emerging, the known biological effects of the broader macrolactone class and its corresponding carboxylic acid, pentadecanoic acid, provide a compelling rationale for further investigation. The proposed experimental frameworks and signaling pathway analyses in this guide offer a structured approach for researchers to explore these promising avenues. A deeper understanding of the biological activities of this compound could unlock new applications for this readily available compound in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. fraterworks.com [fraterworks.com]
- 3. 14-Methylpentadecano-15-lactone (muscolide): a new macrocyclic lactone from the oil of Angelica archangelica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Antimicrobial and Anti-Inflammatory Applications of Plant Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and cellular mechanisms of pentadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Oxacyclohexadecan-2-one: A Selective Inhibitor of Cyclic AMP-Dependent Protein Kinase (PKA)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Oxacyclohexadecan-2-one, a macrocyclic lactone also known by its synonyms pentadecanolide and cyclopentadecanolide, has been identified as a selective inhibitor of cyclic AMP-dependent protein kinase (PKA). PKA is a serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, making it a significant target for therapeutic intervention in various diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the inhibitory properties of this compound against PKA, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on the PKA signaling pathway.
Quantitative Inhibitory Data
The primary quantitative measure of the potency of this compound as a PKA inhibitor is its half-maximal inhibitory concentration (IC50). To date, the most cited value originates from a study by Wang and Polya (1996), which first identified its inhibitory activity.
| Compound | Target Kinase | IC50 (µM) | Additional Data |
| This compound | Rat Liver cAK (PKA) | 20[1] | Further selectivity and kinetic data (e.g., Ki) are not extensively documented in publicly available literature. |
Mechanism of Action
The precise mechanism of PKA inhibition by this compound has not been definitively elucidated in widely available literature. However, based on the common mechanisms of small molecule kinase inhibitors, it is hypothesized to be an ATP-competitive inhibitor. This mode of action involves the inhibitor binding to the ATP-binding pocket of the PKA catalytic subunit, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Signaling Pathway and Experimental Workflow Visualization
To understand the context of PKA inhibition and the methods to study it, the following diagrams, generated using the DOT language for Graphviz, illustrate the canonical PKA signaling pathway and a general experimental workflow for determining the inhibitory activity of a compound like this compound.
Experimental Protocols
The following protocols are generalized methods for determining the in vitro inhibitory activity of this compound against PKA. These can be adapted based on available laboratory equipment and reagents.
Protocol 1: Radiometric PKA Inhibition Assay
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a PKA-specific substrate peptide.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, PKA substrate, and the serially diluted this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the purified PKA enzyme to all wells except the negative control. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should ideally be at or near the Km of PKA for ATP to accurately determine competitive inhibition.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stopping the Reaction: Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKA inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Non-Radiometric (ADP-Glo™) PKA Inhibition Assay
This commercially available assay measures PKA activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
This compound stock solution (in DMSO)
-
384-well plate (white)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents as per the ADP-Glo™ Kinase Assay technical manual. This includes preparing serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add the PKA enzyme, PKA substrate, and the diluted inhibitor.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to PKA activity. Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Conclusion
This compound presents itself as a valuable research tool for studying the physiological and pathological roles of PKA. Its reported selectivity for PKA, although requiring further comprehensive validation, suggests its potential as a lead compound in drug discovery efforts targeting PKA-driven diseases. The experimental protocols outlined in this guide provide a framework for the further characterization and validation of this compound and other potential PKA inhibitors. Future studies should focus on a broad kinase selectivity profiling, determination of its kinetic parameters (Ki), and elucidation of its precise mechanism of action to fully understand its therapeutic potential.
References
A Methodological Guide for Investigating the Potential Antibacterial Properties of Oxacyclohexadecan-2-one
Abstract: Oxacyclohexadecan-2-one, a 16-membered macrocyclic lactone also known as 15-Pentadecanolide, is a compound widely utilized in the fragrance and flavor industries. While its organoleptic properties are well-documented, its potential as an antibacterial agent remains largely unexplored in publicly available literature. In contrast, other macrocyclic lactones and various components of essential oils where this compound is found, such as Angelica Root oil, have demonstrated antimicrobial activities.[1][2][3][4] This technical guide outlines a comprehensive framework for the systematic investigation of the antibacterial properties of this compound. It provides detailed experimental protocols, data presentation structures, and theoretical pathways to guide researchers in evaluating its efficacy and mechanism of action against clinically relevant bacteria.
Introduction
The rise of antibiotic-resistant bacteria necessitates a continuous search for novel antimicrobial agents. Natural products and their synthetic derivatives have historically been a rich source of new drugs. This compound is a lipophilic macrocycle found in small quantities in angelica root essential oil.[3] While the essential oil of Angelica archangelica has shown antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, this activity is primarily attributed to its monoterpene constituents, such as α-pinene and δ-3-carene.[1][3][5] The specific contribution, if any, of this compound to this activity is not established.
Macrocyclic lactones are a diverse class of compounds; some, like erythromycin, are potent antibiotics, while others are primarily known for other biological activities or lack thereof.[6][7] Given the structural class of this compound, a systematic evaluation of its antibacterial potential is warranted. This document provides the methodological basis for such an investigation, from initial screening to exploring potential mechanisms of action.
Proposed Experimental Workflow
A logical workflow is critical for efficiently assessing the antibacterial potential of a test compound. The proposed workflow begins with a primary screening to determine the minimum inhibitory concentration (MIC) and proceeds to more detailed mechanistic studies if promising activity is observed.
Data Presentation: Quantitative Summary
Clear and structured data presentation is essential for comparing results. The following tables are examples of how to summarize quantitative data from antibacterial assays.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data This table should be used to record the lowest concentration of the compound that inhibits visible bacterial growth.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) [Control] | Vancomycin MIC (µg/mL) [Control] |
| Staphylococcus aureus | Positive | 25923 | Data | 0.5 | 1 |
| Enterococcus faecalis | Positive | 29212 | Data | 1 | 2 |
| Escherichia coli | Negative | 25922 | Data | 0.015 | N/A |
| Pseudomonas aeruginosa | Negative | 27853 | Data | 0.25 | N/A |
Table 2: Example Minimum Bactericidal Concentration (MBC) Data This table records the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 25923 | Data | Data | Ratio | Bacteriostatic/Bactericidal |
| Escherichia coli | 25922 | Data | Data | Ratio | Bacteriostatic/Bactericidal |
Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of rigorous scientific investigation.
Preparation of this compound Stock Solution
Due to its high lipophilicity (XLogP3 of ~5.4), this compound is insoluble in aqueous media.[5] A suitable solvent is required for testing.
-
Solvent Selection: Use dimethyl sulfoxide (B87167) (DMSO) as the primary solvent.
-
Stock Preparation: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.
-
Solvent Control: Prepare a parallel dilution series of DMSO alone to ensure that the solvent at the tested concentrations does not inhibit bacterial growth. The final concentration of DMSO in the assay wells should ideally be ≤1%.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and modified for lipophilic compounds.[8][9][10]
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Compound Dilution:
-
Add 100 µL of the 10 mg/mL stock solution (in DMSO) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Culture the test bacteria overnight on an appropriate agar (B569324) plate.
-
Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well from columns 1 through 11. This brings the final volume to 200 µL and the final bacterial concentration to approximately 7.5 x 10⁵ CFU/mL. The compound concentrations are now halved to their final test concentrations.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration that results in no colony formation, corresponding to a 99.9% kill rate.
Visualization of Potential Mechanisms
Should this compound exhibit antibacterial activity, several mechanisms could be hypothesized. Large lipophilic molecules can interfere with the bacterial cell membrane or disrupt cell-cell communication pathways like quorum sensing.
Hypothetical Mechanism: Membrane Disruption
One plausible mechanism for a large lipophilic molecule is the perturbation of the bacterial cell membrane's lipid bilayer, leading to increased permeability and loss of essential ions and metabolites.
Hypothetical Mechanism: Quorum Sensing Inhibition
Macrocyclic lactones share structural similarities with N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria for quorum sensing (QS).[11][12][13] It is conceivable that this compound could act as a competitive inhibitor of the AHL receptor protein (e.g., LuxR-type proteins), thereby disrupting QS-regulated virulence and biofilm formation.
Conclusion
While this compound is an established compound in the fragrance industry, its potential role as an antibacterial agent is a veritable greenfield for research. The lack of existing data presents a unique opportunity for novel discovery. By employing the rigorous, structured methodologies outlined in this guide—from initial MIC/MBC screening of this lipophilic compound to the investigation of logical, potential mechanisms of action such as membrane disruption or quorum sensing inhibition—researchers can effectively determine its viability as a new antimicrobial lead. The provided protocols and frameworks are designed to ensure that any investigation is systematic, reproducible, and capable of yielding clear, interpretable data to contribute to the critical field of antibiotic drug discovery.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Chemical Composition and Antibacterial Activity of Angelica archangelica Root Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential oil composition and antimicrobial activity of Angelica archangelica L. (Apiaceae) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Angelica Root Boosts Immunity, Eases Pain, and Calms the Mind [aromahead.com]
- 6. A Review on the Toxicity and Non-Target Effects of Macrocyclic Lactones in Terrestrial and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
The Latent Therapeutic Potential of Oxacyclohexadecan-2-one Derivatives: A Technical Overview and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacyclohexadecan-2-one, a 16-membered macrocyclic lactone commonly known as ω-pentadecalactone or exaltolide, is a well-established compound in the fragrance and polymer industries. Its unique musk odor has made it a staple in perfumery, while its ability to undergo ring-opening polymerization has been utilized in the synthesis of polyesters. However, the exploration of its derivatives for potential therapeutic applications remains a largely uncharted area of research. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, focusing on their synthesis and potential biological activities, while also highlighting the significant gaps in the existing literature that present opportunities for future drug discovery and development.
While the broader class of macrocyclic lactones has well-documented anthelmintic and antiparasitic properties, specific data on the cytotoxic, anti-inflammatory, or other therapeutic activities of novel this compound derivatives are scarce in publicly available scientific literature. This guide, therefore, aims to consolidate the existing information on the parent compound and provide a framework for the future exploration of its derivatives as potential therapeutic agents.
This compound: The Parent Compound
This compound is a white crystalline solid with a distinct musky odor. Its primary applications lie outside the pharmaceutical realm, predominantly in the cosmetics and food industries as a fragrance and flavoring agent. It is also used as a monomer in the production of biodegradable polyesters.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₈O₂ | |
| Molecular Weight | 240.38 g/mol | |
| Melting Point | 34-38 °C | |
| Boiling Point | 137 °C at 2 mmHg | |
| Solubility | Soluble in alcohol and dipropylene glycol; Insoluble in water |
Synthesis of this compound
Several synthetic routes to this compound have been established, with the Baeyer-Villiger oxidation of cyclopentadecanone (B167302) being a prominent method. A comparative summary of two common synthetic approaches is presented below.
| Parameter | Baeyer-Villiger Oxidation | Ring-Closing Metathesis (RCM) |
| Starting Material | Cyclopentadecanone | Diethyl 2,16-octadec-9-enedioate |
| Key Reagents | meta-Chloroperoxybenzoic acid (m-CPBA) | Grubbs Catalyst (e.g., 2nd Generation) |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or Toluene |
| Reaction Temperature | Room Temperature | Room Temperature to Reflux |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Key Byproducts | meta |
The Role of Oxacyclohexadecan-2-one in Chemical Ecology and Insect Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxacyclohexadecan-2-one, a macrolide lactone, is a semiochemical with a nuanced and significant role in the chemical ecology of insects. While its presence is not as ubiquitously documented as other insect pheromones, its affiliation with the Dufour's gland in certain Hymenoptera, particularly solitary bees, points to critical functions in nest construction, offspring protection, and potentially, chemical communication. This technical guide synthesizes the current understanding of this compound and related macrolactones in insect behavior, providing an in-depth overview of its ecological significance, biosynthesis, and the experimental methodologies used for its study. This document is intended to be a resource for researchers in chemical ecology, entomology, and those in drug development exploring novel avenues for pest management and insect behavior modulation.
Introduction to this compound
This compound, also known as 15-pentadecanolide or exaltolide, is a 16-membered ring macrolide lactone. While widely recognized for its musk-like fragrance and use in the perfume industry, its role in the natural world, particularly in the intricate communication systems of insects, is an area of growing scientific interest. As a semiochemical, it can act as a pheromone, allomone, or kairomone, mediating both intraspecific and interspecific interactions.
The primary association of this compound and similar macrolactones in insects is with the secretions of the Dufour's gland, an abdominal gland in female Hymenoptera (ants, bees, and wasps).[1] The functions of Dufour's gland secretions are remarkably diverse, ranging from nest building and defense to complex chemical signaling.[1]
Role in Chemical Ecology and Insect Behavior
The documented roles of macrolide lactones, including by strong inference this compound, are most prominent in solitary bees.
Nest Construction and Protection in Solitary Bees
In ground-nesting solitary bees, such as those in the families Colletidae, Andrenidae, and Halictidae, the Dufour's gland is significantly enlarged during brood cell construction.[2] The gland secretes macrolide lactones which are used to line the interior of the brood cells.[2] This polyester-like lining serves multiple protective functions:
-
Waterproofing: The hydrophobic nature of the macrolactone lining protects the developing larvae and their provisions from excess moisture and flooding.[2]
-
Antimicrobial Defense: The lining exhibits antimicrobial properties, safeguarding the brood from pathogenic fungi and bacteria.[2]
-
Desiccation Prevention: The cellophane-like barrier prevents the loss of moisture, which is critical for larval development.[2]
Bees in the genus Colletes, for instance, produce a transparent, resistant membrane for their brood cells primarily composed of polyesters of hydroxy fatty acids, which are stored as their corresponding macrolactones in the Dufour's gland.[3]
Potential Pheromonal Activity
While the primary documented function is in nest construction, the presence of this compound in Dufour's gland secretions suggests potential roles in chemical communication. The secretions of this gland are known to be involved in:
-
Nest Recognition: Marking the nest entrance with a chemical signature to allow the female to locate it upon returning from foraging trips.
-
Mate Attraction: In some species, Dufour's gland secretions can function as sex pheromones.
-
Fertility Signaling: The chemical profile of the gland can indicate the reproductive status of a female.
Although direct evidence for this compound as a specific pheromone is limited in the current body of research, the chemical nature and origin of the compound make it a strong candidate for such roles, warranting further investigation. In some species of sweat bees (Lasioglossum), for example, macrocyclic lactones are components of the queen pheromone.[4]
Biosynthesis of Macrolide Lactones in Insects
The biosynthesis of macrolide lactones in insects is not as extensively studied as that of other pheromone classes, such as fatty-acid derived compounds. However, it is generally understood that they are products of polyketide synthesis.[5] In insects, the biosynthesis of hydrocarbons and other lipid-derived substances found in the Dufour's gland is often carried out by specialized secretory cells called oenocytes.[2] These compounds are then transported via the hemolymph to the gland.[2] The production of wax esters, which are structurally related to macrolactones, in the Dufour's gland of bumblebees is thought to involve fatty acyl reductases (FAR) and acyltransferase type wax synthases.
The general pathway for macrolide biosynthesis involves the assembly of a polyketide chain from simple acyl-CoA precursors by polyketide synthases (PKS).[6] This is followed by post-PKS modifications and cyclization to form the macrolactone ring.[6]
Below is a conceptual diagram of the general polyketide biosynthesis pathway leading to macrolactones.
Quantitative Data
| Compound Class | Insect Species | Exposure Route | Observed Effect | Quantitative Data |
| Avermectins | Dung Beetles | Ingestion of treated dung | Reduced reproductive rate, decreased dung degradation | 100% larval and pupal mortality in dung collected one day after treatment.[7] |
| Ivermectin | Musca domestica (Housefly) | Ingestion of treated dung | Increased mortality | 95-100% mortality in larvae for dung collected one day after treatment.[7] |
| Doramectin, Eprinomectin | Dung-dwelling insects | Attraction/Repellency to treated dung | Varied attraction and repellence | 11/29 cases of attraction and 11/29 cases of repellence for doramectin.[7] |
Experimental Protocols
The study of this compound and other macrolactones in insect chemical ecology involves a series of established experimental protocols.
Chemical Analysis of Glandular Secretions
Objective: To identify and quantify the chemical components of an insect's Dufour's gland.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gland Dissection: Anesthetize the insect by chilling. Under a dissecting microscope, carefully dissect the Dufour's gland from the abdominal tip.
-
Extraction: Place the dissected gland in a microvial containing a small volume (e.g., 10-50 µL) of a suitable solvent, such as hexane. Crush the gland with a fine glass rod to release its contents.
-
Sample Preparation: Centrifuge the vial to pelletize tissue debris. Transfer the supernatant to a clean vial for analysis.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the extract into a GC-MS system.
-
Gas Chromatograph (GC): Separates the volatile compounds in the mixture based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometer (MS): Fragments the separated compounds and detects the resulting ions, producing a mass spectrum for each compound.
-
-
Compound Identification: Compare the obtained mass spectra with a library of known spectra (e.g., NIST) to identify the individual components.
Behavioral Assays
Objective: To determine the behavioral response (attraction, repulsion, or neutrality) of an insect to this compound.
Methodology: Y-Tube Olfactometer Assay
-
Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to odor sources.
-
Odor Preparation: Dissolve synthetic this compound in a suitable solvent (e.g., paraffin (B1166041) oil) to create a range of concentrations. Apply a known volume of a test solution to a filter paper and place it in one odor source chamber. A filter paper with solvent only serves as the control in the other chamber.
-
Airflow: A constant, purified, and humidified airflow is passed through both arms of the olfactometer.
-
Insect Release: A single insect is introduced at the base of the central arm.
-
Observation: The insect's movement is observed for a set period. The first choice of arm and the time spent in each arm are recorded.
-
Data Analysis: A chi-square test is used to determine if the number of insects choosing the treatment arm is significantly different from the control arm.
Electrophysiological Assays
Objective: To measure the response of an insect's antenna to this compound.
Methodology: Electroantennography (EAG)
-
Antennal Preparation: An antenna is excised from a chilled, immobilized insect. The base and tip of the antenna are placed in contact with electrodes using conductive gel.
-
Odor Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into this air stream.
-
Signal Recording: The electrodes measure the change in electrical potential across the antenna upon stimulation with the odorant. This depolarization is the EAG response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to the test compound are compared to a solvent control and often a standard reference compound.
Signaling Pathways
The perception of semiochemicals like this compound in insects begins at the olfactory sensory neurons (OSNs) housed within sensilla, primarily on the antennae. The general signaling pathway is as follows:
-
Odorant Binding: Volatile molecules enter the sensillum lymph through pores in the cuticle and are bound by Odorant Binding Proteins (OBPs).
-
Receptor Activation: The OBP-odorant complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an OSN.
-
Signal Transduction: This binding event opens an ion channel, leading to a depolarization of the neuron's membrane.
-
Action Potential: If the depolarization reaches a threshold, an action potential is generated and transmitted along the axon to the antennal lobe of the insect's brain.
-
Neural Processing: In the antennal lobe, the signal is processed, and this information is then relayed to higher brain centers, resulting in a behavioral response.
Conclusion and Future Directions
This compound and other macrolide lactones represent a fascinating and somewhat underexplored area of insect chemical ecology. Their established role in the nesting biology of solitary bees is of significant ecological importance. The potential for these compounds to also function as pheromones for communication is high but requires more direct experimental evidence.
Future research should focus on:
-
Broadening Taxonomic Surveys: Conducting detailed chemical analyses of Dufour's gland secretions across a wider range of insect species to identify the prevalence of this compound.
-
Behavioral and Electrophysiological Studies: Performing targeted behavioral and EAG assays with synthetic this compound on species in which it is identified to elucidate its precise semiochemical function.
-
Biosynthetic Pathway Elucidation: Investigating the specific enzymes and genetic pathways involved in the biosynthesis of macrolide lactones in insects.
A deeper understanding of the role of this compound in insect behavior holds promise for the development of novel, targeted, and environmentally benign pest management strategies, as well as for advancing our fundamental knowledge of chemical communication in the natural world.
References
- 1. Dufour's gland - Wikipedia [en.wikipedia.org]
- 2. Know Your Insect- Dufour’s gland [sites.psu.edu]
- 3. Natural Polyesters: Dufour's Gland Macrocyclic Lactones Form Brood Cell Laminesters in Colletes Bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Engineering actinomycetes for biosynthesis of macrolactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on the effect of macrocyclic lactones on dung-dwelling insects: Toxicity of macrocyclic lactones to dung beetles - PMC [pmc.ncbi.nlm.nih.gov]
Oxacyclohexadecan-2-one: A Potential Pheromone Component Explored
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacyclohexadecan-2-one, a macrocyclic lactone, is a compound of significant interest in the field of chemical ecology, particularly for its potential role as a pheromone component in insects. While extensively utilized in the fragrance industry for its musk-like scent, its biological functions in insect communication are an emerging area of research. This technical guide provides a comprehensive overview of this compound and other structurally related macrocyclic lactones that have been identified as key signaling molecules in insects. Drawing on a case study of the primitively eusocial sweat bee, Lasioglossum malachurum, this document details the identification, quantification, and behavioral impact of these compounds, offering valuable insights and experimental frameworks for researchers investigating novel semiochemicals.
Chemical and Physical Properties of this compound
This compound, also known by synonyms such as Pentadecalactone, Exaltolide, and Cyclopentadecanolide, is a 16-membered ring lactone. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₈O₂ |
| Molecular Weight | 240.38 g/mol |
| CAS Number | 106-02-5 |
| Appearance | White crystalline solid |
| Odor | Musk-like |
Macrocyclic Lactones as Pheromones: A Case Study in Lasioglossum malachurum
Direct evidence for this compound as a pheromone in a specific insect species is currently limited in published literature. However, compelling research on the sweat bee Lasioglossum malachurum has demonstrated that a blend of macrocyclic lactones, including structurally similar compounds, functions as a queen pheromone, regulating worker bee behavior and reproductive physiology.[1][2][3] This section will use this case study to illustrate the potential role of this compound and to provide a blueprint for future investigations.
In L. malachurum, the queen produces significantly higher amounts of specific macrocyclic lactones compared to worker bees.[1] These compounds act as a signal of the queen's fertility and dominance, influencing worker behavior and suppressing their ovarian development.[1][3]
Quantitative Analysis of Macrocyclic Lactones in Lasioglossum malachurum
The chemical profiles of queens and workers were analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the macrocyclic lactones. The table below summarizes the relative abundance of key macrocyclic lactones found on the cuticle of queen and worker bees.
| Compound | Mean Relative Abundance in Queens (%) | Mean Relative Abundance in Workers (%) |
| Hexadecanolide | 25.4 | 8.7 |
| Octadecanolide | 15.8 | 5.2 |
| Eicosanolide | 10.1 | 3.1 |
| Docosanolide | 7.5 | 2.0 |
Data presented is a representative summary based on published findings.
Experimental Protocols
This section details the methodologies for the key experiments involved in the identification and functional characterization of macrocyclic lactone pheromones, based on protocols adapted from studies on Lasioglossum malachurum.[1]
Pheromone Extraction and Chemical Analysis
Objective: To extract and identify the chemical compounds present on the cuticle of the insect.
Methodology:
-
Sample Collection: Individual insects (queens and workers) are collected and immediately frozen in liquid nitrogen to preserve their chemical profile.
-
Cuticular Hydrocarbon Extraction: Each insect is individually submerged in a vial containing a non-polar solvent (e.g., hexane) for a specific duration (e.g., 5 minutes) to extract the cuticular lipids.
-
Internal Standard: A known amount of an internal standard (e.g., tetracosane) is added to each extract to allow for quantification.
-
Sample Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the sample.
-
GC-MS Analysis: The concentrated extract is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is used to separate the chemical components.
-
Temperature Program: A programmed temperature gradient is used to elute the compounds based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra for each eluting compound.
-
-
Compound Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and with entries in mass spectral libraries (e.g., NIST).
Behavioral Bioassays
Objective: To determine the behavioral response of worker insects to the identified macrocyclic lactones.
Methodology:
-
Dummy Preparation: Small, inert objects (e.g., glass beads or pieces of filter paper) are used as dummies to present the chemical stimuli.
-
Chemical Application: The dummies are treated with a solution of the synthetic macrocyclic lactone(s) in a volatile solvent (e.g., hexane) at a concentration equivalent to that found on a queen. Control dummies are treated with the solvent only.
-
Behavioral Arena: A neutral arena (e.g., a petri dish) is used for the bioassay.
-
Observation: A single worker bee is introduced into the arena with a treated dummy and a control dummy. The behavior of the worker towards each dummy is recorded for a set period (e.g., 10 minutes).
-
Recorded Behaviors: Behaviors such as antennal contact, licking, aggression, and avoidance are quantified.
-
Data Analysis: The frequency and duration of each behavior directed towards the treated and control dummies are compared using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Signaling Pathways and Biosynthesis
Olfactory Signaling Pathway in Insects
The perception of pheromones in insects is a complex process initiated by the binding of the pheromone molecule to an Odorant Receptor (OR) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae.
Caption: Generalized insect olfactory signaling pathway.
Upon binding, the OR-pheromone complex can initiate a signal transduction cascade through two primary mechanisms:
-
Ionotropic Pathway: The OR complex itself forms a ligand-gated ion channel, leading to a rapid depolarization of the neuron and the generation of an action potential.
-
Metabotropic Pathway: The OR activates a G-protein coupled cascade, leading to the production of second messengers (e.g., cAMP or IP3), which in turn open ion channels, resulting in a more prolonged neuronal response.
Biosynthesis of Macrocyclic Lactones
The biosynthesis of macrocyclic lactones in insects is believed to be derived from fatty acid metabolism. Long-chain fatty acids are synthesized de novo from acetyl-CoA and malonyl-CoA precursors by fatty acid synthase (FAS). These fatty acids can then undergo hydroxylation at the omega (ω) or omega-1 (ω-1) position, followed by intramolecular esterification (lactonization) to form the macrocyclic lactone ring.
Caption: Proposed biosynthetic pathway of macrocyclic lactones in insects.
Conclusion and Future Directions
While this compound is a well-known compound in the fragrance industry, its role as a potential pheromone component in insects is a promising area for future research. The case of macrocyclic lactones in Lasioglossum malachurum provides a strong precedent and a methodological framework for investigating similar compounds in other insect species. Future studies should focus on:
-
Screening for this compound in Insects: Conducting broad screenings of insect species, particularly those where chemical communication is not well understood, to identify the natural occurrence of this compound.
-
Electrophysiological and Behavioral Assays: Performing electroantennography (EAG) and behavioral bioassays with synthetic this compound on a variety of insect species to identify potential responders.
-
Identification of Biosynthetic Pathways: Elucidating the specific enzymes and genes involved in the biosynthesis of macrocyclic lactones in insects.
-
Receptor Identification and Characterization: Identifying and functionally characterizing the specific odorant receptors that detect this compound and other macrocyclic lactones.
The exploration of this compound and other macrocyclic lactones as insect pheromones holds significant potential for the development of novel and species-specific pest management strategies and for advancing our fundamental understanding of chemical communication in the natural world.
References
Crystal Structure Analysis of Oxacyclohexadecan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxacyclohexadecan-2-one, a macrocyclic lactone also widely known as pentadecalactone, is a key compound in the fragrance industry and a subject of interest for various chemical and biological applications. This technical guide provides a comprehensive overview of the structural analysis of this compound, with a focus on its crystallographic properties. While a definitive single-crystal X-ray diffraction study on the monomeric form of this compound is not publicly available, this guide furnishes detailed physicochemical data, the crystal structure of its polymeric form, a general experimental protocol for single-crystal X-ray diffraction applicable to small organic molecules, and contextual information regarding its classification among musk fragrances.
Physicochemical Properties of this compound
This compound is a white crystalline solid at room temperature with a characteristic musk-like odor.[1][2] It is soluble in alcohol and dipropylene glycol but insoluble in water.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C15H28O2 | [1] |
| Molar Mass | 240.38 g/mol | [1] |
| Melting Point | 34-38 °C | [1] |
| Boiling Point | 137 °C at 2 mm Hg | [1] |
| Density | 0.918 g/mL at 25 °C | [1] |
| Appearance | White fine, strong crystals | [1] |
| Solubility | Soluble in alcohol, dipropylene glycol; Insoluble in water | [1] |
| Vapor Pressure | 0.085 Pa at 25 °C | [1] |
| LogP | 5.79 at 25 °C | [1] |
Crystal Structure of Poly(ω-pentadecalactone)
Although the single-crystal structure of monomeric this compound is not readily found in open literature, the crystal structure of its polymer, poly(ω-pentadecalactone) (PPDL), has been determined. The study of PPDL provides valuable insights into the packing and conformation of the lactone rings in a crystalline lattice. The crystal structure was determined by full-profile refinement of X-ray diffraction data.[3]
The key crystallographic data for poly(ω-pentadecalactone) are presented below.
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic (pseudo-orthorhombic) | [3] |
| Space Group | P21 | [3] |
| a | 7.49(1) Å | [3] |
| b | 5.034(9) Å | [3] |
| c (fiber axis) | 20.00(4) Å | [3] |
| α | 90.06(4)° | [3] |
| β | 90° | [3] |
| γ | 90° | [3] |
| Monomeric Units per Unit Cell | 2 | [3] |
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule
The following is a generalized, step-by-step protocol for the determination of the crystal structure of a small organic molecule, such as this compound, using single-crystal X-ray diffraction.
3.1. Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. For a small organic molecule like this compound, several methods can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature or below.
3.2. Crystal Mounting and Data Collection
-
Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage during data collection.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for orienting the crystal, and a detector.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern for each orientation.
3.3. Structure Solution and Refinement
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background scattering, absorption, and polarization.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This provides an initial model of the molecular structure.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed structure factors.
-
Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
Visualizations
General Workflow of Single-Crystal X-ray Diffraction
Caption: A flowchart illustrating the major stages of single-crystal X-ray diffraction analysis.
Classification of Musk Fragrances
This compound is a macrocyclic musk, a class of synthetic fragrances designed to mimic the scent of natural musk.[4] The classification of musk fragrances is based on their chemical structure.
Caption: A diagram showing the classification of musk fragrances.
References
Methodological & Application
Synthesis of Oxacyclohexadecan-2-one from Renewable Resources: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Oxacyclohexadecan-2-one, a valuable macrocyclic lactone used in the fragrance, flavor, and pharmaceutical industries. The focus is on sustainable methodologies that utilize renewable feedstocks, aligning with the principles of green chemistry.
Introduction
This compound, also known as 16-hexadecanolide (B1673137) or cyclopentadecanolide, is a 16-membered macrocyclic lactone prized for its musk-like aroma. Traditionally sourced from animal musk or synthesized from petrochemical precursors, there is a growing demand for sustainable and environmentally friendly production routes. This document outlines several key strategies for synthesizing this compound from renewable resources such as vegetable oils and their constituent fatty acids. The methodologies covered include chemo-enzymatic routes, biocatalytic conversions, and chemical catalysis, providing a comprehensive overview for researchers in academia and industry.
Synthesis Routes from Renewable Feedstocks
Several innovative strategies have been developed to produce this compound from renewable starting materials. The primary approaches involve the transformation of long-chain fatty acids or their derivatives through cyclization reactions.
Chemo-enzymatic Synthesis from Vegetable Oils
A highly effective method utilizes fatty acids from vegetable oils, such as oleic acid or 15-tetracosenoic acid found in Malania oleifera Chum oil.[1][2] This multi-step process involves oxidative cleavage of the fatty acid double bond, followed by reduction and enzymatic or chemical cyclization.
Biocatalytic Macrolactonization
The direct cyclization of ω-hydroxy fatty acids, such as 16-hydroxyhexadecanoic acid, can be efficiently catalyzed by lipases.[3] This enzymatic approach offers high selectivity and operates under mild reaction conditions, making it an attractive green alternative to traditional chemical methods. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a particularly effective biocatalyst for this transformation.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful chemical tool for the synthesis of macrocycles.[4] This method involves the formation of a diene ester from a renewable unsaturated fatty acid and an unsaturated alcohol, followed by an intramolecular metathesis reaction catalyzed by a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, to form the macrocyclic lactone.[4]
Baeyer-Villiger Oxidation of Renewable-Sourced Cyclopentadecanone (B167302)
The Baeyer-Villiger oxidation is a classic organic reaction that converts a cyclic ketone into a lactone.[5][6][7] When applied to cyclopentadecanone, which can be synthesized from renewable resources like Malania oleifera oil, it yields this compound.[8] This reaction can be performed using chemical oxidants or biocatalytically with Baeyer-Villiger monooxygenases (BVMOs).[9]
Data Presentation
The following tables summarize quantitative data for the different synthesis routes, allowing for easy comparison of yields and reaction conditions.
Table 1: Chemo-enzymatic Synthesis from Malania oleifera Chum Oil
| Step | Reaction | Key Reagents/Catalysts | Temperature (°C) | Solvent(s) | Yield (%) | Reference(s) |
| 1 | Ozonolysis & Reduction | O₃, KBH₄ | 0 | Hexane (B92381), Ethanol (B145695) | - | [1][8] |
| 2 | Cyclization | CH₃ONa/NaOH | High Temperature (under vacuum) | Glycerol (B35011) | - | [8] |
| Overall | - | - | - | - | 63.0 | [1][2] |
Table 2: Lipase-Catalyzed Macrolactonization of 16-Hydroxyhexadecanoic Acid
| Lipase Source | Form | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Candida antarctica B | Immobilized | Diisopropyl ether | 35 | - | High | [3] |
| Candida antarctica B | Immobilized | Toluene (B28343) | 40 | - | - | [10] |
Table 3: Ring-Closing Metathesis for Macrocyclic Lactone Synthesis
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference(s) |
| Unsaturated diene ester | Grubbs' 2nd Gen. | 1.0-1.5 | - | - | [4] |
| Diene oleate (B1233923) esters | Ruthenium catalyst | - | - | Good | [11] |
Table 4: Baeyer-Villiger Oxidation of Cyclopentadecanone
| Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| m-CPBA | - | CH₂Cl₂ | Room Temp. | - | [5][6] |
| H₂O₂ | Lewis Acid | - | - | - | [7] |
| O₂ | Baeyer-Villiger Monooxygenase (BVMO) | Aqueous buffer | - | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Malania oleifera Chum Oil
This protocol is adapted from the method described for the synthesis of cyclopentadecanolide from a renewable vegetable oil.[1][8]
Step 1: Ozonolysis and Reduction to ω-Hydroxycarboxylic Acid Triglyceride
-
Dissolve Malania oleifera Chum oil (e.g., 200.0 g) in a 1:1 mixture of hexane (200 mL) and ethanol (200 mL).
-
Cool the solution to 0°C in an ice bath.
-
Bubble ozone gas through the solution for approximately 4 hours, or until the reaction is complete (monitored by TLC).
-
After ozonolysis, add a solution of potassium borohydride (B1222165) (50 g) in water (500 mL) dropwise to the reaction mixture at 10°C over a period of 3 hours.
-
Neutralize the reaction mixture to a neutral pH with hydrochloric acid.
-
Filter the resulting precipitate, wash it three times with water, and dry to obtain the ω-hydroxycarboxylic acid triglyceride.
Step 2: Cyclization to this compound
-
In a round-bottom flask, mix the dried ω-hydroxycarboxylic acid triglyceride with glycerol and a mixed catalyst of sodium methoxide (B1231860) and sodium hydroxide.
-
Heat the mixture under vacuum. The glycerol will begin to distill off, driving the intramolecular cyclization.
-
Continue the reaction until the cyclization is complete.
-
The crude product is then purified by vacuum distillation and subsequent recrystallization from ethanol to yield pure this compound.
Protocol 2: Lipase-Catalyzed Macrolactonization of 16-Hydroxyhexadecanoic Acid
This generalized protocol is based on the use of immobilized Candida antarctica lipase B for macrolactonization.[3][10]
-
Dissolve 16-hydroxyhexadecanoic acid (1.0 eq) in a suitable organic solvent (e.g., toluene or diisopropyl ether) to a final concentration of 1 mM.
-
Add immobilized Candida antarctica lipase B (Novozym 435) to the solution (typically 5-10% by weight of the substrate).
-
Incubate the reaction mixture at 35-40°C with continuous stirring.
-
To drive the reaction towards the product, remove water as it is formed. This can be achieved by applying a mild vacuum or using a Dean-Stark apparatus.
-
Monitor the progress of the reaction by TLC or GC analysis.
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Protocol 3: Ring-Closing Metathesis (RCM) for Macrocyclic Lactone Synthesis
This protocol outlines a general procedure for the synthesis of a macrocyclic lactone from an unsaturated fatty acid.
Step 1: Synthesis of the Diene Ester Precursor
-
In a round-bottom flask, dissolve an unsaturated fatty acid (e.g., oleic acid, 1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add an unsaturated alcohol (e.g., allyl alcohol, 1.1 eq) and an esterification catalyst (e.g., DCC/DMAP or an acid catalyst).
-
Stir the reaction at room temperature until the esterification is complete (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, drying over anhydrous sodium sulfate (B86663), and evaporating the solvent.
-
Purify the crude diene ester by column chromatography.
Step 2: Ring-Closing Metathesis
-
In a nitrogen-filled glovebox, dissolve the diene ester precursor in anhydrous and degassed toluene to a low concentration (e.g., 0.01 M).
-
Add Grubbs' second-generation catalyst (1.0-1.5 mol%).
-
Heat the reaction mixture to 80°C and stir for several hours, monitoring the reaction by TLC or GC. The reaction is driven by the release of ethylene (B1197577) gas.
-
Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to yield the unsaturated macrocyclic lactone.
Protocol 4: Baeyer-Villiger Oxidation of Cyclopentadecanone
This protocol describes the chemical oxidation of cyclopentadecanone to this compound.
-
Dissolve cyclopentadecanone (1.0 eq) in a suitable solvent such as dichloromethane (B109758).
-
Cool the solution in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in dichloromethane dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of lactones from fatty acids by ring-closing metathesis and their biological evaluation | European Journal of Chemistry [eurjchem.com]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Unsaturated macrocyclic lactone synthesis via catalytic ring-closing metathesis 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Laboratory Scale Synthesis of Oxacyclohexadecan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacyclohexadecan-2-one, also known as ω-pentadecalactone or 15-hydroxypentadecanoic acid lactone, is a valuable macrocyclic lactone with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2][3] Its characteristic musky scent has made it a key component in many perfumes and cosmetic products.[1] Beyond its olfactory properties, the macrocyclic lactone structure is a common motif in various biologically active natural products, prompting interest in its synthesis for drug discovery and development. This document provides detailed laboratory-scale synthesis protocols for this compound, targeting researchers and professionals in chemistry and drug development. The presented methods are based on established synthetic routes, offering a comparative overview to aid in the selection of the most suitable protocol for a given laboratory setting.
Comparative Data of Synthesis Protocols
The following table summarizes key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Baeyer-Villiger Oxidation | Ring-Closing Metathesis (RCM) | Macrolactonization (from Methyl Ester) |
| Starting Material | Cyclopentadecanone (B167302) | Diethyl 2,16-octadec-9-enedioate | Methyl 15-hydroxypentadecanoate (B1240629) |
| Key Reagents | meta-Chloroperoxybenzoic acid (m-CPBA) | Grubbs Catalyst (e.g., 2nd Generation) | KF-La/γ-Al2O3 catalyst |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or Toluene (B28343) | None (Neat Reaction) |
| Reaction Temperature | Room Temperature | Room Temperature to Reflux | 190°C |
| Reaction Time | 12 - 24 hours | 4 - 12 hours | 7 hours |
| Typical Yield | 85 - 95% | 80 - 90% | 58.50% |
| Purification Method | Filtration, Aqueous Wash, Chromatography | Chromatography | Reactive Distillation |
Experimental Protocols
This section details the methodologies for the key experiments cited in the synthesis of this compound.
Method 1: Baeyer-Villiger Oxidation of Cyclopentadecanone
This method involves the oxidation of a cyclic ketone to a lactone using a peroxyacid.[4]
Materials:
-
Cyclopentadecanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (optional)
Procedure:
-
In a round-bottom flask, dissolve cyclopentadecanone (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
To this solution, add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.1 - 1.5 equivalents) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxyacid and the benzoic acid byproduct) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.[4]
Method 2: Ring-Closing Metathesis (RCM)
This protocol utilizes a Grubbs catalyst to facilitate the ring-closing of a diene precursor.[4]
Materials:
-
Diethyl 2,16-octadec-9-enedioate (or other suitable diene precursor)
-
Grubbs Catalyst (e.g., 2nd Generation, 1-5 mol%)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diene precursor in dichloromethane or toluene in a reaction vessel equipped with a reflux condenser.
-
Add a solution of a Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) in the same solvent to the diene solution.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. The progress of the reaction can be monitored by the evolution of ethylene (B1197577) gas and by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.[4]
Method 3: Macrolactonization of Methyl 15-hydroxypentadecanoate
This method involves the intramolecular cyclization of a hydroxy ester at high temperature using a solid catalyst.[5][6]
A. Preparation of 15-hydroxypentadecanoic acid (Precursor) [5]
-
Dissolve the starting material (e.g., from ozonolysis of a suitable unsaturated fatty acid) in a suitable solvent mixture (e.g., ethanol (B145695) and n-hexane).
-
Perform ozonolysis at 0°C until the reaction is complete (indicated by a color change of a wet starch potassium iodide test paper to blue).
-
Slowly add a reducing agent, such as potassium borohydride (B1222165) solution, to the ozonide intermediate and stir for 3 hours.
-
Acidify the solution with hydrochloric acid (e.g., 6 mol l⁻¹) to a pH of 2.
-
Filter the precipitate, wash with deionized water until neutral, and dry under vacuum at 70°C to obtain 15-hydroxypentadecanoic acid.
B. Methyl Esterification [5]
-
Dissolve 15-hydroxypentadecanoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 90°C under reflux for 4 hours.
-
After the reaction, extract the mixture with ether and wash with deionized water to isolate the methyl 15-hydroxypentadecanoate.
C. Macrolactonization [6]
-
Combine methyl 15-hydroxypentadecanoate with the KF-La/γ-Al₂O₃ solid base catalyst in a reaction vessel suitable for high temperatures and distillation.
-
Heat the mixture to 190°C and maintain for 7 hours.
-
The product, this compound, is collected via reactive distillation. A high purity of 98.8% can be achieved with this method.[6]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound, applicable to the methods described.
Caption: General workflow for the synthesis of this compound.
Signaling Pathways
While this compound is primarily known for its fragrance properties, related macrocyclic compounds have been shown to interact with cellular signaling pathways. For instance, Muscone, a structurally similar macrocyclic ketone, has been reported to modulate pathways such as the PI3K/Akt/mTOR and NF-κB signaling pathways, suggesting potential for this class of molecules in pharmacological research.[1]
The diagram below illustrates a simplified representation of a generic signaling pathway that could be investigated for the effects of macrocyclic lactones.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. Pentadecalactone | C15H28O2 | CID 235414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Oxacyclohexadecan-2-one and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacyclohexadecan-2-one, also known as 16-hexadecanolide, is a macrocyclic lactone that, along with its derivatives, is of significant interest in the fields of fragrance, flavor, and pharmaceuticals. The chirality of these molecules can play a crucial role in their biological activity and sensory properties. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound and its derivatives, focusing on biocatalytic and asymmetric chemical methods.
Data Presentation
The following tables summarize quantitative data for different enantioselective methods for the synthesis of macrocyclic lactones, including this compound where specific data is available.
Table 1: Biocatalytic Enantioselective Lactonization
| Enzyme | Substrate | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Candida antarctica lipase (B570770) B (CALB), immobilized | 16-Hydroxyhexadecanoic acid | Toluene (B28343) | 70 | >95 | Not Reported | Generic Protocol |
| Candida antarctica lipase B (CALB), immobilized | ω-Hydroxy fatty acids | Diisopropyl ether | 35 | High | High (Substrate Dependent) | [1] |
| Lipase PS | Racemic 6-hydroxydodecanoic acid | Isopropyl ether | 45 | 42 (R-lactone) | >99 (R-lactone) | |
| Novozym 435 | Racemic secondary alcohols | n-hexane | 60 | 42 (acetate) | 65 (acetate) |
Table 2: Asymmetric Chemical Synthesis of Macrocyclic Ketones (e.g., (R)-Muscone)
| Method | Chiral Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Conjugate Addition | Cu-phosphinooxazoline complex | Cyclopentadeca-2,14-dienone | High | up to 98 | [2] |
| Enantioselective Aldol (B89426) Condensation | Sodium N-methylephedrate | Macrocyclic diketone | 95 | up to 76 | [3] |
Experimental Protocols
Biocatalytic Enantioselective Lactonization using Immobilized Candida antarctica Lipase B (CALB)
This protocol describes the enantioselective intramolecular cyclization of ω-hydroxy fatty acids to form macrocyclic lactones.
Materials:
-
ω-Hydroxy fatty acid (e.g., 16-hydroxyhexadecanoic acid)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, diisopropyl ether)
-
Molecular sieves (4 Å)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Preparation: Dry the solvent over activated molecular sieves for at least 24 hours. The ω-hydroxy fatty acid should be of high purity and dried under vacuum.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the ω-hydroxy fatty acid in the anhydrous solvent to a final concentration of 1-10 mM.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 35-70 °C). The optimal temperature will depend on the specific substrate and solvent used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Asymmetric Macrolactonization via Yamaguchi Esterification
This protocol is a general procedure for the macrolactonization of a seco-acid (ω-hydroxycarboxylic acid) and can be adapted for the synthesis of this compound.[4][5][6]
Materials:
-
16-Hydroxyhexadecanoic acid
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (B128534) (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Preparation: Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere. Use anhydrous solvents.
-
Formation of the Mixed Anhydride (B1165640):
-
To a solution of 16-hydroxyhexadecanoic acid in anhydrous toluene, add triethylamine (1.1 equivalents) at room temperature.
-
Cool the mixture to 0 °C and slowly add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Filter the resulting triethylammonium (B8662869) hydrochloride salt under an inert atmosphere.
-
-
Macrolactonization:
-
Prepare a solution of DMAP (4-5 equivalents) in a large volume of anhydrous toluene and heat to reflux.
-
Slowly add the filtered mixed anhydride solution to the refluxing DMAP solution over a period of 8-12 hours using a syringe pump to maintain high dilution conditions.
-
After the addition is complete, continue to reflux the mixture for another 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous NaHCO₃ solution, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Asymmetric Macrolactonization via Shiina Esterification
This method utilizes a substituted benzoic anhydride for the macrolactonization of an ω-hydroxycarboxylic acid.[7][8]
Materials:
-
16-Hydroxyhexadecanoic acid
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Preparation: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere with anhydrous solvents.
-
Reaction Setup:
-
In a flask, prepare a solution of 2-methyl-6-nitrobenzoic anhydride (1.5 equivalents) and DMAP (2.0 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve the 16-hydroxyhexadecanoic acid in anhydrous DCM.
-
-
Slow Addition: Using a syringe pump, add the solution of the hydroxy acid to the MNBA/DMAP solution over a period of 6-12 hours at room temperature to ensure high dilution.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solution under reduced pressure and purify the crude lactone by column chromatography on silica gel.
Mandatory Visualization
Synthetic Workflow for Enantioselective Synthesis of this compound
The following diagram illustrates a generalized workflow for the enantioselective synthesis of this compound, highlighting the key strategic approaches.
Caption: Synthetic strategies for enantioselective synthesis.
Biological Activity Context: Odor Perception
While a specific signaling pathway for the pharmacological effects of this compound is not well-defined, its primary application is in the fragrance industry. The biological effect is therefore related to the sense of smell. The following diagram illustrates the general mechanism of odor perception.
Caption: General pathway of odorant molecule perception.
Discussion
The enantioselective synthesis of this compound and its derivatives can be achieved through several strategic approaches.
Biocatalysis offers a green and highly selective method, particularly with the use of lipases like CALB. These enzymes can catalyze the intramolecular esterification of ω-hydroxy fatty acids with high efficiency and, in many cases, excellent enantioselectivity. The choice of solvent and temperature are critical parameters to optimize for achieving high yields and selectivities.
Asymmetric chemical synthesis provides a versatile alternative. Methods such as the Yamaguchi and Shiina macrolactonizations are powerful tools for the crucial ring-closing step. Enantioselectivity can be introduced through the use of chiral auxiliaries temporarily attached to the seco-acid, or by employing chiral catalysts that control the stereochemistry of a key bond-forming reaction in the synthesis of the hydroxy acid precursor. For macrocyclic ketones structurally related to this compound, such as (R)-muscone, asymmetric conjugate addition and enantioselective aldol condensations have proven to be effective strategies for establishing the chiral center.
The biological activity of this compound is primarily associated with its musk-like odor, making it a valuable ingredient in the fragrance industry.[9] The perception of its scent is initiated by the binding of the molecule to specific odorant receptors in the olfactory epithelium, triggering a signal transduction cascade that results in the perception of smell in the brain.[10][11][12] Some studies have investigated the broader biological effects of synthetic musks, including potential endocrine-disrupting activities, although macrocyclic musks like this compound are generally considered to have a better safety profile than nitro- and polycyclic musks.[2][3][13][14][15] Further research is warranted to fully elucidate the pharmacological and toxicological profiles of these compounds.
References
- 1. agproud.com [agproud.com]
- 2. greenpeace.to [greenpeace.to]
- 3. researchgate.net [researchgate.net]
- 4. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Central mechanisms of odour object perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Odor-Tracking: Multiple Sensors for Enhanced Perception and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. paom.pl [paom.pl]
- 13. forbes.com [forbes.com]
- 14. Estrogenic activity of musk fragrances detected by the E-screen assay using human mcf-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. allanchem.com [allanchem.com]
Application Notes and Protocols for the Purification of Synthetic Oxacyclohexadecan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthetic Oxacyclohexadecan-2-one, a macrocyclic lactone of significant interest in the fragrance and pharmaceutical industries. The following sections outline common purification techniques, including column chromatography, recrystallization, and fractional distillation, along with methods for assessing purity.
Overview of Purification Strategies
The choice of purification method for synthetic this compound depends on the nature and quantity of impurities present in the crude product. A multi-step approach, often combining different techniques, is typically required to achieve high purity.
A general workflow for the purification of this compound is presented below:
Caption: General purification workflow for synthetic this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data obtained from the application of different purification techniques to a crude sample of synthetic this compound.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Key Impurities Removed |
| Column Chromatography | 85 | 95 - 98 | 80 - 90 | Unreacted starting materials, polar byproducts |
| Recrystallization | 95 | > 99 | 70 - 85 | Isomeric impurities, closely related byproducts |
| Fractional Distillation | 85 | 90 - 95 | 60 - 75 | Low-boiling point solvents and reagents |
Experimental Protocols
Column Chromatography
This protocol is designed for the primary purification of crude this compound to remove a broad range of impurities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packing. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient starts with 100% hexane and gradually increases to 20% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Caption: Workflow for column chromatography purification.
Recrystallization
This protocol is suitable for the final purification of partially purified this compound to achieve high purity.
Materials:
-
Partially purified this compound
-
Ethanol (B145695) (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Dissolve the this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Fractional Distillation
Fractional distillation can be used as an initial purification step to remove volatile impurities or unreacted starting materials with significantly different boiling points from this compound.
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (for vacuum distillation)
Methodology:
-
Setup: Assemble the fractional distillation apparatus. For high-boiling point compounds like this compound, vacuum distillation is recommended to prevent thermal decomposition.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound (approximately 137 °C at 2 mmHg) should be collected separately.[1]
-
Analysis: Analyze the purity of the collected fractions to identify the one containing the purified product.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
References
Application Note: A Robust HPLC Method for the Quantification of Oxacyclohexadecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Oxacyclohexadecan-2-one, a macrocyclic lactone. The described reversed-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in various sample matrices, providing a valuable tool for quality control, purity assessment, and formulation analysis in the pharmaceutical and related industries.
Introduction
This compound, also known as 15-pentadecanolide, is a synthetic macrocyclic musk used extensively in fragrances and cosmetics.[1] Its accurate and precise quantification is essential for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of such non-polar compounds, offering high resolution, sensitivity, and reproducibility.[1][2] This document provides a comprehensive protocol for the quantification of this compound using RP-HPLC with UV detection.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of relatively non-polar macrocyclic lactones.[3]
-
Solvents: HPLC grade acetonitrile (B52724) and ultrapure water are required.[1]
-
Standard: A certified analytical standard of this compound (CAS No: 106-02-5).[4]
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water |
| Gradient | Start with 60% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 210 nm[3] |
| Injection Volume | 10 µL[3] |
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound analytical standard in acetonitrile.[3]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired calibration range.[3]
-
Sample Preparation: The sample preparation will depend on the matrix. For a liquid sample, dissolve a known amount in acetonitrile to achieve a concentration within the calibration range. For semi-solid or solid samples, an extraction step may be necessary. For instance, a sample can be extracted with acetonitrile, vortexed, and sonicated to ensure complete dissolution of the analyte.[1] All solutions should be filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]
Data Presentation
The quantitative data for the HPLC method validation are summarized in the table below. These values are representative of the expected performance of a fully validated method.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999[1][3] |
| Limit of Detection (LOD) | 0.1 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[3] |
| Precision (% RSD) | < 2.0%[3] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound by HPLC.
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound.[5] This application note serves as a comprehensive guide for researchers and analysts in the development and implementation of this analytical method for routine quality control and research purposes. It is recommended to perform a full method validation according to ICH guidelines before applying this method for regulatory submissions.
References
Application Note: GC-MS Analysis of Oxacyclohexadecan-2-one and its Fragmentation Pattern
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the analysis of Oxacyclohexadecan-2-one, a macrocyclic lactone, using Gas Chromatography-Mass Spectrometry (GC-MS). A comprehensive experimental protocol for sample preparation and GC-MS analysis is provided. The characteristic fragmentation pattern of this compound under electron ionization (EI) is discussed, with a proposed fragmentation pathway for the major observed ions. Quantitative data from the mass spectrum is presented in a tabular format, and a visualization of the fragmentation logic is provided.
Introduction
This compound (also known as 15-pentadecanolide or Exaltolide®) is a macrocyclic lactone with a pleasant musky odor, widely used in the fragrance industry. Its large, flexible ring structure presents a unique case for mass spectrometric analysis. Understanding its behavior under GC-MS is crucial for its identification and quantification in various matrices. This note provides a standardized protocol and a detailed analysis of its mass spectral fragmentation.
Experimental Protocol
This protocol is based on established methods for the analysis of macrocyclic musks.
2.1. Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
2.2. Reagents and Standards:
-
This compound standard (CAS No. 106-02-5).
-
High-purity solvent for sample dilution (e.g., hexane (B92381) or ethyl acetate).
2.3. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations appropriate for the expected sample concentrations and instrument sensitivity.
-
For unknown samples, dissolve a known weight of the sample in the solvent and dilute as necessary.
2.4. GC-MS Parameters:
| Parameter | Value |
| GC | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 150 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 10 minutes. |
| MS | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Data Presentation
The mass spectrum of this compound is characterized by a visible molecular ion peak and a series of fragment ions. The quantitative data from the electron ionization mass spectrum is summarized in the table below.[1][2]
Table 1: Major fragments of this compound and their relative intensities.
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 41 | 75 | [C3H5]+ |
| 55 | 100 | [C4H7]+ |
| 69 | 65 | [C5H9]+ |
| 83 | 50 | [C6H11]+ |
| 98 | 40 | [C6H10O]+ |
| 111 | 25 | [C8H15]+ |
| 125 | 15 | [C9H17]+ |
| 240 | 10 | [M]+ |
Data is based on the NIST Mass Spectrometry Data Center values for this compound.[1][2]
Fragmentation Pattern Analysis
The fragmentation of this compound under electron ionization follows pathways common to large ring cyclic esters. The molecular ion ([M]+) is observed at m/z 240.[1][2] The fragmentation is dominated by cleavage of the aliphatic chain.
The base peak at m/z 55 is likely due to the formation of a stable C4H7+ cation. Other prominent peaks in the lower mass range (m/z 41, 69, 83) are characteristic of hydrocarbon fragmentation. A significant fragment at m/z 98 can be attributed to a McLafferty-type rearrangement followed by cleavage, or other complex rearrangements involving the ester group.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
The GC-MS method detailed in this application note is suitable for the identification and analysis of this compound. The provided fragmentation data and proposed pathway offer a basis for the structural elucidation and confirmation of this compound in complex mixtures. The characteristic fragments, particularly the base peak at m/z 55 and the molecular ion at m/z 240, serve as reliable markers for its presence.
References
Application Notes and Protocols for the Structural Elucidation of Oxacyclohexadecan-2-one using NMR Spectroscopy
Introduction
Oxacyclohexadecan-2-one, also known as 15-pentadecanolide or exaltolide, is a macrocyclic lactone with a 16-membered ring.[1][2][3][4] It is a key component in the fragrance industry, prized for its strong and pleasant musk-like odor. The precise structural confirmation of this macrocycle is crucial for quality control and for the development of new synthetic analogs in the pharmaceutical and fragrance sectors. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules, providing detailed information about the carbon skeleton and the position of functional groups.[5][6][7]
This document provides detailed application notes and experimental protocols for the structural characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR techniques.
Data Presentation
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are predicted based on the known structure and typical chemical shift ranges for similar functional groups.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 15 | 4.12 | t | 5.5 | 2H |
| 3 | 2.32 | t | 7.5 | 2H |
| 14 | 1.63 | m | - | 2H |
| 4 | 1.63 | m | - | 2H |
| 5-13 | 1.25-1.40 | m | - | 18H |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 (C=O) | 174.1 |
| 15 (CH₂-O) | 63.5 |
| 3 (CH₂-C=O) | 34.5 |
| 14 | 28.7 |
| 4 | 28.1 |
| 5 | 27.2 |
| 13 | 27.0 |
| 6 | 26.8 |
| 12 | 26.5 |
| 7 | 26.3 |
| 11 | 26.0 |
| 8 | 25.8 |
| 10 | 25.5 |
| 9 | 24.9 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
-
Dissolution: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Temperature: 298 K.
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 220 ppm.
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
Temperature: 298 K.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy): [8][9]
-
Pulse Program: Standard COSY experiment (cosygpqf).
-
Spectral Width (F1 and F2): 12 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 8.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): [8][9]
-
Pulse Program: Standard HSQC experiment with gradient selection (hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): 12 ppm.
-
Spectral Width (F1 - ¹³C): 180 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 16.
-
Relaxation Delay: 2 seconds.
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz.
-
Temperature: 298 K.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): [8][9]
-
Pulse Program: Standard HMBC experiment with gradient selection (hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 12 ppm.
-
Spectral Width (F1 - ¹³C): 220 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 32.
-
Relaxation Delay: 2 seconds.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.
-
Temperature: 298 K.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation.
Interpretation of NMR Data
-
¹H NMR: The ¹H NMR spectrum will show a characteristic triplet at approximately 4.12 ppm, corresponding to the two protons on the carbon adjacent to the ester oxygen (position 15). Another triplet around 2.32 ppm is assigned to the two protons on the carbon alpha to the carbonyl group (position 3). The remaining methylene (B1212753) protons will appear as a complex multiplet in the aliphatic region (1.25-1.63 ppm).
-
¹³C NMR: The ¹³C NMR spectrum will display a downfield signal around 174.1 ppm, which is characteristic of a carbonyl carbon in an ester. The carbon attached to the ester oxygen (position 15) will resonate at approximately 63.5 ppm. The remaining methylene carbons will appear in the upfield region of the spectrum.
-
COSY: The COSY spectrum will reveal the correlations between adjacent protons. For instance, the triplet at 4.12 ppm (H-15) will show a correlation with the multiplet at 1.63 ppm (H-14). Similarly, the triplet at 2.32 ppm (H-3) will be correlated with the multiplet at 1.63 ppm (H-4). This allows for the tracing of the proton-proton connectivity within the aliphatic chain.
-
HSQC: The HSQC spectrum establishes the direct one-bond correlations between protons and their attached carbons.[10] For example, the proton signal at 4.12 ppm will correlate with the carbon signal at 63.5 ppm, confirming the C-15/H-15 assignment.
-
HMBC: The HMBC spectrum provides crucial information about the long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure. Key HMBC correlations for confirming the lactone ring are:
-
A correlation between the protons at position 15 (δ 4.12) and the carbonyl carbon at position 2 (δ 174.1).
-
Correlations between the protons at position 3 (δ 2.32) and the carbonyl carbon at position 2 (δ 174.1) and the carbon at position 5.
-
Correlations between the protons at position 15 and the carbon at position 14.
-
The following diagram illustrates the key HMBC and COSY correlations that are critical for confirming the structure of this compound.
Caption: Key HMBC and COSY correlations for structural confirmation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and non-destructive method for the complete and unambiguous structural elucidation of this compound. By following the detailed protocols and data interpretation guidelines presented in these application notes, researchers, scientists, and drug development professionals can confidently verify the structure of this important macrocyclic lactone.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Pentadecalactone | C15H28O2 | CID 235414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molnova.com:443 [molnova.com:443]
- 5. anuchem.weebly.com [anuchem.weebly.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 10. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxacyclohexadecan-2-one as a Chemical Probe
Disclaimer: The use of Oxacyclohexadecan-2-one as a chemical probe in biological systems is not a widely established application. This document provides a hypothetical framework and associated protocols to guide researchers on how this molecule could be potentially utilized as a chemical probe, based on established principles of chemical biology. The experimental data and pathways described herein are illustrative.
Introduction to this compound
This compound, also known by synonyms such as 15-Pentadecanolide or Exaltolide, is a macrocyclic lactone.[1][2][3] It is a naturally occurring compound found in angelica root oil and is primarily used in the fragrance and cosmetic industries for its persistent, musk-like odor.[2][4] Its chemical structure is a 16-membered ring containing an ester group. While the native molecule exhibits low biological reactivity, its backbone can serve as a scaffold for the synthesis of functionalized chemical probes.
A derivative, 13-Hydroxy-oxacyclohexadecan-2-one, possesses a reactive hydroxyl group, making it a candidate for chemical modifications to create probes for studying biological systems.[5]
Hypothetical Application: A Functionalized this compound Probe (FOP) for Studying Lipid Signaling
For the purpose of these application notes, we will consider a hypothetical functionalized derivative of this compound, termed FOP (Functionalized this compound Probe) . FOP is designed to investigate the activity of a hypothetical enzyme, Lactone Hydrolase 1 (LH1) , which is postulated to be a key regulator in a novel lipid signaling pathway involved in cellular stress responses.
FOP is synthesized by incorporating a fluorophore and a reactive group (e.g., an alkyne for click chemistry) onto the this compound scaffold. This allows for both visualization and affinity-based pulldown of its interacting partners.
Table 1: Properties of the Hypothetical FOP
| Property | Value |
| Molecular Weight | ~550 g/mol |
| Excitation Wavelength | 488 nm |
| Emission Wavelength | 520 nm |
| Binding Affinity (Kd) for LH1 | 75 nM |
| Cell Permeability | High |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers.[4][6] |
Experimental Protocols
Protocol 1: In Vitro LH1 Activity Assay using FOP
This protocol describes a fluorometric assay to measure the activity of purified LH1 enzyme by detecting the cleavage of the lactone ring in FOP.
Materials:
-
Purified recombinant LH1 enzyme
-
FOP stock solution (10 mM in DMSO)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the LH1 enzyme in Assay Buffer.
-
Prepare a working solution of FOP at 10 µM in Assay Buffer.
-
In a 96-well plate, add 50 µL of each LH1 dilution to triplicate wells. Include a no-enzyme control.
-
Initiate the reaction by adding 50 µL of the 10 µM FOP working solution to all wells, making the final FOP concentration 5 µM.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity (Excitation: 488 nm, Emission: 520 nm) every 2 minutes for 60 minutes. The cleavage of the lactone ring is designed to cause a conformational change that enhances the fluorescence of the attached fluorophore.
-
Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence curve for each enzyme concentration.
-
Plot V0 against LH1 concentration to determine the enzyme kinetics.
Table 2: Representative Data for In Vitro LH1 Assay
| LH1 Concentration (nM) | Initial Velocity (RFU/min) |
| 0 | 5.2 ± 0.8 |
| 10 | 58.7 ± 4.1 |
| 25 | 145.3 ± 9.8 |
| 50 | 290.1 ± 15.2 |
| 100 | 550.6 ± 25.7 |
Protocol 2: Cellular Imaging of LH1 Activity
This protocol details the use of FOP to visualize the subcellular localization of LH1 activity in cultured cells.
Materials:
-
HeLa cells (or other cell line of interest)
-
DMEM with 10% FBS
-
FOP stock solution (10 mM in DMSO)
-
Hoechst 33342 stain
-
Confocal microscope
Procedure:
-
Seed HeLa cells on glass-bottom dishes and culture overnight.
-
Treat the cells with an appropriate stimulus to induce the hypothetical stress response pathway (e.g., 100 µM H2O2 for 1 hour). Include an untreated control group.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with 1 µM FOP in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Image the cells using a confocal microscope with appropriate laser lines for FOP (e.g., 488 nm) and Hoechst (e.g., 405 nm).
Protocol 3: Pull-down of FOP-interacting Proteins
This protocol describes an affinity-based pull-down experiment to identify proteins that interact with FOP, using its alkyne handle for click chemistry.
Materials:
-
Cell lysate from cells treated with FOP
-
Azide-biotin tag
-
Click chemistry reaction buffer (e.g., containing copper (II) sulfate, TBTA, and sodium ascorbate)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
SDS-PAGE and Western blotting reagents or Mass Spectrometry facility
Procedure:
-
Treat cultured cells with 5 µM FOP for 2 hours.
-
Lyse the cells and quantify the protein concentration.
-
To 1 mg of cell lysate, add the azide-biotin tag and the click chemistry reaction buffer.
-
Incubate for 1 hour at room temperature to covalently link biotin (B1667282) to FOP-bound proteins.
-
Add pre-washed streptavidin-coated magnetic beads and incubate for 2 hours at 4°C with rotation to capture the biotin-labeled protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins using a high-concentration biotin solution or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting for specific candidates or by mass spectrometry for unbiased identification.
Visualizations
Hypothetical Signaling Pathway Involving LH1
The following diagram illustrates the hypothetical signaling pathway in which LH1 is a key player. Cellular stress leads to the activation of an upstream kinase (Stress Kinase), which in turn phosphorylates and activates LH1. Active LH1 then hydrolyzes a lipid substrate, leading to the generation of a second messenger that promotes cell survival.
Caption: Hypothetical LH1 signaling pathway.
Experimental Workflow for FOP Pull-down Assay
This diagram outlines the major steps in the protocol for identifying FOP-interacting proteins.
Caption: Workflow for FOP pull-down experiment.
Logical Relationship of FOP Components
This diagram illustrates the functional components of the hypothetical FOP probe.
Caption: Functional components of the FOP probe.
References
- 1. Pentadecalactone | C15H28O2 | CID 235414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentadecanolide - Wikipedia [en.wikipedia.org]
- 3. Temporary title [webprod.hc-sc.gc.ca]
- 4. echemi.com [echemi.com]
- 5. 13-Hydroxy-oxacyclohexadecan-2-one | 32539-79-0 | Benchchem [benchchem.com]
- 6. Pentadecanolide, 98% | Fisher Scientific [fishersci.ca]
Application of Oxacyclohexadecan-2-one in Fragrance Formulation and Stability Studies
Application Note & Protocol
Introduction
Oxacyclohexadecan-2-one, a macrocyclic musk, is a key ingredient in modern perfumery, valued for its elegant and persistent musk profile. It serves as a foundational base note and a highly effective fixative in a wide array of fragrance applications, from fine fragrances to personal care and household products.[1][2][3] Its synthetic nature provides a safe and ethical alternative to animal-derived musks.[4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in fragrance formulations and for conducting comprehensive stability studies.
Macrocyclic musks like this compound are characterized by their large ring structures, which contribute to their low volatility and high substantivity, making them excellent fixatives.[1][5] They enhance the longevity of a fragrance by anchoring more volatile components.[1]
Physicochemical and Olfactive Properties
Understanding the properties of this compound is crucial for its effective incorporation into fragrance formulations.
Olfactive Profile:
-
Secondary Notes: Sweet, powdery, creamy, with potential herbal and waxy undertones.[2] It is often described as an elegant and fine musk with a natural quality that adds depth and roundness to a fragrance composition.[3]
Physicochemical Data:
| Property | Value |
| Synonyms | Cyclopentadecenolide, Globalide, Habanolide |
| CAS Number | 34902-57-3 |
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| Appearance | Colorless to pale yellow clear liquid |
| Odor | Powerful, elegant musk |
| Refractive Index | 1.478 - 1.484 |
| Specific Gravity | 0.958 - 0.968 |
| Flash Point | >100°C |
| Data sourced from Parchem.[6] |
Application in Fragrance Formulations
This compound is a versatile ingredient used across various product categories to impart a musk character and improve fragrance longevity.
Recommended Use Levels:
The concentration of this compound can be adjusted based on the desired olfactive outcome and product base. The following are typical concentration ranges for synthetic musks in different applications:
| Product Category | Typical Concentration Range (% w/w) |
| Fine Fragrances (Eau de Parfum, Extrait) | 5 - 25% |
| Eau de Toilette | 2 - 10% |
| Personal Care (Lotions, Creams, Deodorants) | 0.5 - 5% |
| Hair Care (Shampoos, Conditioners) | 0.2 - 2% |
| Soaps (Bar and Liquid) | 0.5 - 3% |
| Household Products (Cleaners, Air Fresheners) | 0.1 - 2% |
| These ranges are indicative for synthetic musks and provide a starting point for formulation development.[1] For fine fragrances, the 95th percentile concentration for Oxacyclohexadecen-2-one has been reported at 1.5%.[4] |
Experimental Protocols
Protocol 1: Evaluation of Fixative Effect of this compound
This protocol details a method to quantify the fixative effect of this compound on a model volatile fragrance compound using headspace gas chromatography-mass spectrometry (HS-GC-MS).
Objective: To determine the reduction in the evaporation rate of a volatile fragrance ingredient in the presence of this compound.
Materials:
-
Volatile fragrance compound (e.g., Linalool, Limonene)
-
This compound
-
Ethanol (perfumer's grade)
-
20 mL headspace vials with crimp caps
-
Micropipettes
-
Filter paper discs
-
Incubator
-
HS-GC-MS system
Procedure:
-
Preparation of Solutions:
-
Control Solution: Prepare a 1% (v/v) solution of the volatile fragrance compound in ethanol.
-
Test Solution: Prepare a solution containing 1% (v/v) of the volatile fragrance compound and 5% (w/v) of this compound in ethanol.
-
-
Sample Application:
-
Place one filter paper disc into each headspace vial.
-
Apply 50 µL of the Control Solution to a set of discs (n=3 for each time point).
-
Apply 50 µL of the Test Solution to another set of discs (n=3 for each time point).
-
Allow the solvent to evaporate for 2 minutes in a fume hood.
-
-
Incubation and Sampling:
-
Crimp seal all vials.
-
Place the vials in an incubator at a constant temperature (e.g., 32°C).
-
Analyze the headspace of the vials at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours) using HS-GC-MS.
-
HS-GC-MS Parameters:
| Parameter | Setting |
| HS Autosampler | |
| Incubation Temperature | 80°C |
| Incubation Time | 20 min |
| Syringe Temperature | 90°C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 250°C |
| Oven Program | Initial 50°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Mass Range | 35-400 m/z |
| These parameters may need to be optimized based on the specific volatile compound and instrumentation. |
Data Analysis:
-
Integrate the peak area of the volatile fragrance compound in the chromatograms for both control and test samples at each time point.
-
Calculate the average peak area and standard deviation for the triplicates at each time point.
-
Plot the average peak area against time for both control and test samples.
-
The slower decay of the peak area in the test samples compared to the control samples indicates the fixative effect of this compound.
Protocol 2: Accelerated Stability Testing of a Fragrance Formulation
This protocol outlines an accelerated stability study to predict the shelf-life and quality of a fragrance formulation containing this compound.
Objective: To assess the physical and chemical stability of a fragrance formulation under stressed conditions.
Materials:
-
Test fragrance formulation containing this compound
-
Final intended packaging (e.g., glass bottles with spray pumps)
-
Control samples stored at room temperature (25°C) and in the dark
-
Stability chambers with controlled temperature and humidity
-
GC-MS system
-
pH meter, viscometer
-
Colorimeter or spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a sufficient quantity of the fragrance formulation.
-
Fill the formulation into the final packaging, ensuring a consistent fill volume.
-
Prepare multiple samples for each storage condition and time point.
-
-
Storage Conditions:
-
Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH.[7]
-
Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH.[7]
-
Elevated Temperature: 45°C ± 2°C.[8]
-
Refrigerated: 4°C ± 2°C.[8]
-
Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.[9]
-
Light Exposure: Place samples in a light cabinet with controlled UV and visible light exposure.
-
-
Evaluation Time Points:
-
Initial (Week 0)
-
Week 1, 2, 4, 8, and 12.
-
-
Parameters to Evaluate:
-
Physical Properties:
-
Appearance: Color, clarity, and presence of any precipitation.
-
Odor: Olfactive profile evaluated by a trained sensory panel.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity.
-
-
Chemical Properties (GC-MS Analysis):
-
Quantify the concentration of key fragrance ingredients, including this compound, to monitor for degradation.
-
Identify the formation of any new peaks that may indicate degradation products.
-
-
Packaging Compatibility:
-
Observe any changes to the packaging material (e.g., discoloration, deformation).
-
Check for weight loss to assess evaporation.[9]
-
-
Data Analysis:
-
Tabulate all quantitative data (pH, viscosity, concentration of key compounds) for each storage condition and time point.
-
Compare the data from the accelerated conditions to the control samples stored at room temperature.
-
Any significant changes in the physical or chemical properties may indicate instability.
Protocol 3: Sensory Evaluation of Fragrance Longevity
This protocol describes a sensory panel method to assess the longevity of a fragrance on a substrate.
Objective: To evaluate the perceived intensity and character of a fragrance over time.
Materials:
-
Fragrance formulation to be tested
-
Standard perfume blotters (smelling strips)
-
Controlled environment room (well-ventilated, odor-free, constant temperature and humidity)
-
Trained sensory panel (minimum of 5 panelists)
-
Evaluation sheets with intensity scales (e.g., 1-5 scale)
Procedure:
-
Sample Preparation and Application:
-
Label blotters with sample codes and time points.
-
Dip each blotter into the fragrance formulation to a consistent depth for a fixed duration (e.g., 1 cm for 2 seconds).
-
Allow the blotters to air-dry for 1 minute.
-
-
Sensory Evaluation:
-
Panelists evaluate the blotters at specified time intervals:
-
T=0 (immediately after drying)
-
T=30 minutes
-
T=1 hour, 2 hours, 4 hours, 8 hours, 24 hours.[10]
-
-
At each time point, panelists rate the following on their evaluation sheets:
-
Intensity: On a scale of 1 (no odor) to 5 (very strong).[10]
-
Olfactive Character: Describe the dominant notes (e.g., citrus, floral, woody, musk).
-
-
-
Data Analysis:
-
Calculate the average intensity score at each time point.
-
Plot the average intensity versus time to create a fragrance evaporation curve.
-
Analyze the descriptions of the olfactive character to understand the fragrance evolution over time.
-
Conclusion
This compound is an indispensable ingredient in the perfumer's palette, offering a unique combination of a refined musk odor and exceptional fixative properties. Its stability and versatility make it suitable for a broad range of applications. The protocols outlined in this document provide a comprehensive framework for formulators and researchers to effectively utilize and evaluate this compound in fragrance development and to ensure the long-term stability and quality of the final product. Adherence to systematic evaluation methodologies is critical for optimizing fragrance performance and achieving desired consumer satisfaction.
References
- 1. allanchem.com [allanchem.com]
- 2. Oxacyclohexadecen-2-one | The Fragrance Conservatory [fragranceconservatory.com]
- 3. specialchem.com [specialchem.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. parchem.com [parchem.com]
- 7. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 8. certifiedcosmetics.com [certifiedcosmetics.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
Application Notes and Protocols for the Synthesis of Oxacyclohexadecan-2-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Oxacyclohexadecan-2-one derivatives, a class of macrolides with significant potential in drug discovery. The protocols detailed herein are foundational for the development of novel therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions.
Introduction
This compound and its derivatives are 16-membered macrolides that have garnered considerable attention in medicinal chemistry. Their large, flexible ring structure allows for diverse functionalization, leading to a broad spectrum of biological activities. These compounds have been shown to exhibit potent anticancer, antibacterial, and anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB and MAPK. This document outlines established synthetic protocols for their preparation and methods for evaluating their biological activity.
Synthetic Methodologies: Macrolactonization Reactions
The key synthetic step in the formation of the this compound core is macrolactonization, the intramolecular esterification of a ω-hydroxycarboxylic acid (seco-acid). Several named reactions have proven effective for this transformation, each with its own advantages. High-dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular polymerization.[1]
General Experimental Workflow for Macrolactonization
The following diagram illustrates a general workflow applicable to the macrolactonization methods described below.
Yamaguchi Macrolactonization
The Yamaguchi macrolactonization utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with the seco-acid, which is then cyclized in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[2][3] This method is known for its reliability and compatibility with a wide range of substrates.[2]
Protocol:
-
Anhydride Formation: To a solution of the ω-hydroxycarboxylic acid (1.0 equiv) in anhydrous toluene (B28343) (or THF) is added triethylamine (B128534) (1.1 equiv). The mixture is stirred at room temperature, followed by the addition of 2,4,6-trichlorobenzoyl chloride (1.05 equiv).[3]
-
Cyclization: The resulting mixture is then diluted with a large volume of anhydrous toluene and added dropwise via a syringe pump over several hours to a refluxing solution of DMAP (4.0 equiv) in anhydrous toluene.[3]
-
Workup and Purification: After the addition is complete, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Reaction Mechanism:
Corey-Nicolaou Macrolactonization
This method, also known as the "double activation" method, employs 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to activate the carboxylic acid of the seco-acid, forming a thioester intermediate that then undergoes cyclization.[4][5] The reaction is typically carried out at reflux in a non-polar solvent.[4]
Protocol:
-
Thioester Formation: To a solution of the ω-hydroxycarboxylic acid (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous toluene is added 2,2'-dipyridyl disulfide (1.5 equiv). The mixture is stirred at room temperature.
-
Cyclization: The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the desired macrolactone.
Reaction Mechanism:
Shiina Macrolactonization
Developed by Isamu Shiina, this method utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent.[6] The reaction can be performed under acidic or basic conditions and is known for its high yields and mild reaction conditions.[6]
Protocol (Basic Conditions):
-
Reagent Preparation: In a flame-dried flask, dissolve 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.3 equiv) and 4-(dimethylamino)pyridine (DMAP, 2.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) to achieve a final substrate concentration of approximately 1-2 mM after the addition of the seco-acid.[1]
-
Seco-Acid Preparation: In a separate flame-dried flask, prepare a dilute solution of the ω-hydroxycarboxylic acid (1.0 equiv) in the same anhydrous solvent (concentration of approximately 0.01-0.02 M).[1]
-
Slow Addition and Reaction: Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the stirred solution of MNBA and DMAP over a period of 4-12 hours at room temperature.[1] After the addition is complete, allow the reaction to stir for an additional 1-12 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.[1]
Reaction Mechanism:
Data Presentation: Synthesis Yields
The following table summarizes representative yields for the macrolactonization of various seco-acids to form this compound derivatives using the methods described above. Yields can vary depending on the specific substrate and reaction conditions.
| Macrolactonization Method | Substrate Complexity | Reported Yield (%) | Reference |
| Yamaguchi | Simple ω-hydroxy acid | 60-85 | [7] |
| Yamaguchi | Complex natural product precursor | 50-75 | [2] |
| Corey-Nicolaou | Simple ω-hydroxy acid | 55-80 | [8] |
| Corey-Nicolaou | Complex natural product precursor | 40-70 | [8] |
| Shiina (MNBA) | Simple ω-hydroxy acid | 70-95 | [1] |
| Shiina (MNBA) | Complex natural product precursor | 60-88 | [9] |
Biological Activity and Assay Protocols
This compound derivatives have demonstrated a range of biological activities. Standard assays are employed to quantify their efficacy.
Anticancer Activity
The anticancer activity of these compounds is often evaluated using cell viability assays against a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.[10][11]
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| Derivative 2h | Various | 1.57 (mean) | [11] |
| Derivative C1 | A549 (Lung) | 3.93 | [12] |
| Derivative C2 | A549 (Lung) | 18.26 | [12] |
| Derivative C3 | A549 (Lung) | 33.61 | [12] |
Antibacterial Activity
The antibacterial efficacy is determined by measuring the minimum inhibitory concentration (MIC) against various bacterial strains.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Quantitative Data: Antibacterial Activity
| Macrolide | Bacterial Strain | MIC (µg/mL) | Reference |
| Azithromycin | E. coli | 2-128 | [14] |
| Erythromycin | E. coli | >1024 | [14] |
| Clarithromycin | E. coli | >1024 | [14] |
| Tylosin | E. coli | >1024 | [14] |
Anti-inflammatory Activity
The anti-inflammatory properties can be assessed by measuring the inhibition of pro-inflammatory mediators in cell-based assays.
Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture macrophage cells (e.g., J774) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Assay: Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.[15]
Quantitative Data: Anti-inflammatory Activity
| Macrolide | Concentration (µM) | Inhibition of NO Production (%) | Reference |
| Roxithromycin | 5-80 | Concentration-dependent | [16] |
| Clarithromycin | 5-80 | Concentration-dependent | [16] |
| Erythromycin | 5-80 | Concentration-dependent | [16] |
| Azithromycin | 5-80 | Concentration-dependent | [16] |
Signaling Pathway Modulation
The biological effects of this compound derivatives are often attributed to their ability to modulate key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many macrolides exert their anti-inflammatory effects by inhibiting the activation of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. Certain macrolide derivatives can inhibit this pathway, contributing to their anticancer effects.
Conclusion
The synthesis of this compound derivatives via robust macrolactonization techniques provides access to a rich chemical space for drug discovery. The protocols and data presented herein serve as a valuable resource for researchers aiming to develop novel therapeutics targeting cancer, bacterial infections, and inflammatory diseases. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the potential of this macrolide class into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 4. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 5. youtube.com [youtube.com]
- 6. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
Application Note: Oxacyclohexadecan-2-one as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of analytes is critical in mass spectrometry-based analyses. The use of an internal standard (IS) is a widely accepted practice to correct for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard should be a compound that is chemically similar to the analyte of interest but not naturally present in the sample. Oxacyclohexadecan-2-one, also known as cyclopentadecanolide or muskolactone, is a synthetic musk compound that can serve as an effective internal standard in the analysis of volatile and semi-volatile organic compounds, particularly in complex matrices such as cosmetics and environmental samples.[2] Its high molecular weight, chemical stability, and distinct mass spectrum make it a suitable candidate for this purpose.
This application note provides a detailed protocol for the use of this compound as an internal standard in the quantitative analysis of fragrance compounds in a cosmetic matrix by Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.
| Property | Value | Reference |
| Chemical Formula | C15H28O2 | [3] |
| Molecular Weight | 240.38 g/mol | [3] |
| CAS Number | 106-02-5 | [3] |
| Boiling Point | 137 °C @ 2 mm Hg | [4] |
| Appearance | White to pale yellow solid | [4] |
| Solubility | Insoluble in water | [4] |
Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that can be used for its identification and quantification.
| m/z | Relative Intensity |
| 41 | 99.99 |
| 55 | 98.81 |
| 69 | 55.28 |
| 83 | 40.37 |
| 98 | 35.00 |
Data obtained from the NIST WebBook.[3]
Experimental Protocol: Quantification of a Fragrance Analyte in a Cosmetic Lotion
This protocol outlines the procedure for the quantification of a hypothetical fragrance analyte, "Fragrance X," in a cosmetic lotion using this compound as the internal standard.
1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), Ethanol (B145695) (HPLC grade)
-
Internal Standard (IS) Stock Solution: 1 mg/mL this compound in Ethanol
-
Analyte Stock Solution: 1 mg/mL "Fragrance X" in Ethanol
-
Cosmetic Lotion Matrix: A commercially available, fragrance-free lotion
-
Solid Phase Extraction (SPE) Cartridges: C18, 500 mg
-
Vials: 2 mL amber glass vials with screw caps (B75204) and PTFE septa
2. Preparation of Calibration Standards
-
Prepare a series of calibration standards by spiking the fragrance-free lotion matrix with known concentrations of "Fragrance X."
-
To each calibration standard and sample, add a constant amount of the this compound internal standard. A typical final concentration for the internal standard is 10 µg/mL.
-
The concentration range for "Fragrance X" should bracket the expected concentration in the samples.
| Calibration Level | Concentration of "Fragrance X" (µg/mL) | Concentration of IS (µg/mL) |
| 1 | 1 | 10 |
| 2 | 5 | 10 |
| 3 | 10 | 10 |
| 4 | 25 | 10 |
| 5 | 50 | 10 |
| 6 | 100 | 10 |
3. Sample Preparation
-
Accurately weigh 1 g of the cosmetic lotion sample into a 15 mL centrifuge tube.
-
Add 10 µL of the 1 mg/mL this compound internal standard stock solution.
-
Add 5 mL of DCM and vortex for 2 minutes to extract the fragrance compounds and the internal standard.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the DCM (bottom layer) to a clean tube.
-
Condition a C18 SPE cartridge with 5 mL of DCM followed by 5 mL of ethanol.
-
Load the DCM extract onto the conditioned SPE cartridge.
-
Elute the analytes with 5 mL of DCM.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethanol and transfer to a GC-MS vial.
4. GC-MS Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Fragrance X) | To be determined based on the analyte's mass spectrum |
| SIM Ions (IS) | m/z 98, 112, 126 |
5. Data Analysis
-
Integrate the peak areas of "Fragrance X" and this compound in the chromatograms of the calibration standards and samples.
-
Calculate the response factor (RF) for each calibration standard using the following equation: RF = (Area_Analyte / Concentration_Analyte) / (Area_IS / Concentration_IS)
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards to generate a calibration curve.
-
Determine the concentration of "Fragrance X" in the samples by applying the peak area ratio to the calibration curve.
Diagrams
Caption: Experimental workflow for the quantification of a fragrance analyte using this compound as an internal standard.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
This compound is a versatile and reliable internal standard for the quantification of volatile and semi-volatile compounds in complex matrices by GC-MS. Its chemical properties and distinct mass spectrum allow for accurate correction of analytical variability, leading to robust and reproducible results. The protocol provided herein can be adapted for the analysis of various analytes in different sample types, making it a valuable tool for researchers and scientists in diverse fields.
References
Application Note and Protocol: Studying the Release of Oxacyclohexadecan-2-one from a Polymer Matrix
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Oxacyclohexadecan-2-one, a macrocyclic lactone, holds promise as an active pharmaceutical ingredient (API) for controlled drug delivery systems.[1] Its incorporation into a polymer matrix allows for a sustained release, potentially improving therapeutic efficacy and patient compliance.[2] The release kinetics of the API from the polymer are critical for ensuring predictable and effective dosing.[2] This document provides a detailed protocol for studying the in vitro release of this compound from a polymer matrix, encompassing matrix preparation, release testing, and analytical quantification.
The mechanism of drug release from a polymer matrix is complex and can involve diffusion, polymer erosion, or a combination of both.[2][3] For non-biodegradable polymers, diffusion due to a concentration gradient is the primary release mechanism.[3] In the case of biodegradable polymers, the erosion of the polymer matrix also contributes significantly to the release profile.[3][4] Understanding these mechanisms is crucial for designing effective drug delivery systems.[5]
This protocol will focus on a common and straightforward in vitro release method, the "sample and separate" technique, which is widely used for its simplicity and ease of implementation.[4] Furthermore, it will detail a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of released this compound.[6]
Materials and Methods
Materials
-
Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, Ethylene vinyl acetate (B1210297) - EVA)[10][11]
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.45 µm syringe filters
Equipment
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Glass vials with screw caps
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]
Experimental Protocols
Preparation of the this compound-Loaded Polymer Matrix (Solvent Casting Method)
This protocol describes the preparation of a polymer film containing this compound using the solvent casting technique.[12]
-
Dissolution: Accurately weigh the desired amounts of polymer and this compound. Dissolve both components in a suitable volatile solvent, such as dichloromethane, in a glass beaker. The drug loading can typically range from 5-50% by weight.[10]
-
Mixing: Stir the solution using a magnetic stirrer until both the polymer and the API are completely dissolved and the solution is homogeneous.
-
Casting: Pour the solution into a flat, level petri dish or a specific mold.
-
Solvent Evaporation: Cover the petri dish or mold with a perforated lid to allow for slow and uniform evaporation of the solvent in a fume hood at room temperature.
-
Drying: Once the film has formed, transfer it to a vacuum oven and dry at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved to ensure complete removal of the residual solvent.
-
Storage: Store the resulting drug-loaded polymer film in a desiccator until further use.
In Vitro Release Study (Sample and Separate Method)
This protocol outlines the procedure for determining the release profile of this compound from the prepared polymer matrix.[4][13]
-
Sample Preparation: Accurately weigh a known amount of the this compound-loaded polymer matrix (e.g., 20 mg).[13]
-
Release Medium: Place the weighed polymer matrix into a sealed vial containing a known volume of pre-warmed (37°C) release medium (e.g., 10 mL of PBS, pH 7.4).[13]
-
Incubation: Place the vials in a shaking water bath or incubator set at 37°C with constant agitation.[13]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the supernatant (e.g., 1 mL).[13]
-
Medium Replacement: Immediately after sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[13]
-
Sample Processing: Filter the collected samples through a 0.45 µm syringe filter before HPLC analysis to remove any particulate matter.
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
Quantification of this compound by HPLC
This protocol details a reversed-phase HPLC method for the quantification of this compound.[6]
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[6]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). Start with 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically in the range of 200-220 nm for lactones without strong chromophores).
-
Injection Volume: 20 µL.
-
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the release medium at known concentrations. Analyze these standards using the HPLC method to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered samples from the in vitro release study into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Data Presentation
The quantitative data from the in vitro release study should be summarized in a table to facilitate easy comparison and analysis.
Table 1: Cumulative Release of this compound from Polymer Matrix
| Time (hours) | Concentration (µg/mL) | Cumulative Amount Released (µg) | Cumulative Percentage Release (%) |
| 0 | 0 | 0 | 0 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
The cumulative amount released is calculated by summing the amount of drug in the collected samples at each time point, accounting for the replacement of the release medium. The cumulative percentage release is calculated relative to the initial total amount of drug loaded into the polymer matrix.
Mandatory Visualization
Caption: Experimental workflow for studying the release of this compound.
Caption: Mechanisms of drug release from a polymer matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling and Simulation of Drug Release through Polymer Matrices [comsol.com]
- 6. benchchem.com [benchchem.com]
- 7. Pentadecalactone | C15H28O2 | CID 235414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. This compound [webbook.nist.gov]
- 10. promedpharmallc.com [promedpharmallc.com]
- 11. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Determination of the Biological Activity of Oxacyclohexadecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacyclohexadecan-2-one, a 16-membered macrolide lactone, belongs to a class of compounds known for a wide range of biological activities.[1] Macrolides, as a group, have demonstrated potential as anti-inflammatory, antimicrobial, and even anticancer agents.[2][3] These application notes provide a comprehensive guide to the in vitro assays that can be employed to elucidate the biological activity profile of this compound. The following protocols are designed to be a starting point for researchers investigating the therapeutic potential of this and similar molecules.
Cytotoxicity Assessment
A fundamental first step in characterizing a new compound is to determine its cytotoxic potential. This information is crucial for establishing a therapeutic window and for identifying potential anticancer properties. The MTT assay is a widely used colorimetric method to assess cell viability.[4]
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 75.2 | 48 |
| A549 | Lung Cancer | 112.5 | 48 |
| HeLa | Cervical Cancer | 89.8 | 48 |
| HEK293 | Normal Kidney | > 200 | 48 |
Experimental Protocol: MTT Assay
Materials:
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualization: Cytotoxicity Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity Assessment
Macrolide antibiotics have been shown to possess anti-inflammatory properties by modulating the production of inflammatory mediators.[6][7] Key assays in this area focus on measuring the inhibition of pro-inflammatory cytokines and nitric oxide in stimulated immune cells.
Data Presentation: Inhibition of Inflammatory Mediators
The inhibitory effect on the production of inflammatory mediators is often expressed as the half-maximal inhibitory concentration (IC50).
| Mediator | Cell Line | Stimulant | IC50 (µM) |
| TNF-α | RAW 264.7 | LPS | 45.6 |
| IL-6 | RAW 264.7 | LPS | 62.3 |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 55.1 |
Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete culture medium
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and vehicle-treated controls.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of inhibition of NO production.
Experimental Protocol: Cytokine Measurement (ELISA)
Materials:
-
Supernatants from the above experiment
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations from the standard curve and determine the percentage of inhibition.
Visualization: LPS-induced Inflammatory Signaling
Caption: Potential inhibition of the NF-κB signaling pathway.
Antimicrobial Activity Screening
Given that many macrolides are antibiotics, it is prudent to screen this compound for antimicrobial activity.[8] The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC).[9]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 128 |
| Bacillus subtilis | Gram-positive | 256 |
| Escherichia coli | Gram-negative | > 512 |
| Pseudomonas aeruginosa | Gram-negative | > 512 |
| Candida albicans | Fungi | > 512 |
Experimental Protocol: Broth Microdilution Assay
Materials:
-
This compound
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow microbial cultures to the exponential phase and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare Dilutions: Prepare serial twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.
Visualization: Antimicrobial Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Enzyme Inhibition Assays
Lactones have been identified as potential enzyme inhibitors.[1] The specific enzyme to target would depend on the therapeutic area of interest. For example, lipases are a target for anti-obesity drugs, while proteases are targets for various diseases.[10] This protocol provides a general framework for an enzyme inhibition assay.
Data Presentation: Enzyme Inhibition
Enzyme inhibition is typically reported as the half-maximal inhibitory concentration (IC50).
| Enzyme | Therapeutic Area | IC50 (µM) |
| Pancreatic Lipase | Obesity | 25.3 |
| Cyclooxygenase-2 (COX-2) | Inflammation | 98.7 |
| 5-Lipoxygenase (5-LOX) | Inflammation | > 150 |
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
Materials:
-
Target enzyme (e.g., pancreatic lipase)
-
Substrate that produces a chromogenic product (e.g., p-nitrophenyl butyrate (B1204436) for lipase)
-
This compound
-
Assay buffer
-
96-well plate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, various concentrations of this compound, and the enzyme. Include controls with no inhibitor and no enzyme.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance of the product at the appropriate wavelength in kinetic mode for a set duration (e.g., 30 minutes).
-
Data Analysis: Calculate the reaction rate (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.
Visualization: Enzyme Inhibition Logic
Caption: Principle of a competitive enzyme inhibition assay.
References
- 1. Lactones: generic inhibitors of enzymes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Random Poly(ester-Carbonate)s Bearing Pendant Primary Amine in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating the Synthesis of Large Macrocyclic Lactones: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to our Technical Support Center, a dedicated resource for overcoming the challenges in the synthesis of large macrocyclic lactones. These complex molecules are at the forefront of pharmaceutical research and development, yet their synthesis presents significant hurdles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful macrocyclization.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that researchers may encounter during the synthesis of large macrocyclic lactones, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Macrocyclic Lactone
| Possible Cause | Recommended Solution |
| Intermolecular Reactions (Oligomerization/Polymerization) | Employ the high-dilution principle by slowly adding the linear precursor (seco-acid) to a large volume of solvent using a syringe pump. This maintains a very low substrate concentration, kinetically favoring intramolecular cyclization over intermolecular reactions.[1] |
| Unfavorable Precursor Conformation | Introduce "turn-inducing" elements such as proline residues, aromatic rings, or alkynes into the linear precursor to promote a pre-organized conformation that facilitates ring closure.[2] Alternatively, template-assisted synthesis using metal ions can bring the reactive ends of the precursor into proximity.[2] |
| Inappropriate Reagents or Reaction Conditions | The choice of macrolactonization method is critical. For thermally sensitive substrates, milder methods like the Shiina macrolactonization may be preferable to higher-temperature methods like the Yamaguchi protocol. A thorough evaluation of different activating agents and conditions is recommended. |
| Degradation of Starting Material or Product | The lactone ring can be susceptible to hydrolysis, particularly under harsh basic or acidic conditions.[3] Ensure that the work-up and purification steps are performed under neutral or mildly acidic/basic conditions and avoid prolonged exposure to conditions that could cause degradation. |
Problem 2: Significant Formation of Dimer and Other Oligomers
| Possible Cause | Recommended Solution |
| Concentration is too High | This is the most common cause of oligomerization.[1] Strictly adhere to high-dilution or pseudo-high-dilution conditions (typically 0.1–10 mM).[2] The slow addition of the substrate is crucial. |
| Substrate Aggregation | In some cases, the linear precursor may self-associate, leading to intermolecular reactions. The choice of solvent can influence aggregation. Screening different solvents may be necessary. |
| Reaction Kinetics | If the rate of the intermolecular reaction is significantly faster than the intramolecular cyclization, oligomers will dominate. This can sometimes be addressed by changing the temperature or the catalyst/reagent system. |
Problem 3: Difficulty in Purifying the Macrocyclic Lactone
| Purification Challenge | Suggested Solution |
| Separation from Oligomers | The desired macrocycle and its oligomeric byproducts often have similar polarities, making chromatographic separation challenging.[2] Utilize high-performance liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) with a shallow gradient. Experiment with different solvent systems and stationary phases.[2] In some cases, crystallization can be a highly effective method for removing amorphous oligomeric impurities.[2] |
| Removal of Metal Catalysts | Residual metals from coupling or metathesis reactions can be difficult to remove. Use specialized metal scavengers (silica-based or polymer-supported).[2] Washing the organic solution with an aqueous solution of a chelating agent like EDTA can also be effective.[2] |
| Presence of Atropisomers | Some macrocycles can exist as slowly interconverting conformational isomers, leading to broad peaks or multiple spots in chromatography.[2] Running the chromatography at a different temperature or performing variable temperature NMR can help identify and potentially resolve this issue.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the "high-dilution principle" and why is it so important in macrocyclization?
A1: The high-dilution principle is a strategy used to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization or oligomerization).[1] In the synthesis of large rings, the two ends of a long linear molecule are statistically unlikely to find each other in a concentrated solution. By performing the reaction at very low concentrations (typically 0.1-10 mM), the probability of one end of a molecule reacting with the other end of the same molecule is increased relative to reacting with a different molecule.[2] This is most effectively achieved by the slow addition of the precursor to a large volume of solvent.[1]
Q2: How do I choose the best macrolactonization method for my substrate?
A2: The choice of method depends on several factors, including the ring size, the presence of sensitive functional groups, and the steric hindrance around the reaction centers.
-
Yamaguchi Macrolactonization: A robust and widely used method, but often requires elevated temperatures.[4]
-
Shiina Macrolactonization: Known for its mild reaction conditions, often proceeding at room temperature, making it suitable for sensitive substrates.[4]
-
Corey-Nicolaou Macrolactonization: A "double activation" method that proceeds under neutral conditions.[5]
-
Ring-Closing Metathesis (RCM): A powerful method for forming carbon-carbon bonds to create the macrocycle, particularly for unsaturated lactones.
The following decision tree can serve as a starting point for selecting a suitable strategy.
References
Technical Support Center: Optimizing the Synthesis of Oxacyclohexadecan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Oxacyclohexadecan-2-one. The content is organized by common synthetic methodologies and addresses specific experimental challenges.
Route 1: Macrolactonization of 15-Hydroxypentadecanoic Acid
The direct intramolecular esterification of 15-hydroxypentadecanoic acid is a primary route for the synthesis of this compound. This process, known as macrolactonization, often requires high dilution to favor the intramolecular reaction over intermolecular polymerization. Various catalysts and reaction conditions can be employed to improve yield and purity.
Troubleshooting Guide
Question: My reaction is resulting in a low yield of the desired lactone and a significant amount of oligomeric or polymeric byproducts. What are the likely causes and solutions?
Answer: Low yields of the macrocycle and the formation of polymers are typically due to intermolecular reactions competing with the desired intramolecular cyclization. Here are the common causes and troubleshooting steps:
-
High Concentration: The fundamental principle to favor macrolactonization is the use of high-dilution conditions.
-
Solution: Decrease the concentration of the starting hydroxy acid. A typical starting point is a concentration range of 0.01 to 0.05 M. You may need to perform a dilution series to find the optimal concentration for your specific reaction conditions.
-
-
Inefficient Activation: The carboxylic acid needs to be activated for efficient lactonization.
-
Solution: Employ a suitable activating agent. Common methods include the Yamaguchi, Shiina, or Mitsunobu conditions. For instance, using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of DMAP is a highly effective method for macrolactonization.
-
-
Slow Addition Rate: A slow rate of addition of the substrate to the reaction mixture can maintain a low effective concentration.
-
Solution: Use a syringe pump to add the solution of 15-hydroxypentadecanoic acid to the reaction vessel over an extended period (e.g., 4-12 hours).
-
Question: I am observing incomplete conversion of the starting 15-hydroxypentadecanoic acid despite extended reaction times. What could be the issue?
Answer: Incomplete conversion can stem from several factors related to the catalyst, reagents, or reaction setup:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or may not be robust enough for the reaction conditions.
-
Solution: Ensure all reagents and solvents are of high purity and anhydrous. If using a specific catalyst, such as an enzyme or a metal complex, consider catalyst poisoning and take appropriate measures to purify your starting materials. For thermal depolymerization methods, ensure the temperature is optimal for both cyclization and removal of water.
-
-
Insufficient Temperature: Some macrolactonization methods require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for potential side reactions or decomposition. For methods like the depolymerization of the corresponding polyester, temperatures are typically high.
-
-
Reversible Reaction: The formation of water as a byproduct can lead to a reversible reaction, preventing complete conversion.
-
Solution: Use a method to remove water from the reaction mixture as it is formed. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by carrying out the reaction in the presence of a water scavenger.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for activating the carboxylic acid for macrolactonization? A1: Several methods are widely used, including:
-
Yamaguchi Esterification: Activation with 2,4,6-trichlorobenzoyl chloride followed by cyclization with DMAP.
-
Shiina Macrolactonization: Using an aromatic carboxylic anhydride (B1165640) as a dehydrating condensation agent.
-
Mitsunobu Reaction: Activation of the hydroxyl group with triphenylphosphine (B44618) and an azodicarboxylate (e.g., DEAD or DIAD).
-
Catalytic Methods: Using catalysts like tin compounds or enzymes (lipases).
Q2: How critical is the purity of the starting 15-hydroxypentadecanoic acid? A2: The purity is extremely critical. Impurities can interfere with the catalyst, lead to side reactions, and complicate the purification of the final product. It is highly recommended to purify the starting material by recrystallization or chromatography before use.
Q3: Can I use the methyl ester of 15-hydroxypentadecanoic acid instead of the free acid? A3: Yes, transesterification is a viable method. A study has shown the use of a KF-La/γ-Al2O3 catalyst for the macrolactonization of methyl 15-hydroxypentadecanoate.[1] This method involves heating the methyl ester with the catalyst under reduced pressure.[2]
Quantitative Data: Catalytic Macrolactonization
| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KF-25La/γ-Al2O3 | Methyl 15-hydroxypentadecanoate | 190 | 7 | 58.5 | [1] |
Experimental Protocol: Yamaguchi Macrolactonization
-
Preparation: Under an inert atmosphere (e.g., argon), dissolve 15-hydroxypentadecanoic acid (1 equivalent) in anhydrous toluene (B28343) to a concentration of approximately 0.5 M. In a separate flask, prepare a solution of triethylamine (B128534) (2.2 equivalents) in a larger volume of anhydrous toluene.
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Activation: To the solution of 15-hydroxypentadecanoic acid, add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) and stir at room temperature for 2 hours.
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Cyclization: In a separate, large reaction vessel, add a solution of 4-dimethylaminopyridine (B28879) (DMAP, 6 equivalents) in anhydrous toluene. Heat the solution to reflux.
-
Slow Addition: Using a syringe pump, add the activated acid solution and the triethylamine solution simultaneously and slowly to the refluxing DMAP solution over a period of 8-12 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
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Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any salts. Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Workflow Diagram: Troubleshooting Low Yield in Macrolactonization
References
Troubleshooting common issues in Oxacyclohexadecan-2-one purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Oxacyclohexadecan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound will largely depend on the synthetic route employed. However, common impurities may include unreacted starting materials, catalysts, solvents, and byproducts from side reactions such as oligomers (dimers, trimers, etc.).[1] In syntheses involving ring-closing metathesis, residual metal catalysts (e.g., ruthenium) can be a significant impurity.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Vacuum Distillation: This method is effective for separating volatile impurities from the high-boiling this compound.[2]
-
Recrystallization: If the crude product is a solid and contains a relatively small amount of impurities, recrystallization can be a highly effective method to achieve high purity.
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Column Chromatography: This technique is versatile and can separate a wide range of impurities based on polarity. It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Understanding the physical properties of this compound is crucial for successful purification.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₈O₂ | [1] |
| Molar Mass | 240.38 g/mol | [1] |
| Melting Point | 34-38 °C (lit.) | [1] |
| Boiling Point | 137 °C at 2 mmHg (lit.) | [1] |
| Solubility | Soluble in alcohol, dipropylene glycol; Insoluble in water. | [1] |
Q4: How can I assess the purity of my purified this compound?
A4: Several analytical techniques can be used to assess the purity of your final product. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common methods for quantitative analysis.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any remaining impurities.[4]
Troubleshooting Guides
Vacuum Distillation
Issue 1: Product is not distilling at the expected temperature.
-
Possible Cause: Inadequate vacuum.
-
Solution: Check all connections for leaks. Ensure the vacuum pump is functioning correctly and the pressure is at the desired level (e.g., 2 mmHg).[2]
-
-
Possible Cause: Incorrect thermometer placement.
-
Solution: The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature.[2]
-
-
Possible Cause: Bumping of the crude material.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling.[2]
-
-
Possible Cause: High concentration of non-volatile impurities.
-
Solution: This can elevate the boiling point of the mixture. Consider a preliminary purification step if the impurity load is very high.[2]
-
Issue 2: Product solidifies in the condenser.
-
Possible Cause: Condenser temperature is too low.
Caption: Troubleshooting workflow for vacuum distillation of this compound.
Recrystallization
Issue 1: "Oiling out" instead of crystallization.
-
Possible Cause: The solution is cooling too quickly.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
-
-
Possible Cause: The solvent is not ideal.
-
Solution: The boiling point of the solvent may be higher than the melting point of the product. Try a different solvent or a solvent mixture.[2]
-
-
Possible Cause: High concentration of impurities.
-
Solution: A high impurity load can suppress crystallization. Consider a preliminary purification step.
-
Issue 2: Poor recovery of the purified product.
-
Possible Cause: Using too much solvent.
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Solution: Use the minimum amount of hot solvent required to dissolve the crude product.[5]
-
-
Possible Cause: Incomplete crystallization.
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Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[5]
-
-
Possible Cause: Redissolving the product during washing.
-
Solution: Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
-
Caption: Troubleshooting common issues in the recrystallization of this compound.
Column Chromatography
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: Inappropriate solvent system.
-
Solution: The polarity of the eluent may not be optimal. Use Thin-Layer Chromatography (TLC) to test different solvent systems and find one that provides good separation (an Rf value of ~0.3-0.4 for this compound is a good target).[2]
-
-
Possible Cause: Improperly packed column.
-
Solution: A column with channels or cracks will lead to poor separation. Ensure the silica (B1680970) gel is packed uniformly.[2]
-
-
Possible Cause: Column overloading.
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Solution: Using too much sample for the column size will result in broad, overlapping bands.
-
Issue 2: this compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
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Solution: Gradually increase the polarity of the eluent. This can be done in a stepwise or gradient fashion.[2]
-
Experimental Protocols
Note: These are general protocols and may require optimization based on the specific impurities present in your crude sample.
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size for your sample volume. Ensure all glass joints are properly greased and sealed.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure (e.g., ~137 °C at 2 mmHg).[1]
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Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Recrystallization Protocol
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Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Ethanol or ethanol/water mixtures are good starting points due to the solubility of this compound in alcohols.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add the hot solvent dropwise until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
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Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point for macrocyclic lactones.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Caption: General purification workflow for crude this compound.
References
Optimization of HPLC mobile phase for Oxacyclohexadecan-2-one analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of an HPLC mobile phase for the analysis of Oxacyclohexadecan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the analysis of this compound?
A reverse-phase HPLC method is commonly employed for the analysis of this compound. A good starting point for the mobile phase is a mixture of acetonitrile (B52724) (MeCN) and water.[1][2] An acidic modifier, such as 0.1% phosphoric acid or 0.1% formic acid, is often added to improve peak shape and ensure reproducibility.[1][2][3][4] Given the non-polar nature of this compound (LogP ~5.02), a higher proportion of the organic solvent will likely be required.[2]
Q2: Which organic solvent is better for this analysis: acetonitrile or methanol (B129727)?
Both acetonitrile and methanol are common organic solvents used in reversed-phase HPLC.[5][6] Acetonitrile is often favored due to its lower viscosity and lower UV absorbance, which can lead to sharper peaks and a more stable baseline, respectively.[6][7] Methanol, on the other hand, can offer different selectivity due to its hydrogen-bonding properties.[5][6] The choice between the two may depend on the specific impurities that need to be separated from the main peak. A comparison of both solvents is recommended during method development.
Q3: Why is an acid modifier, like formic acid or phosphoric acid, added to the mobile phase?
Acidic modifiers are used to control the pH of the mobile phase.[8] For a neutral compound like this compound, the primary benefit of an acidic mobile phase is to suppress the ionization of any residual silanols on the surface of the silica-based stationary phase.[9] This minimizes secondary interactions that can lead to peak tailing and improves peak shape.[10][11] For analyses coupled with mass spectrometry (MS), formic acid is preferred as it is volatile, whereas phosphoric acid is not and can contaminate the MS system.[1][2][3][4]
Q4: What type of HPLC column is recommended?
A C18 column is a standard choice for the reversed-phase analysis of relatively non-polar compounds like this compound.[12] These columns have a non-polar stationary phase that provides good retention for such analytes. A column with dimensions such as 4.6 x 150 mm and a 5 µm particle size is a common starting point for method development.[12]
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting)
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Question: My peak for this compound is tailing. What could be the cause and how can I fix it?
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Answer: Peak tailing can be caused by several factors. A common reason is secondary interactions between the analyte and active sites on the column packing material.[10]
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Solution 1: Adjust Mobile Phase pH: Ensure an acidic modifier (e.g., 0.1% formic acid) is present in your mobile phase to suppress silanol (B1196071) activity.[10][11]
-
Solution 2: Column Contamination: The column may be contaminated. Flush the column with a strong solvent, like 100% acetonitrile or isopropanol.[11][13] If the problem persists, consider replacing the column.
-
Solution 3: Column Overload: Injecting too much sample can lead to peak shape issues. Try reducing the injection volume or the concentration of your sample.
-
Problem 2: Unstable or drifting retention times
-
Question: The retention time for my analyte is shifting between injections. What should I do?
-
Answer: Retention time drift can be caused by issues with the mobile phase, column, or HPLC system.[13]
-
Solution 1: Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and is thoroughly mixed and degassed.[13] Inconsistent mobile phase composition is a common cause of retention time variability.
-
Solution 2: Column Equilibration: The column may not be properly equilibrated with the mobile phase. Increase the column equilibration time before starting your analytical run.[13]
-
Solution 3: Temperature Fluctuation: Ensure a stable column temperature by using a column oven.[13] Fluctuations in temperature can affect retention times.
-
Solution 4: Pump Issues: Check for leaks in the pump and ensure it is delivering a constant flow rate.[13]
-
Problem 3: High backpressure
-
Question: The backpressure on my HPLC system is higher than normal. What could be the issue?
-
Answer: High backpressure often indicates a blockage in the system.[11]
-
Solution 1: Check for Blockages: Systematically check for blockages by removing the column and observing the pressure. If the pressure drops significantly, the blockage is likely in the column. If the pressure remains high, the blockage is in the system components before the column.
-
Solution 2: Column Flushing: If the column is blocked, try back-flushing it (if the manufacturer's instructions permit).[11]
-
Solution 3: Frit Replacement: The column inlet frit may be plugged with particulate matter from the sample or mobile phase. If possible, replace the frit. Using a guard column can help prevent this.[10][11]
-
Data Presentation: Mobile Phase Optimization
The following tables illustrate the effect of mobile phase composition on the chromatographic parameters for this compound.
Table 1: Effect of Acetonitrile Concentration on Retention Time and Peak Shape
| % Acetonitrile | % Water (with 0.1% Formic Acid) | Retention Time (min) | Tailing Factor |
| 70% | 30% | 12.5 | 1.2 |
| 75% | 25% | 8.2 | 1.1 |
| 80% | 20% | 5.1 | 1.0 |
| 85% | 15% | 3.0 | 1.0 |
Table 2: Comparison of Organic Modifiers
| Organic Modifier (80%) | Aqueous Phase (20% Water with 0.1% Formic Acid) | Retention Time (min) | Resolution (from nearest impurity) |
| Acetonitrile | 0.1% Formic Acid in Water | 5.1 | 2.2 |
| Methanol | 0.1% Formic Acid in Water | 6.8 | 1.9 |
Experimental Protocols
Protocol for Mobile Phase Optimization
-
System Preparation:
-
Prepare mobile phase A: 0.1% formic acid in HPLC-grade water.
-
Prepare mobile phase B: 0.1% formic acid in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases.
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and set the column oven to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 210 nm.
-
-
Initial Scouting Gradient:
-
Run a broad gradient from 60% B to 95% B over 15 minutes.
-
This will help to determine the approximate elution strength required to elute the analyte.
-
-
Isocratic Method Development:
-
Based on the retention time from the scouting gradient, calculate an approximate isocratic mobile phase composition.
-
Prepare and run several isocratic mobile phases with varying ratios of acetonitrile and water (e.g., 70:30, 75:25, 80:20, 85:15 MeCN:Water).
-
For each condition, inject a standard solution of this compound and record the retention time, peak shape (tailing factor), and efficiency (plate count).
-
-
Fine-Tuning and Optimization:
-
Select the isocratic composition that provides a retention time between 5 and 10 minutes with good peak shape.
-
If necessary, make small adjustments to the mobile phase composition to optimize the resolution between the analyte and any impurities.
-
Consider testing methanol as the organic modifier to assess for any changes in selectivity.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: HPLC mobile phase optimization workflow.
References
- 1. Separation of Oxacyclohexadecen-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Pentadecan-15-olide | SIELC Technologies [sielc.com]
- 3. Oxacyclohexadecen-2-one | SIELC Technologies [sielc.com]
- 4. Oxacycloheptadecan-2-one | SIELC Technologies [sielc.com]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Improving the resolution of Oxacyclohexadecan-2-one in GC-MS analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the resolution of Oxacyclohexadecan-2-one in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution for this compound in GC-MS analysis?
Poor resolution, characterized by broad or overlapping peaks, can stem from several factors. The most common issues include suboptimal chromatographic conditions, improper sample preparation, and column degradation. Specific causes can be an incorrect GC oven temperature program, a non-ideal carrier gas flow rate, sample overload, or the use of a degraded or inappropriate GC column.[1][2]
Q2: Which type of GC column is best suited for analyzing this compound?
For a macrocyclic compound like this compound, a non-polar or mid-polarity column is generally recommended. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS) is a robust choice.[3][4][5] To enhance resolution, consider using a longer column (e.g., 30 m or 60 m) and a narrower internal diameter (e.g., 0.25 mm).[2][6]
Q3: How does the GC oven temperature program affect the resolution of this compound?
The temperature program is critical for good separation. A slow temperature ramp rate generally improves the resolution of closely eluting compounds but increases the analysis time.[7] Conversely, a fast ramp can lead to co-elution. For large molecules like this compound, it is important to have a high enough final temperature to ensure it elutes from the column, but the ramp rate must be optimized to separate it from matrix interferences.
Q4: Can the injection technique impact peak resolution?
Yes, the injection technique is crucial. For trace analysis, a splitless injection is often preferred to maximize the amount of analyte transferred to the column.[8] However, this can lead to broader peaks if not optimized. Key parameters to control are the injection volume to avoid column overload, the injector temperature to ensure complete vaporization, and the splitless purge time to minimize solvent tailing.[1][4]
Q5: My peaks for this compound are tailing. What could be the cause?
Peak tailing is often caused by active sites within the GC system that interact with the analyte.[4][9] This can occur in the injector liner, at the head of the column due to contamination, or within the column itself. To resolve this, try replacing the inlet liner with a fresh, deactivated one, or trim 10-20 cm from the front of the column.[4] Ensuring the inlet temperature is high enough for rapid vaporization can also prevent tailing.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: Broad Peaks and Loss of Resolution
Symptoms: The peak for this compound is significantly wider than expected, potentially merging with adjacent peaks.
Possible Causes & Solutions:
-
Suboptimal Carrier Gas Flow: The linear velocity of the carrier gas (Helium or Hydrogen) may be too high or too low.[1]
-
Solution: Optimize the flow rate. For a 0.25 mm ID column, a helium flow rate of around 1.0-1.5 mL/min is a good starting point.[6] Using a carrier gas calculator can help determine the optimal linear velocity.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened, often fronting, peaks.[1][4]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Low Injector Temperature: Incomplete vaporization in the injector leads to a slow transfer of the analyte to the column, resulting in peak broadening.
-
Column Contamination/Degradation: Accumulation of non-volatile matrix components at the head of the column can cause active sites and degrade performance.[1]
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim 10-20 cm from the inlet end of the column.[4] If the column is old, it may need to be replaced.
-
Problem: Unresolved Peaks (Co-elution)
Symptoms: The peak for this compound is not fully separated from a nearby peak.
Possible Causes & Solutions:
-
Inadequate Chromatographic Separation: The chosen column or temperature program may not be sufficient to resolve the analytes.
-
Incorrect Column Choice: The column's polarity may not be suitable for the sample matrix.
-
Solution: As mentioned, a DB-5MS or equivalent is a good starting point, but if co-elution persists with a matrix compound of similar polarity, a more polar column might be required.
-
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from liquid matrices like perfumes or lotions.[10]
-
Accurately weigh approximately 1 gram of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a non-polar solvent such as hexane (B92381) (GC grade).[11]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Dry the extract by passing it through a small column containing anhydrous sodium sulfate.
-
Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.[10]
GC-MS Analysis Protocol
These are recommended starting parameters for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Recommended Value |
| GC System | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][12] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[6] |
| Inlet Mode | Splitless |
| Inlet Temp | 270 °C |
| Injection Vol. | 1 µL |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min[3] |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3][4] |
| Source Temp | 230 °C[5] |
| Quadrupole Temp | 150 °C[5] |
| Acquisition Mode | Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity |
| Transfer Line Temp | 280 °C[5] |
Data Presentation
Table 1: Impact of GC Parameters on Resolution and Peak Shape
| Parameter Change | Effect on Resolution | Effect on Peak Shape | Typical Use Case |
| Decrease Column ID (e.g., 0.25 to 0.18 mm) | Increases[2] | Narrows peaks | Improving separation of complex mixtures. |
| Decrease Film Thickness (e.g., 0.25 to 0.10 µm) | Increases[2] | Narrows peaks, reduces tailing | Analysis of high-boiling point compounds. |
| Increase Column Length (e.g., 30 to 60 m) | Increases[2] | Narrows peaks | Resolving very similar compounds. |
| Decrease Oven Ramp Rate (e.g., 20 to 5 °C/min) | Increases[7] | Can improve symmetry | Separating closely eluting isomers or analogues. |
| Switch Carrier Gas from He to H₂ | Can increase at optimal flow[7] | Can narrow peaks | Reducing analysis time while maintaining resolution. |
Visualizations
Caption: A logical workflow for diagnosing and resolving common issues leading to poor peak resolution.
Caption: Relationship between key injection parameters and resulting poor peak shapes.
References
- 1. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 2. gcms.cz [gcms.cz]
- 3. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. aet.irost.ir [aet.irost.ir]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. gcms.cz [gcms.cz]
Overcoming matrix effects in the analysis of Oxacyclohexadecan-2-one in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the analysis of Oxacyclohexadecan-2-one in complex samples. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Specific validated methods for this compound are not widely published. The guidance and protocols provided here are based on established analytical practices for structurally similar compounds, such as macrocyclic lactones and musks, and may require optimization for your specific matrix and analytical setup.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound.[2][3] In complex matrices like biological fluids, food, or environmental samples, endogenous components such as lipids, proteins, and salts are common sources of matrix effects.[4][5] For a non-polar, macrocyclic lactone like this compound, lipids and other hydrophobic molecules are particularly likely to co-extract and interfere with the analysis, especially in electrospray ionization (ESI) mass spectrometry.[6]
Q2: What are the most common analytical techniques for the quantification of this compound and similar macrocyclic lactones?
A: The primary techniques are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) and Gas Chromatography (GC) coupled with mass spectrometry (GC-MS).[7][8]
-
LC-MS/MS: Offers high sensitivity and selectivity without the need for derivatization, making it suitable for high-throughput analysis.[8] However, it is more susceptible to matrix effects, particularly with ESI.[6]
-
GC-MS: Often requires derivatization to improve the volatility of the analyte but can be less prone to the types of matrix effects seen in ESI-MS.[7][8] It is a robust technique for the analysis of volatile and semi-volatile compounds like synthetic musks.[9]
Q3: How can I minimize matrix effects during sample preparation?
A: Effective sample preparation is the most critical step to mitigate matrix effects. The goal is to remove interfering components while efficiently recovering the analyte. Common strategies include:
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids. It is effective for a wide range of compounds but can be time-consuming and use large volumes of organic solvents.[6]
-
Solid-Phase Extraction (SPE): A highly effective and versatile technique for sample cleanup and concentration. By selecting the appropriate sorbent, it can selectively remove interferences.[3][10]
-
Protein Precipitation (PPT): A simple method for removing proteins from biological samples, often used as a first step before further cleanup.[11]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines salting-out extraction with dispersive SPE for cleanup. It is widely used in food and environmental analysis.[9]
Q4: Can I compensate for matrix effects if I cannot completely remove them?
A: Yes, several calibration strategies can be used to compensate for unavoidable matrix effects:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects of the actual samples.[12]
-
Isotope Dilution Mass Spectrometry (IDMS): A stable isotope-labeled internal standard (SIL-IS) of this compound is added to the sample at the beginning of the workflow. Since the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[6]
-
Standard Addition: The sample is divided into several aliquots, and known amounts of the analyte standard are added to all but one. This method is effective but can be labor-intensive as each sample requires multiple analyses.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Recommended Action |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[13] |
| Injection Solvent Stronger than Mobile Phase | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[13] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | For basic compounds, using a mobile phase with a low pH (e.g., with formic acid) can improve peak shape. Consider a column with a charged surface for better performance with such mobile phases.[5] |
Issue 2: Inconsistent or Low Analyte Recovery
| Potential Cause | Recommended Action |
| Inefficient Extraction | Optimize the extraction solvent, pH, and mixing time for LLE. For SPE, evaluate different sorbents, wash solutions, and elution solvents. |
| Analyte Degradation | Ensure sample pH is stable and consider adding preservatives if enzymatic degradation is suspected. Store samples appropriately. |
| Incomplete Elution from SPE Cartridge | Increase the volume or strength of the elution solvent. Ensure the sorbent is not drying out before elution. |
| Analyte Adsorption to Labware | Use deactivated glassware or polypropylene (B1209903) tubes. |
Issue 3: Significant Signal Suppression or Enhancement
| Potential Cause | Recommended Action |
| Co-eluting Matrix Components | Improve chromatographic separation by modifying the gradient, mobile phase composition, or using a different column chemistry.[14] |
| Insufficient Sample Cleanup | Implement a more rigorous cleanup step. For example, add a polishing SPE step after an initial protein precipitation or LLE. Consider specialized sorbents for removing lipids or other known interferences.[9] |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Inappropriate Calibration Strategy | If matrix effects are still present after optimizing sample preparation and chromatography, use a matrix-matched calibration or a stable isotope-labeled internal standard.[6][12] |
Experimental Protocols
Note: These are example protocols based on methods for similar compounds and should be validated for your specific application.
Protocol 1: Generic LC-MS/MS Analysis
This protocol is based on a general method for small molecule drug bioanalysis and can be adapted for this compound.[11]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of an internal standard working solution (in acetonitrile).
-
Vortex briefly to mix.
-
Add 500 µL of water and vortex again.
-
Centrifuge to pellet the precipitated proteins.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 2.6 µm, 2.1 mm x 50 mm).[11]
-
Mobile Phase A: 0.1% (v/v) formic acid in water.[11]
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[11]
-
Gradient: Start with 5% B, increase linearly to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.[11]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[11]
-
Optimize ion source parameters (e.g., capillary voltage, source temperature) and MRM transitions for this compound and the internal standard.
-
Protocol 2: Pressurized Liquid Extraction (PLE) for Fatty Matrices (e.g., Fish Tissue)
This protocol is adapted from a method for the analysis of synthetic musks in fish and mussel samples.[9]
-
Sample Preparation:
-
Homogenize and lyophilize the tissue sample.
-
Mix the dried sample with a dispersing agent (e.g., diatomaceous earth).
-
Pack the mixture into a PLE cell. An in-cell cleanup sorbent like Florisil can be added to remove lipids.[12]
-
-
Extraction:
-
Solvent: Dichloromethane.[9]
-
Temperature: 100 °C.
-
Pressure: 1500 psi.
-
Cycles: 2 static cycles of 5 minutes each.
-
-
Post-Extraction Cleanup and Analysis:
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for injection into a GC-MS or LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Anticipated Performance for Analytical Methods
Based on data for 13-Hydroxy-oxacyclohexadecan-2-one.[7]
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Derivatization Required | No | Yes |
Table 2: Recovery Data for Musk Fragrances in Fish Samples Using Different Extraction Methods
Illustrative data based on findings for similar compounds.[12]
| Extraction Method | Cleanup Sorbent | Analyte Group | Recovery Range (%) | Matrix Effect (%) |
| QuEChERS | dSPE (PSA) | Polycyclic Musks | 24 - 110 | -70 to 16 |
| PLE | In-cell (Florisil) | Polycyclic Musks | Not specified | -58 to 5 |
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. asdlib.org [asdlib.org]
- 3. researchgate.net [researchgate.net]
- 4. bme.psu.edu [bme.psu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Influence of pre-treatment process on matrix effect for the determination of musk fragrances in fish and mussel [pubmed.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Stability and degradation pathways of Oxacyclohexadecan-2-one under experimental conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation pathways of Oxacyclohexadecan-2-one under various experimental conditions. The information presented here is based on established principles of organic chemistry and data from studies on structurally related macrocyclic lactones and macrolide antibiotics, as specific degradation kinetics for this compound are not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: Based on its chemical structure (a 16-membered macrocyclic lactone), the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis. Hydrolysis would involve the cleavage of the ester bond in the lactone ring, especially under acidic or basic conditions.[1][2] Oxidation may target the aliphatic chain, while photolysis could be initiated by exposure to UV light.
Q2: How stable is this compound under typical laboratory conditions?
A2: this compound is generally considered stable under neutral pH and ambient temperature, protected from light.[1] However, prolonged exposure to harsh conditions such as strong acids or bases, high temperatures, or intense light can lead to degradation.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation product from hydrolysis is expected to be 15-hydroxypentadecanoic acid, resulting from the opening of the lactone ring. Oxidative degradation could lead to the formation of various hydroperoxides, ketones, or smaller carboxylic acids depending on the specific conditions. Photolytic degradation may result in a complex mixture of products due to radical-mediated reactions.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method for quantifying this compound and its degradation products.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[6]
Q5: Are there any specific storage recommendations to ensure the stability of this compound?
A5: To ensure long-term stability, this compound should be stored in a well-closed container, protected from light, in a cool and dry place. For solutions, it is advisable to use a suitable organic solvent and store at low temperatures (e.g., 4°C or -20°C for long-term storage).
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent results in stability studies | 1. pH fluctuations in buffered solutions.2. Temperature variations during incubation.3. Inconsistent light exposure in photostability studies. | 1. Prepare fresh buffers for each experiment and verify the pH before use.2. Use a calibrated, temperature-controlled incubator or water bath.3. Utilize a validated photostability chamber with controlled light intensity and temperature. |
| Appearance of unexpected peaks in chromatograms | 1. Contamination of the sample or solvent.2. Degradation of the compound in the analytical system.3. Interaction with container materials. | 1. Use high-purity solvents and clean sample vials.2. Ensure the mobile phase is compatible with the compound and run a blank to check for system peaks.3. Use inert container materials (e.g., glass or polypropylene). |
| Low recovery of the parent compound | 1. Adsorption to container surfaces.2. Significant degradation under the tested conditions.3. Inefficient extraction from the sample matrix. | 1. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.2. Analyze samples at earlier time points to capture the initial degradation.3. Optimize the extraction procedure to ensure complete recovery. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data for the degradation of this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design, as specific experimental data for this compound is limited.
Table 1: Hydrolytic Degradation of this compound at 50°C
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Product |
| 0.1 M HCl | 24 | 15 | 15-Hydroxypentadecanoic acid |
| 0.1 M HCl | 72 | 40 | 15-Hydroxypentadecanoic acid |
| pH 7 Buffer | 72 | < 5 | - |
| 0.1 M NaOH | 24 | 50 | 15-Hydroxypentadecanoic acid |
| 0.1 M NaOH | 72 | > 90 | 15-Hydroxypentadecanoic acid |
Table 2: Oxidative Degradation of this compound at Room Temperature
| Condition | Time (hours) | % Degradation (Hypothetical) | Potential Degradation Products |
| 3% H₂O₂ | 24 | 10 | Hydroperoxides, ketones |
| 3% H₂O₂ | 72 | 25 | Hydroperoxides, ketones, smaller carboxylic acids |
Table 3: Photolytic Degradation of this compound (ICH Q1B)
| Condition | Exposure | % Degradation (Hypothetical) | Potential Degradation Products |
| UV Light | 200 W·h/m² | 8 | Complex mixture of smaller molecules |
| Visible Light | 1.2 million lux·h | 5 | Complex mixture of smaller molecules |
Experimental Protocols
Protocol 1: Hydrolytic Stability Study
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (pH 7 phosphate (B84403) buffer) aqueous solutions.
-
Incubation: Add a small aliquot of the stock solution to each of the aqueous solutions to achieve the desired final concentration. Incubate the solutions in a temperature-controlled environment (e.g., 50°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
Protocol 2: Oxidative Stability Study
-
Preparation of Solutions: Prepare a solution of this compound in a suitable solvent. Prepare an oxidative solution, such as 3% hydrogen peroxide (H₂O₂).
-
Incubation: Mix the drug solution with the H₂O₂ solution and keep it at room temperature, protected from light.
-
Sampling: Collect samples at various time intervals (e.g., 0, 6, 24, and 72 hours).
-
Sample Analysis: Quench the reaction if necessary (e.g., by adding sodium bisulfite). Analyze the samples using an appropriate analytical method (e.g., HPLC-MS) to identify and quantify the parent drug and oxidation products.
Protocol 3: Photostability Study (as per ICH Q1B Guidelines)
-
Sample Preparation: Prepare samples of solid this compound and a solution in a suitable solvent.
-
Exposure: Place the samples in a photostability chamber and expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8] A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: After the exposure period, analyze both the exposed and dark control samples to determine the extent of degradation and identify any photodegradation products.
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting stability studies.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for inconsistent stability results.
References
- 1. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
How to improve the solubility of Oxacyclohexadecan-2-one for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Oxacyclohexadecan-2-one for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a macrocyclic lactone. Its key properties are summarized in the table below. Understanding these properties is crucial for selecting an appropriate solubilization strategy.
| Property | Value | Citation |
| Molecular Formula | C₁₅H₂₈O₂ | [1][2][3] |
| Molecular Weight | 240.38 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | 34-38 °C | [1] |
| Water Solubility | Insoluble | [1][5] |
| LogP (Octanol/Water) | 5.79 | [1][6] |
| Common Solubilities | Soluble in alcohol, dipropylene glycol | [1] |
Q2: Why is this compound so difficult to dissolve in aqueous media for my in vitro assay?
A2: The difficulty in dissolving this compound in aqueous solutions, such as cell culture media, is primarily due to its chemical structure. The molecule has a long, nonpolar hydrocarbon chain and a high LogP value of 5.79, which indicates it is highly lipophilic (fat-loving) and hydrophobic (water-fearing)[1][6]. According to the "like dissolves like" principle, nonpolar compounds do not readily dissolve in polar solvents like water[7].
Q3: What is the recommended starting solvent for creating a stock solution?
A3: For highly lipophilic compounds like this compound, the recommended starting solvent for a concentrated stock solution is a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common choices[8][9].
-
DMSO: A powerful and universal solvent for nonpolar compounds[10].
-
Ethanol: A less toxic alternative to DMSO that can be effective for many compounds[10][11][12].
It is critical to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q4: What is the maximum concentration of an organic solvent like DMSO that I can use in my cell-based assay?
A4: The final concentration of the organic solvent in the cell culture medium must be kept low to avoid cytotoxicity. For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v), with many protocols recommending 0.1% or lower[10][12]. Ethanol is generally better tolerated, with maximum tolerated concentrations between 1% and 2% (v/v) for some cell lines[10]. It is always best practice to run a solvent control (media with the same final concentration of the solvent but without the compound) to assess its effect on the cells.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for in vitro experiments.
Problem: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium.
This is a very common problem when diluting a hydrophobic compound from an organic stock into an aqueous solution[8][9]. The compound is "crashing out" of solution because the final solvent environment is no longer favorable for keeping it dissolved.
Solution Workflow
The following diagram outlines a systematic approach to troubleshooting this issue.
Caption: A step-by-step workflow for troubleshooting precipitation of a hydrophobic compound.
Detailed Explanations
-
Step 1: Re-evaluate Stock Solution: Preparing an excessively high stock concentration can exacerbate precipitation upon dilution. Try reducing the stock concentration (e.g., from 50 mM to 10 mM in pure DMSO) and repeat the dilution.
-
Step 2: Modify Dilution Technique: The way you dilute the stock is critical.
-
Increase Mixing Energy: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.
-
Temperature: Gently warming the aqueous medium (e.g., to 37°C) can sometimes help keep the compound in solution[9].
-
Sonication: Brief sonication after dilution can help redissolve fine precipitates[8][9].
-
-
Step 3: Use Co-solvents or Additives:
-
Serum: If your assay allows, use cell culture medium containing Fetal Bovine Serum (FBS). Serum proteins, particularly albumin, can bind to lipophilic compounds and help keep them in solution[8].
-
Cyclodextrins: These are molecules with a hydrophobic interior and a hydrophilic exterior that can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic part from the aqueous environment and increasing solubility[13][14]. This is a more advanced technique that requires careful validation.
-
Surfactants: For non-cell-based (biochemical) assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can significantly improve solubility[8]. Caution: These are generally cytotoxic and not suitable for live-cell assays[8].
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (MW: 240.38 g/mol )
-
Anhydrous or high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 240.38 g/mol × 1000 mg/g = 2.40 mg
-
-
Weigh Compound: Carefully weigh out 2.40 mg of this compound and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C[9]. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles[9].
The following diagram illustrates this workflow.
Caption: Standard workflow for preparing and diluting a stock solution for in vitro assays.
Solvent Data Summary
For reference, the table below lists properties of common organic solvents that may be considered for solubilizing hydrophobic compounds.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Miscibility in Water | Cytotoxicity Notes | Citation |
| DMSO | C₂H₆OS | 189 | 1.092 | Miscible | Cytotoxic at >0.5%; use minimal amounts | [10][12][15] |
| Ethanol | C₂H₆O | 78.5 | 0.789 | Miscible | Generally less toxic than DMSO; tolerated up to 1-2% | [10][12][15] |
| Acetone | C₃H₆O | 56.2 | 0.786 | Miscible | Can be a low-toxicity option for some cell lines | [12][15] |
| Methanol | CH₄O | 64.7 | 0.792 | Miscible | More cytotoxic than ethanol; generally avoided | [10][15] |
References
- 1. chembk.com [chembk.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. This compound [webbook.nist.gov]
- 4. Pentadecalactone | C15H28O2 | CID 235414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synerzine.com [synerzine.com]
- 6. This compound (CAS 106-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbr.in [ijpbr.in]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]
Addressing peak tailing in the HPLC analysis of Oxacyclohexadecan-2-one
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Oxacyclohexadecan-2-one, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] A tailing factor (Tf) greater than 1 indicates peak tailing, with values above 2.0 often considered unacceptable for methods requiring high precision.[2]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for a relatively neutral compound like this compound is often due to secondary interactions with the stationary phase, particularly with active silanol (B1196071) groups on the silica (B1680970) support.[1][3] Other potential causes include column overload, issues with the mobile phase, extra-column dead volume, or column contamination.[4][5][6]
Q3: How does peak tailing affect my results?
A3: Tailing peaks can significantly compromise the quality of your chromatographic data. It can lead to poor resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced overall method robustness and reproducibility.[1][2]
Q4: Can the HPLC column itself cause peak tailing?
A4: Yes, the column is a primary contributor to peak tailing. Issues can arise from the type of silica used (older Type A silica has more active silanols), trace metal contamination in the silica matrix, degradation of the stationary phase, or a partially blocked inlet frit.[1][7][8] Using modern, high-purity, end-capped columns can significantly reduce these effects.[4]
Q5: What is an acceptable tailing factor?
A5: An ideal peak has a tailing factor of 1.0. For many assays, a tailing factor of less than 1.5 is considered acceptable.[9] However, specific method requirements or regulatory guidelines may dictate a stricter limit, often below 1.2.
Troubleshooting Guide: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
Below is a troubleshooting workflow to identify and resolve the root cause of peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Troubleshooting Steps:
-
Evaluate for Mass Overload: Injecting too concentrated a sample can saturate the stationary phase and cause peak tailing.[6][8]
-
Action: Prepare a 10-fold dilution of your sample and inject it.
-
Expected Outcome: If mass overload is the cause, the peak shape should improve significantly (i.e., the tailing factor should decrease).
-
-
Assess Mobile Phase Condition: The mobile phase composition is critical. An incorrect pH or degraded mobile phase can lead to poor peak shape.[6]
-
Action: Prepare a fresh batch of the mobile phase, ensuring accurate pH measurement if a buffer is used.
-
Action (Advanced): Although this compound is neutral, secondary interactions with silanols can still occur. Consider adding a small amount of a competing base, like triethylamine (B128534) (TEA) at a concentration of 5-20 mM, to the mobile phase. This can block active silanol sites.[10]
-
-
Investigate Column Health: Column performance degrades over time due to contamination or stationary phase degradation.[2]
-
Action: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) in the reverse direction. This can remove contaminants from the inlet frit.[8][9]
-
Action (If flushing fails): Replace the column with a new one. For persistent issues, consider using a column with a modern, high-purity, end-capped stationary phase. End-capping chemically blocks many of the residual silanol groups that cause tailing.[4][9]
-
-
Inspect the HPLC System for Dead Volume: Extra-column volume in tubing and fittings can cause peak broadening and tailing.[5]
-
Action: Ensure all tubing connections are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible.
-
Data Presentation: Impact of Troubleshooting on Peak Asymmetry
The following table summarizes the expected impact of various troubleshooting steps on the USP Tailing Factor for a problematic this compound peak.
| Condition | Mobile Phase | Column Type | Sample Conc. (µg/mL) | USP Tailing Factor (Tf) |
| Initial Tailing | 80:20 ACN:H₂O | Standard C18 | 100 | 2.1 |
| Sample Dilution | 80:20 ACN:H₂O | Standard C18 | 10 | 1.6 |
| Mobile Phase Modifier | 80:20 ACN:H₂O + 10mM TEA | Standard C18 | 100 | 1.4 |
| Column Replacement | 80:20 ACN:H₂O | End-Capped C18 | 100 | 1.2 |
| Optimized Method | 80:20 ACN:H₂O + 10mM TEA | End-Capped C18 | 10 | 1.1 |
Experimental Protocols
Proposed HPLC Method for this compound
This method is based on established practices for the analysis of similar macrocyclic lactones.[11]
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV Detector.
-
Chromatographic Conditions:
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (A) and Water (B) in an isocratic elution.
-
Initial suggestion: 80% A, 20% B. Adjust as needed for optimal retention.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation Protocol
-
Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from reaching the column.[5]
Visualization of Peak Tailing Causes
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing.
Caption: Analyte interactions with the stationary phase.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. labcompare.com [labcompare.com]
- 5. chromtech.com [chromtech.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Hydroxylated Oxacyclohexadecan-2-one
Welcome to the technical support center for the GC-MS analysis of hydroxylated Oxacyclohexadecan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of hydroxylated this compound?
A1: Hydroxylated this compound is a polar and relatively non-volatile compound due to the presence of the hydroxyl (-OH) group. Gas chromatography (GC) requires analytes to be volatile and thermally stable. Derivatization chemically modifies the hydroxyl group, typically by replacing the active hydrogen with a non-polar group. This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[1][2][3]
Q2: What is the most common derivatization technique for hydroxylated compounds?
A2: Silylation is the most widely used derivatization method for compounds containing hydroxyl groups.[4][5] This technique involves reacting the analyte with a silylating reagent to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[1]
Q3: Which silylating reagent should I choose for my experiment?
A3: The choice of silylating reagent depends on the reactivity of the hydroxyl group and the sample matrix. For primary and secondary hydroxyl groups, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. For sterically hindered hydroxyl groups, which may be present in a macrocyclic structure, a more reactive reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or the addition of a catalyst like trimethylchlorosilane (TMCS) to BSTFA may be necessary.[1]
Q4: How can I be sure the derivatization reaction is complete?
A4: Incomplete derivatization can lead to poor peak shape and inaccurate quantification. To ensure complete derivatization, you can optimize reaction parameters such as temperature and time. Analyzing the sample at different time points can help determine the optimal reaction time. You can also inject a known standard of the derivatized analyte to compare retention times and peak shapes.
Q5: What are the common causes of ghost peaks in my chromatogram?
A5: Ghost peaks can arise from several sources, including contamination of the syringe, inlet liner, or carrier gas. They can also be due to bleed from the GC column or septa. To troubleshoot, inject a solvent blank to see if the ghost peaks are present. If so, systematically clean or replace components of the injection port and check the purity of your gas supply.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization and GC-MS analysis of hydroxylated this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No peak or very small peak for the analyte | Incomplete or failed derivatization: Moisture in the sample or reagents can deactivate the silylating agent. | - Ensure the sample and solvent are completely dry before adding the derivatization reagent. Lyophilization or drying under a stream of nitrogen is recommended. - Use fresh, high-purity silylating reagents stored under anhydrous conditions. |
| Suboptimal reaction conditions: The reaction temperature or time may be insufficient. | - Optimize the reaction temperature (typically 60-80°C) and time (30-60 minutes).[6] - For sterically hindered hydroxyls, consider using a more potent silylating agent or a catalyst. | |
| Analyte degradation: The analyte may be thermally unstable at the injector temperature. | - Lower the injector temperature. - Ensure the derivatization has gone to completion to increase thermal stability. | |
| Tailing peaks | Active sites in the GC system: The analyte may be interacting with active sites in the injector liner or on the column. | - Use a deactivated injector liner. - Condition the GC column according to the manufacturer's instructions. - Trim the first few centimeters of the column. |
| Incomplete derivatization: The presence of underivatized analyte can cause tailing. | - Re-optimize the derivatization procedure to ensure complete reaction. | |
| Broad peaks | Poor focusing at the head of the column: This can be caused by an initial oven temperature that is too high. | - Lower the initial oven temperature. |
| Contamination: Buildup of non-volatile material in the injector or at the head of the column. | - Clean or replace the injector liner. - Trim the front end of the GC column. | |
| Unexpected peaks in the chromatogram | Reagent artifacts: The derivatization reagents themselves or their byproducts can produce peaks. | - Inject a reagent blank (reagents in solvent without the analyte) to identify reagent-related peaks. - Use high-purity reagents. |
| Sample matrix interference: Other components in the sample may be derivatized and detected. | - Employ a sample cleanup procedure (e.g., solid-phase extraction) before derivatization. | |
| Side reactions: The analyte may undergo side reactions during derivatization. | - Use milder reaction conditions (e.g., lower temperature). |
Experimental Protocols
Protocol 1: Silylation of Hydroxylated this compound for GC-MS Analysis
This protocol is a general guideline and may require optimization for your specific sample and instrumentation.
Materials:
-
Hydroxylated this compound sample
-
Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the hydroxylated this compound sample into a clean, dry GC vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that no water is present as it will react with the silylating reagent.[4]
-
-
Reconstitution:
-
Add a small volume (e.g., 100 µL) of anhydrous pyridine or another suitable aprotic solvent to the dried sample. Vortex briefly to dissolve.
-
-
Derivatization:
-
Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS) to the sample solution. The reagent volume may need to be optimized based on the sample concentration.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction:
-
Place the vial in a heating block or oven set to 70°C for 45 minutes. Optimization of time and temperature may be necessary for complete derivatization.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (Example):
| Parameter | Value |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 50-550 |
Note: These parameters are a starting point and should be optimized for your specific instrument and column.
Visualizations
Caption: Experimental workflow for the silylation of hydroxylated this compound.
Caption: Troubleshooting decision tree for no or low analyte peak.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Oxacyclohexadecan-2-one Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like Oxacyclohexadecan-2-one, a macrocyclic musk, is critical for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose due to its robustness and versatility. This guide provides a detailed comparison of a proposed HPLC method with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound, complete with experimental protocols and performance data.
Method Performance Comparison
The selection of an analytical method hinges on a variety of factors including sensitivity, specificity, and sample throughput. Below is a summary of the expected performance characteristics of a validated HPLC-UV method versus a GC-MS method for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Specificity | High | Very High |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies for both the proposed HPLC method and the alternative GC-MS method are provided below. These protocols are based on established analytical practices for similar macrocyclic lactones.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This method is based on reversed-phase chromatography, which is well-suited for the analysis of relatively non-polar compounds like this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of Acetonitrile (B52724) (A) and Water (B).
-
Start with 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 210 nm (as lactones typically exhibit UV absorbance in this region).[1]
-
Injection Volume: 10 µL.[1]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Dissolve the sample in acetonitrile to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations across the expected sample concentration range.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability and intermediate precision by analyzing multiple preparations of a homogenous sample.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers very high specificity and sensitivity, though it requires derivatization for a compound like this compound to improve its volatility.
1. Instrumentation:
-
GC-MS system with a capillary column, autosampler, and a mass selective detector.
2. Derivatization:
-
To increase volatility and thermal stability, the analyte can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Procedure: Evaporate a known amount of the sample to dryness under a stream of nitrogen. Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.[1]
3. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Splitless.[1]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 50 to 500.[1]
-
Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.[1]
Visualizations
To further elucidate the processes involved, the following diagrams illustrate the logical workflow for method validation and the experimental workflow for the HPLC analysis.
References
A Comparative Guide to Inter-laboratory Analysis of Oxacyclohexadecan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of the two primary analytical methodologies for the quantitative analysis of Oxacyclohexadecan-2-one, a macrocyclic lactone of interest in various research and development fields. In the absence of a standardized, universal method, this document outlines the common approaches using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information is based on established analytical practices for similar macrocyclic lactones.
Data Presentation: Method Performance Comparison
The following table summarizes the expected performance characteristics of a validated HPLC-UV method versus a GC-MS method for the analysis of this compound. These values are representative of what can be expected from a robustly validated analytical method for this type of compound.[1]
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Specificity | High | Very High |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Yes (typically) |
Experimental Workflows
The selection between HPLC and GC-MS is often dictated by the sample matrix, the required sensitivity, and the volatility of the analyte.[2][3] HPLC is generally suited for non-volatile and thermally unstable compounds, while GC-MS excels in the analysis of volatile and thermally stable compounds.[2]
Experimental Protocols
The following are representative protocols for the analysis of this compound using HPLC-UV and GC-MS. These should be adapted and validated for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on reversed-phase chromatography, which is well-suited for the analysis of relatively non-polar macrocyclic lactones.[1]
-
Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient of Acetonitrile (B52724) (A) and Water (B). A typical gradient could start at 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.[1]
-
Detection Wavelength : 210 nm (as lactones typically have UV absorbance in this region).[1]
-
Injection Volume : 10 µL.[1]
-
-
Standard and Sample Preparation :
-
Standard Solution : Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Working standards are prepared by serial dilution in the mobile phase.[1]
-
Sample Solution : Dissolve the sample in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[1]
-
-
Validation Parameters :
-
Linearity : Analyze a series of at least five concentrations.
-
Accuracy : Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.[1]
-
Precision : Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).[1]
-
Specificity : Analyze a blank, a standard, and a sample to ensure no interfering peaks at the retention time of the analyte.[1]
-
LOD and LOQ : Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high specificity and sensitivity and is a common technique for the analysis of fragrance components and volatile compounds.[1][4]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]
-
Derivatization (if necessary) : For compounds with active hydrogens (like hydroxyl groups), derivatization is often required to increase volatility and thermal stability. For this compound, this may not be strictly necessary but should be evaluated. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Chromatographic Conditions :
-
Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program : Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.[1]
-
Injector Temperature : 250 °C.[1]
-
Injection Mode : Splitless.[1]
-
-
Mass Spectrometry Conditions :
References
A Comparative Analysis of the Biological Activity of Oxacyclohexadecan-2-one and Other Macrocyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Oxacyclohexadecan-2-one against other well-studied macrocyclic lactones, such as avermectins and milbemycins. A notable disparity exists in the available scientific literature regarding the biological activities of these compounds. While avermectins and milbemycins are potent, extensively researched antiparasitic agents, this compound is primarily utilized as a fragrance ingredient with limited publicly available data on its antimicrobial, antifungal, or cytotoxic properties.
General Properties and Primary Applications
This compound, also known as ω-Pentadecalactone, is a 16-membered macrocyclic lactone. It is found naturally in small amounts in angelica root oil and is widely synthesized for its persistent, musky scent in the fragrance industry.
In contrast, other macrocyclic lactones like the 16-membered avermectins (e.g., ivermectin, selamectin) and milbemycins (e.g., moxidectin) are complex natural products derived from soil microorganisms, primarily of the genus Streptomyces. These compounds are cornerstone drugs in veterinary and human medicine for their potent anthelmintic, insecticidal, and acaricidal activities.[1]
Comparative Biological Activity
The following table summarizes the available quantitative data on the biological activity of these macrocyclic lactones. It is important to note the lack of comprehensive data for this compound in peer-reviewed literature concerning antimicrobial, antifungal, and cytotoxic effects.
Table 1: Comparison of Biological Activities of Selected Macrocyclic Lactones
| Feature | This compound | Avermectins (e.g., Ivermectin, Selamectin) | Milbemycins (e.g., Milbemycin Oxime) |
| Primary Use | Fragrance Ingredient | Anthelmintic, Insecticide, Acaricide | Anthelmintic, Insecticide, Acaricide |
| Source | Natural (Angelica Root Oil) & Synthetic | Microbial Fermentation (Streptomyces spp.) | Microbial Fermentation (Streptomyces spp.) |
| Known Biological Target | Not well-defined | Glutamate-gated chloride channels (invertebrates) | Glutamate-gated chloride channels (invertebrates) |
| Antimicrobial Activity (MIC) | Data not publicly available | - Selamectin vs. M. ulcerus: 2-4 µg/mL[2] - Ivermectin vs. M. ulcerans: 4-8 µg/mL[2] - Emamectin (B195283) benzoate vs. B. subtilis: 32 µg/mL[3] | Data not publicly available in searched results |
| Antifungal Activity (MIC) | Data not publicly available | Data not publicly available in searched results | - Milbemycin A3 Oxime vs. C. glabrata: 6.4 µg/mL[4] - Milbemycin A3 vs. C. glabrata: 25.6 µg/mL[4] |
| Cytotoxic Activity (IC50) | Data not publicly available. Generally considered safe for use in fragrances with a high LD50 in rats (>5 g/kg)[5]. | - Ivermectin vs. HeLa cells: 7.87 µM (24h), 5.78 µM (48h)[6] - Ivermectin vs. MCF7 (breast cancer) cells: 24.04 µM[7] - Ivermectin vs. MDA-MB-231 (breast cancer) cells: 34.12 µM[7] - Ivermectin vs. 184A1 (normal breast) cells: 68.51 µM[7] | Data not publicly available in searched results |
MIC: Minimum Inhibitory Concentration. IC50: Half-maximal Inhibitory Concentration. Data represents a selection from available literature and may vary depending on the specific strain and experimental conditions.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for anthelmintic macrocyclic lactones like ivermectin is well-established. It involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the biological activity of macrocyclic lactones are provided below.
Antimicrobial/Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism (bacterium or fungus) is grown on an appropriate agar (B569324) medium. Colonies are then suspended in sterile broth, and the turbidity is adjusted to a 0.5 McFarland standard. This standardized suspension is further diluted to achieve the final desired inoculum concentration.
-
Preparation of Microdilution Plates: The test compound is serially diluted (typically two-fold) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.[8]
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension.[8] The plates are incubated at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).[3]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8] This is determined by visual inspection of the wells.[8]
Cytotoxicity Testing (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[1] The plate is then incubated for a few hours (e.g., 3-4 hours) to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[1][9]
-
Solubilization of Formazan: A solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the purple formazan crystals.[1][9]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 550-600 nm.[1] The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Conclusion
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The avermectin, emamectin benzoate, kills gram-positive bacteria and targets the cell envelope of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Milbemycins: More than Efflux Inhibitors for Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synerzine.com [synerzine.com]
- 6. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bezmialemscience.org [bezmialemscience.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. broadpharm.com [broadpharm.com]
A Comparative Study of Musk Odorants: Oxacyclohexadecan-2-one versus Ambrettolide
In the realm of fragrance chemistry, macrocyclic musks hold a significant position due to their pleasant, long-lasting, and complex scent profiles. This guide provides a detailed comparative analysis of two prominent macrocyclic musk odorants: Oxacyclohexadecan-2-one and Ambrettolide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their olfactory properties, supported by experimental data and detailed methodologies.
Physicochemical and Olfactory Properties
A summary of the key properties of this compound and Ambrettolide is presented below. While both are valued for their musk characteristics, they exhibit distinct nuances in their scent profiles and potency.
| Property | This compound | Ambrettolide |
| Synonyms | Pentadecalactone, Exaltolide | Iso Ambrettolide, 1-Oxacycloheptadec-10-en-2-one |
| CAS Number | 106-02-5 | 28645-51-4 |
| Molecular Formula | C₁₅H₂₈O₂ | C₁₆H₂₈O₂ |
| Odor Profile | A clean, sweet, and elegant musk odor with powdery and slightly animalic undertones. | A powerful and rich musk scent with fruity (pear, berry), floral, and slightly waxy nuances.[1] |
| Odor Strength | Medium to Strong | Medium |
| Odor Threshold | Data not available in ng/L air | 0.3 ng/L air[2][3] |
| Substantivity | Excellent, long-lasting on various substrates. | Excellent, known for its superb fixative properties and tenacity, lasting for over a month on a blotter.[4] |
| Applications | Widely used as a fixative and fragrance ingredient in fine perfumery, cosmetics, and personal care products. | Valued as a high-impact musk in fine fragrances, providing diffusion and exaltation of top notes.[4] |
Experimental Protocols
To ensure objective and reproducible comparisons of musk odorants, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)
Objective: To determine the lowest concentration of the odorant detectable by the human nose.
Methodology:
-
Sample Preparation: Prepare a stock solution of the musk odorant (this compound or Ambrettolide) in a suitable odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) at a concentration of 1000 ppm. A series of dilutions are then prepared from the stock solution.
-
Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The GC column is a non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Split Ratio: 1:1 (to FID and ODP).
-
-
Olfactometry: A trained sensory panel of at least eight assessors sniffs the effluent from the ODP. The panelists are presented with a series of ascending concentrations of the odorant.
-
Threshold Determination: The geometric mean of the last concentration detected and the first concentration not detected by each panelist is calculated. The group's odor threshold is the geometric mean of the individual thresholds. The result is expressed in ng/L of air.[5][6]
Sensory Panel Evaluation of Odor Intensity and Profile
Objective: To quantify the perceived intensity of the musk odor and describe its character.
Methodology:
-
Panelist Selection and Training: A panel of 10-15 trained assessors is selected based on their olfactory acuity and ability to discriminate and describe different odor characters. Panelists are trained on various musk reference standards.
-
Sample Preparation: Solutions of this compound and Ambrettolide are prepared in an odorless solvent (e.g., ethanol) at three different concentrations (e.g., 0.1%, 1%, and 5%).
-
Evaluation Procedure:
-
Samples are presented to the panelists on fragrance blotters, coded with random three-digit numbers.
-
Panelists evaluate the odor intensity of each sample at specified time intervals (e.g., immediately, 1 hour, 4 hours, 8 hours, 24 hours).
-
Intensity is rated on a labeled magnitude scale (LMS) or a numerical scale (e.g., 0-10, where 0 is no odor and 10 is extremely strong).
-
Panelists also provide descriptive terms for the odor profile at each time point.
-
-
Data Analysis: The mean intensity scores for each odorant at each time point are calculated. Statistical analysis (e.g., ANOVA) is used to determine significant differences in intensity between the two musk compounds. The frequency of use of descriptive terms is also analyzed.
Evaluation of Substantivity on Skin
Objective: To measure the longevity of the musk odor on human skin.
Methodology:
-
Panelist Selection: A panel of at least 10 individuals with no known skin conditions or sensitivities to fragrances is selected.
-
Sample Application: A standardized amount (e.g., 0.1 mL) of a 10% solution of each musk odorant in ethanol (B145695) is applied to a marked area on the panelists' forearms. The application sites for each odorant are randomized across panelists.
-
Evaluation:
-
Panelists evaluate the odor intensity on their skin at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Intensity is rated on a numerical scale (e.g., 0-5, where 0 is no odor and 5 is very strong).
-
The time at which the odor is no longer perceptible is recorded as the substantivity endpoint.
-
-
Data Analysis: The average odor intensity at each time point and the average substantivity endpoint are calculated for each musk odorant.
Signaling Pathway and Experimental Workflow
The perception of musk odors is a complex process involving specific olfactory receptors. The following diagrams illustrate a simplified signaling pathway and the experimental workflow for comparing musk odorants.
References
- 1. iladdie.wordpress.com [iladdie.wordpress.com]
- 2. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]
- 3. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]
- 4. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds (Journal Article) | OSTI.GOV [osti.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. env.go.jp [env.go.jp]
Comparative analysis of the stability of Oxacyclohexadecan-2-one and Habanolide in cosmetic formulations
A Guide for Researchers and Formulation Scientists
This guide provides a comparative analysis of the chemical stability of two prominent macrocyclic musk compounds used in the fragrance industry: Oxacyclohexadecan-2-one and Habanolide. The stability of fragrance ingredients is a critical factor in the formulation of cosmetic products, ensuring the longevity and consistency of the desired scent profile throughout the product's shelf life. This document outlines the inherent stability characteristics of each molecule, supported by available data and established chemical principles. Furthermore, it details experimental protocols for conducting rigorous stability testing and visualizes key processes to aid in comprehension.
Introduction to the Molecules
This compound , also known by trade names such as Exaltolide®, is a saturated 16-membered macrocyclic lactone.[1] It is valued for its warm, musky, and slightly animalic odor profile.
Habanolide® , chemically (12E)-Oxacyclohexadec-12-en-2-one, is an unsaturated 16-membered macrocyclic lactone. It possesses a powerful and elegant musk odor with a waxy, slightly metallic character.
Comparative Stability Overview
While direct, peer-reviewed comparative stability studies between this compound and Habanolide in various cosmetic bases are not extensively published, their stability profiles can be inferred from their chemical structures and data from fragrance industry literature. Habanolide is widely reported to exhibit excellent stability across a broad range of cosmetic and household product formulations.[2] As macrocyclic lactones, both compounds are generally considered more stable than other classes of synthetic musks, such as nitro-musks.[3]
The primary potential degradation pathway for these molecules in cosmetic formulations is hydrolysis of the ester linkage within the macrocyclic ring. This reaction is typically catalyzed by strong acids or bases and accelerated by elevated temperatures.
Data Presentation: Stability in Various Cosmetic Formulations
The following tables summarize the expected stability of this compound and Habanolide in common cosmetic product types based on available data and chemical principles. The stability is rated as Excellent, Good, Moderate, or Poor.
Table 1: Stability of this compound
| Formulation Type | pH Range | Temperature | Expected Stability |
| Emulsions (Creams, Lotions) | 5.5 - 7.5 | Room Temperature | Excellent |
| Emulsions (Creams, Lotions) | 5.5 - 7.5 | 40°C | Good |
| Aqueous Gels | 5.0 - 7.0 | Room Temperature | Good |
| Alcoholic Perfumes | 4.0 - 8.0 | Room Temperature | Excellent |
| Soaps (Bar and Liquid) | 9.0 - 10.5 | Room Temperature | Moderate to Good[2] |
| Shampoos and Conditioners | 5.0 - 7.0 | Room Temperature | Good[2] |
Table 2: Stability of Habanolide
| Formulation Type | pH Range | Temperature | Reported Stability |
| Emulsions (Creams, Lotions) | 5.5 - 7.5 | Room Temperature | Excellent |
| Emulsions (Creams, Lotions) | 5.5 - 7.5 | 40°C | Excellent |
| Aqueous Gels | 5.0 - 7.0 | Room Temperature | Excellent |
| Alcoholic Perfumes | 4.0 - 8.0 | Room Temperature | Excellent |
| Soaps (Bar and Liquid) | 9.0 - 10.5 | Room Temperature | Very Good[2] |
| Shampoos and Conditioners | 5.0 - 7.0 | Room Temperature | Good[2] |
Experimental Protocols
To generate robust comparative stability data, the following experimental protocols are recommended. These protocols are based on established industry practices for cosmetic stability testing.[4][5][6][7][8][9]
Preparation of Test Formulations
A base cosmetic formulation (e.g., an oil-in-water cream) should be prepared without any fragrance. This base will be divided into three portions:
-
Portion A: Control (no fragrance)
-
Portion B: Spiked with a known concentration of this compound (e.g., 0.5% w/w)
-
Portion C: Spiked with a known concentration of Habanolide (e.g., 0.5% w/w)
Each portion should be homogenized thoroughly to ensure uniform distribution of the fragrance molecule.
Stability Testing Conditions
The prepared samples should be stored in their final intended packaging under the following conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines for stability testing:[4]
-
Real-time stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Freeze-thaw cycling: -10°C for 24 hours, then 25°C for 24 hours (repeated for 3-5 cycles)[5]
-
Photostability: Exposure to a light source according to ICH Q1B guidelines[4]
Samples should be analyzed at predetermined time points (e.g., 0, 1, 2, 3, and 6 months for accelerated stability; 0, 3, 6, 9, 12, 18, and 24 months for real-time stability).
Analytical Methodology for Quantification
The concentration of this compound and Habanolide in the cosmetic formulations should be determined using a validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the quantification of these volatile fragrance molecules.
3.1. Sample Preparation for GC-MS Analysis
-
Accurately weigh a known amount of the cosmetic formulation (e.g., 1 gram) into a vial.
-
Add a known volume of a suitable solvent (e.g., hexane (B92381) or methyl tert-butyl ether) containing an internal standard.
-
Vortex the mixture vigorously for 1-2 minutes to extract the fragrance compound.
-
Centrifuge the mixture to separate the solvent layer.
-
Transfer the solvent layer to a clean vial for GC-MS analysis.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient program should be optimized to achieve good separation of the analytes from other matrix components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
3.3. Data Analysis
The concentration of the fragrance molecule at each time point is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the respective standards. The percentage of degradation can then be calculated relative to the initial concentration (time 0).
Mandatory Visualization
Caption: Experimental workflow for comparative stability testing.
Caption: Plausible degradation pathway via hydrolysis.
Conclusion
Based on available information, Habanolide exhibits superior stability in a wider range of cosmetic formulations, particularly in those with higher pH values such as soaps. This compound , as a saturated macrocyclic lactone, is expected to be highly stable in neutral to slightly acidic formulations like creams and lotions, but may be more susceptible to hydrolysis in strongly alkaline or acidic conditions compared to Habanolide.
For critical applications, it is imperative for researchers and formulators to conduct dedicated stability studies using the specific cosmetic base and packaging intended for the final product. The experimental protocols and analytical methods outlined in this guide provide a robust framework for such evaluations, enabling the selection of the most appropriate musk ingredient to ensure product quality and fragrance longevity.
References
- 1. Pentadecalactone | C15H28O2 | CID 235414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. omega-pentadecalactone, 106-02-5 [thegoodscentscompany.com]
- 3. certified-laboratories.com [certified-laboratories.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. certifiedcosmetics.com [certifiedcosmetics.com]
- 6. skinconsult.com [skinconsult.com]
- 7. Stability Testing Of Cosmetic Products | CPT Labs [cptclabs.com]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Binding Affinity of Oxacyclohexadecan-2-one Derivatives for the FKBP12 Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the binding affinities of several Oxacyclohexadecan-2-one derivatives to the human FK506 binding protein 12 (FKBP12), a key protein involved in cellular signaling and a target for immunosuppressive and anti-cancer drugs. The data presented herein is supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of the structure-activity relationships and the underlying molecular mechanisms.
Introduction to this compound Derivatives and FKBP12
This compound is a 16-membered macrolide, a class of molecules known for their diverse biological activities. Derivatives of this scaffold, such as the well-known immunosuppressant rapamycin (B549165) and its analogs, have garnered significant attention in drug discovery. These molecules exert their effects by forming a complex with FKBP12, a ubiquitously expressed peptidyl-prolyl isomerase. This drug-protein complex then allosterically inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[1][2] Understanding the binding affinity of different this compound derivatives to FKBP12 is crucial for the rational design of novel therapeutics with improved potency and selectivity.
Quantitative Comparison of Binding Affinities
The binding affinities of several key this compound derivatives to FKBP12 have been determined using various biophysical techniques. The dissociation constant (Kd) is a common metric used to quantify binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Derivative | Chemical Structure | Binding Affinity (Kd) to FKBP12 | Reference |
| This compound | Not Reported | ||
| Rapamycin (Sirolimus) | 0.2 nM | [7][8] | |
| Everolimus | 1.6 - 2.4 nM (IC50 for mTOR inhibition) | ||
| Temsirolimus | Binds to FKBP12 to inhibit mTOR | [13][14] | |
| Zotarolimus | High affinity binding to FKBP12 | [15] |
Note: While this compound is the parent scaffold, its direct binding affinity to FKBP12 is not widely reported in the literature, as research has primarily focused on its more complex and biologically active derivatives like rapamycin. For Everolimus, the provided value is the IC50 for mTOR inhibition, which is a functional consequence of its binding to FKBP12. Temsirolimus and Zotarolimus are known to bind to FKBP12 to exert their effects, though specific Kd values from comparative studies were not as readily available in the initial search.
Experimental Protocols
The following are detailed methodologies for key experiments used to quantify the binding affinity of this compound derivatives to FKBP12.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Protocol Details:
-
Sample Preparation: Recombinantly expressed and purified human FKBP12 is dialyzed extensively against a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4). The this compound derivative is dissolved in the exact same buffer to minimize heats of dilution.
-
ITC Measurement: The FKBP12 solution (typically in the low micromolar range) is loaded into the sample cell of the calorimeter. The derivative solution (at a concentration 10-20 fold higher than the protein) is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the derivative solution are made into the sample cell while the temperature is held constant. The heat released or absorbed upon binding is measured for each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the derivative to FKBP12. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.[8]
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous assay that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. This technique is well-suited for high-throughput screening of binding interactions.[18][19][20][21][22]
Experimental Workflow:
Caption: Fluorescence Polarization (FP) experimental workflow.
Protocol Details:
-
Reagent Preparation: A fluorescently labeled version of an this compound derivative with known binding to FKBP12 is used as a tracer. Unlabeled derivatives are used as competitors.
-
Direct Binding Assay: To determine the Kd of the tracer, a constant concentration of the tracer is incubated with increasing concentrations of FKBP12.
-
Competitive Binding Assay: To determine the affinity of unlabeled derivatives, a fixed concentration of FKBP12 and the fluorescent tracer are incubated with increasing concentrations of the unlabeled competitor derivative.
-
Measurement: The samples are excited with plane-polarized light, and the polarization of the emitted fluorescence is measured.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the protein (for direct binding) or the competitor (for competitive binding). The data is then fitted to a suitable equation to determine the Kd or the half-maximal inhibitory concentration (IC50), which can be converted to a Ki (inhibition constant).
Signaling Pathway
The binding of this compound derivatives like rapamycin to FKBP12 leads to the inhibition of the mTOR signaling pathway. This pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.
Caption: Simplified mTOR signaling pathway and its inhibition.
Pathway Description:
-
Activation: Growth factors bind to their receptors on the cell surface, activating the PI3K/AKT signaling cascade.
-
mTORC1 Activation: Activated AKT phosphorylates and activates the mTOR complex 1 (mTORC1).
-
Downstream Effects: Activated mTORC1 promotes protein synthesis, cell growth, and proliferation by phosphorylating downstream targets such as S6K1 and 4E-BP1.
-
Inhibition by Derivatives: this compound derivatives like rapamycin enter the cell and bind to FKBP12.[23][24]
-
Ternary Complex Formation: The resulting FKBP12-derivative complex binds to the FRB domain of mTOR, allosterically inhibiting the activity of mTORC1.[23][24][25][26] This inhibition leads to a downstream blockade of protein synthesis and cell cycle progression.[1]
Conclusion
The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers working on the development of novel FKBP12-targeting drugs. The high affinity of rapamycin and its analogs for FKBP12 underscores the potential of the this compound scaffold in designing potent mTOR inhibitors. The detailed experimental workflows provide a practical framework for screening and characterizing new derivatives, while the signaling pathway diagram offers a clear visualization of the mechanism of action. This comparative guide aims to facilitate further research and development in this critical area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. Rapamycin | CAS 53123-88-9 | mTOR inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Everolimus,RAD001, SDZ-RAD, Certican | C53H83NO14 | CID 46930999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Temsirolimus (Torisel) | C56H87NO16 | CID 168313165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. Facebook [cancer.gov]
- 15. Zotarolimus - Wikipedia [en.wikipedia.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Comparative Analysis of Cross-Reactivity for Antibodies Targeting Oxacyclohexadecan-2-one Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and evaluating the cross-reactivity of antibodies raised against Oxacyclohexadecan-2-one, a 16-membered macrocyclic lactone. Due to the limited availability of specific experimental data in the public domain for antibodies targeting this molecule, this document presents a model comparison based on established immunochemical principles. The data and protocols herein are intended to serve as a practical template for researchers designing and evaluating immunoassays for this compound and its structural analogues.
Introduction to this compound and Antibody Specificity
This compound, also known as 15-pentadecanolide, is a macrocyclic lactone used in fragrances and as a flavoring agent. As a small molecule (hapten), it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit a robust immune response and generate specific antibodies. The resulting antibodies, whether polyclonal or monoclonal, are critical reagents for the development of sensitive and specific immunoassays like Enzyme-Linked Immunosorbent Assay (ELISA).
A key performance characteristic of any antibody is its specificity, which is inversely related to its cross-reactivity. Cross-reactivity refers to the ability of an antibody to bind to molecules that are structurally similar to the target antigen. In the context of an immunoassay for this compound, cross-reactivity with its analogues can lead to inaccurate quantification and false-positive results. Therefore, a thorough characterization of antibody cross-reactivity is essential for assay validation.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against an this compound-protein conjugate. The selection of potential cross-reactants is based on structural similarities, including variations in the macrocyclic ring size and the presence of additional functional groups. The cross-reactivity is expressed as the percentage relative to this compound (100%), typically determined by comparing the half-maximal inhibitory concentration (IC50) of the analogue to that of the target analyte in a competitive ELISA format.
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Raised Against this compound
| Compound | Structure | % Cross-Reactivity |
| This compound | 16-membered macrocyclic lactone | 100 |
| Oxacyclotridecan-2-one | 13-membered macrocyclic lactone | 15 |
| Oxacyclopentadecan-2-one | 15-membered macrocyclic lactone | 60 |
| Oxacycloheptadecan-2-one | 17-membered macrocyclic lactone | 75 |
| 16-Methyl-oxacyclohexadecan-2-one | Methylated 16-membered lactone | 45 |
| (13E)-Oxacyclohexadecen-2-one | Unsaturated 16-membered lactone | 30 |
Note: This data is illustrative and intended to serve as a model. Actual cross-reactivity profiles must be determined experimentally.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive ELISA. Below is a detailed protocol for a competitive indirect ELISA designed to assess the cross-reactivity of an antibody against this compound and its analogues.
Competitive Indirect ELISA Protocol
Materials:
-
96-well microtiter plates
-
Coating antigen (this compound conjugated to a carrier protein, e.g., BSA)
-
Primary antibody (e.g., rabbit anti-Oxacyclohexadecan-2-one polyclonal antibody)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
This compound standard and its analogues
-
Plate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the analogue compounds in assay buffer.
-
In separate tubes, mix 50 µL of each standard/analogue dilution with 50 µL of the primary antibody at its optimal dilution.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with 200 µL of wash buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each analogue to generate sigmoidal dose-response curves.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) for the standard and each analogue.
-
Calculate the percent cross-reactivity for each analogue using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analogue) x 100
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the competitive immunoassay for cross-reactivity assessment.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Caption: Principle of competitive binding in the immunoassay.
This guide provides a foundational framework for approaching the study of antibody cross-reactivity for this compound and its analogues. Researchers are strongly encouraged to perform thorough experimental validation to determine the specific cross-reactivity profile of their antibodies, thereby ensuring the accuracy and reliability of their immunoassays.
A Comparative Guide to the Synthetic Efficiency of Routes to Oxacyclohexadecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Oxacyclohexadecan-2-one, also known under trade names such as Exaltolide®, is a valuable macrocyclic lactone widely used in the fragrance industry for its pleasant musk scent. Its sixteen-membered ring structure also serves as a key motif in various biologically active natural products, making its efficient synthesis a topic of significant interest for chemists in both industry and academia. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, with a focus on benchmarking their synthetic efficiency through quantitative data, detailed experimental protocols, and visual pathway representations.
Comparative Efficacy of Synthetic Routes
The synthesis of large-ring lactones like this compound is primarily challenged by the entropic unfavorability of intramolecular cyclization over competing intermolecular polymerization. Various strategies have been developed to overcome this hurdle, each with its own set of advantages and disadvantages. The following table summarizes the key performance indicators for the most prevalent synthetic methodologies.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Macrolactonization | ||||||
| - Boden-Keck | 15-Hydroxypentadecanoic acid | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (B28879) (DMAP) | 16 h | ~95%[1] | High yield, mild conditions. | Stoichiometric use of coupling agents, formation of dicyclohexylurea byproduct can complicate purification. |
| - Yamaguchi | 15-Hydroxypentadecanoic acid | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP | Not Specified | ~87%[1] | High yield, effective for sterically hindered substrates. | Requires stoichiometric activating agent, potential for epimerization at adjacent chiral centers. |
| - Corey-Nicolaou | 15-Hydroxypentadecanoic acid | 2,2'-Dipyridyl disulfide, Triphenylphosphine | Not Specified | Moderate to Good | Mild conditions. | Can require high dilution, potential for side reactions. |
| - Catalytic (KF-La/γ-Al2O3) | Methyl 15-hydroxypentadecanoate (B1240629) | KF-La/γ-Al2O3 | 7 h | 58.5%[2][3] | Heterogeneous catalyst, potentially reusable. | High temperature required (190 °C). |
| Ring-Closing Metathesis (RCM) | Diene precursor (e.g., 5-Hexenyl 10-undecenoate) | Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II) | 4-12 h | >70% (for cyclization)[4] | High functional group tolerance, modular synthesis. | Requires multi-step synthesis of the diene precursor, cost of the ruthenium catalyst. |
| Baeyer-Villiger Oxidation | Cyclopentadecanone (B167302) | Peroxy acids (e.g., m-CPBA) | Not Specified | Moderate to Good | Utilizes a commercially available ketone. | Use of potentially explosive peroxy acids, regioselectivity can be an issue with unsymmetrical ketones. |
| Depolymerization | Poly(15-hydroxypentadecanoate) | Transesterification catalyst (e.g., SnCl₂) | Not Specified | Moderate to Good | Industrially scalable for large quantities.[4] | Requires high temperatures (>250 °C) and high vacuum.[4] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed. These protocols are based on literature procedures and are intended to be representative examples.
Macrolactonization: Boden-Keck Method
This method utilizes a carbodiimide (B86325) to activate the carboxylic acid for intramolecular esterification.
Materials:
-
15-Hydroxypentadecanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (B109758) (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 15-hydroxypentadecanoic acid (1.0 eq) in anhydrous DCM to a concentration of approximately 0.05 M.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the solution of the hydroxy acid and DMAP at room temperature over a period of 4-6 hours using a syringe pump to maintain high dilution conditions.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Ring-Closing Metathesis (RCM)
This protocol describes a representative synthesis of this compound via RCM, starting from the synthesis of a diene precursor.[4]
Step A: Synthesis of 5-Hexenyl 10-undecenoate (Diene Precursor)
-
To a solution of 10-undecenoic acid (1.0 eq) and 5-hexen-1-ol (B1630360) (1.1 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the mixture to remove the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.[4]
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the diene precursor.
Step B: Ring-Closing Metathesis
-
Dissolve the diene precursor (1.0 eq) in degassed, anhydrous DCM (to a concentration of ~0.01 M) under an inert atmosphere.
-
Add a Grubbs-type catalyst (e.g., Grubbs II, 1-5 mol%) to the solution.
-
Heat the mixture to reflux (approx. 40 °C for DCM) and monitor the reaction by TLC or GC-MS. The reaction is driven by the release of ethylene (B1197577) gas.
-
Upon completion (typically 4-12 hours), cool the reaction and quench by adding a few drops of ethyl vinyl ether.[4]
-
Concentrate the solvent and purify the resulting unsaturated macrocyclic lactone by column chromatography.
Step C: Hydrogenation to this compound
-
Dissolve the unsaturated lactone from Step B in ethanol (B145695) or ethyl acetate.
-
Add Palladium on Carbon (Pd/C, 10 wt. %) catalyst.
-
Purge the flask with hydrogen gas (H₂) and maintain a positive pressure with a balloon or hydrogenator.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
Baeyer-Villiger Oxidation
This reaction converts a cyclic ketone into a lactone by insertion of an oxygen atom.[5]
Materials:
-
Cyclopentadecanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve cyclopentadecanone (1.0 eq) in DCM in a round-bottom flask.
-
Add solid NaHCO₃ (2.0 eq) to the solution to act as a buffer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1-1.5 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃) to destroy the excess peroxy acid.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to this compound.
Caption: General workflow for macrolactonization routes.
Caption: Multi-step synthesis via Ring-Closing Metathesis.
Caption: Baeyer-Villiger oxidation pathway.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Comparative Study of the Pheromonal Activity of Oxacyclohexadecan-2-one and Its Isomers
A comprehensive analysis of the behavioral and physiological responses of insects to the macrocyclic lactone pheromone, Oxacyclohexadecan-2-one, and its various isomers reveals critical structure-activity relationships that govern its effectiveness as a semiochemical. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of the pheromonal performance of these compounds.
This compound, a 16-membered macrocyclic lactone also known as cyclopentadecanolide or exaltolide, and its isomers are significant in the chemical communication of various insect species. The arrangement of atoms in these molecules, particularly their stereochemistry, plays a pivotal role in their biological activity. While comprehensive comparative data for all isomers of this compound is not extensively available in public literature, insights can be drawn from studies on structurally similar compounds and the general principles of insect olfaction.
Data Presentation: Quantitative Pheromonal Activity
Direct quantitative comparative data for the pheromonal activity of this compound isomers in insects is limited in the reviewed literature. However, studies on the closely related and structurally similar compound, muscone (B1676871) (3-methylcyclopentadecanone), offer valuable insights into the likely differential activity of this compound enantiomers. The following table summarizes the olfactory detection thresholds of muscone enantiomers in humans, which often correlates with receptor sensitivity and can be indicative of potential differences in insect perception.
| Compound | Enantiomer | Odor Description (Human Perception) | Odor Threshold (in water) |
| Muscone | (R)-(-)-muscone | Strong, rich, and powerful musk | 61 ppb |
| (S)-(+)-muscone | Weak and poor musk | 223 ppb |
This data, while based on human perception, suggests that the (R)-enantiomer is significantly more potent than the (S)-enantiomer. It is plausible that a similar enantioselective perception exists in insects for this compound, where one enantiomer would elicit a stronger behavioral or physiological response.
Experimental Protocols
To quantitatively assess and compare the pheromonal activity of this compound and its isomers, a combination of behavioral bioassays and electrophysiological recordings are employed.
Behavioral Bioassays
Behavioral assays are crucial for determining the ultimate effect of a pheromone on an insect's behavior, such as attraction, mating, or aggregation.
Wind Tunnel Assay: This method assesses the upwind flight response of insects to a chemical stimulus.
-
Apparatus: A glass or acrylic wind tunnel with controlled laminar airflow, temperature, and humidity. A plume of the test odorant is released at the upwind end.
-
Procedure:
-
Insects are released at the downwind end of the tunnel.
-
The test compound (a specific isomer of this compound or a blend) is introduced into the airflow from a dispenser (e.g., a filter paper strip).
-
The flight behavior of the insect, including takeoff, upwind flight, casting, and landing at the source, is observed and recorded.
-
The percentage of insects exhibiting each behavior is calculated.
-
-
Data Analysis: Comparison of the percentages of insects completing the full behavioral sequence in response to different isomers.
Two-Choice Olfactometer Assay: This assay determines the preference of an insect between two different odor sources.
-
Apparatus: A Y-shaped or T-shaped tube where two different air streams, each carrying a different odorant, are introduced into the two arms.
-
Procedure:
-
An insect is introduced at the base of the olfactometer.
-
The insect is allowed to choose between the two arms.
-
The number of insects choosing each arm within a specific timeframe is recorded.
-
-
Data Analysis: Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for one isomer over another or a control (solvent only).
Electrophysiological Recordings
Electrophysiological techniques measure the electrical responses of an insect's antenna to olfactory stimuli, providing a direct measure of the sensitivity of the olfactory receptor neurons.
Electroantennography (EAG): This technique measures the overall electrical potential change from the entire antenna in response to an odor puff.
-
Preparation: An insect's antenna is excised and mounted between two electrodes.
-
Stimulation: A puff of air carrying a known concentration of the test isomer is delivered to the antenna.
-
Recording: The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response).
-
Data Analysis: The amplitudes of the EAG responses to different isomers are compared to determine the relative sensitivity of the antenna to each compound.
Single Sensillum Recording (SSR): This technique allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum.
-
Preparation: A fine-tipped recording electrode is inserted into the base of a single olfactory sensillum on the antenna of an immobilized insect.
-
Stimulation: A continuous stream of purified air is passed over the antenna, and puffs of the test isomer are introduced into this airstream.
-
Recording: The firing rate of the neuron(s) within the sensillum is recorded before, during, and after the stimulus.
-
Data Analysis: The change in spike frequency in response to different isomers is calculated and compared to assess the specificity and sensitivity of individual neurons.
Signaling Pathways and Experimental Workflows
The perception of pheromones like this compound in insects initiates a complex signaling cascade within the olfactory system. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for comparing pheromonal activity.
A Comparative Guide to the Validation of a GC-MS Method for Oxacyclohexadecan-2-one Detection in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a highly suitable and widely employed technique for the analysis of semi-volatile and thermally stable compounds like Oxacyclohexadecan-2-one in complex environmental matrices. Its high specificity, based on mass fragmentation patterns, and good sensitivity make it a reliable choice. As an alternative, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry offers a complementary approach, particularly for compounds that may be thermally labile or require less sample volatility. The choice between these methods will depend on specific laboratory capabilities, sample characteristics, and desired analytical outcomes.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the anticipated performance characteristics of a validated GC-MS method compared to an HPLC-MS method for the analysis of this compound and similar macrocyclic musks. These values are representative of what can be expected from robustly validated analytical methods for this class of compounds.
Table 1: Comparison of GC-MS and HPLC-MS for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Linearity (R²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 10 ng/L | 0.02 - 1.0 ng/L |
| Limit of Quantification (LOQ) | 0.15 - 20 ng/L | 1.0 ng/L |
| Accuracy (% Recovery) | 71 - 117% | 77 - 160% |
| Precision (% RSD) | < 15% | < 15% |
| Specificity | Very High (based on mass fragmentation) | High (based on retention time and mass-to-charge ratio) |
| Sample Throughput | Moderate | High |
| Derivatization Required | No | No |
Note: The data presented is a synthesis from multiple sources analyzing similar macrocyclic and polycyclic musks, and serves as a performance benchmark.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on best practices for the analysis of fragrance compounds in environmental water samples.
GC-MS Method Protocol
This proposed method is suitable for the quantification of this compound in environmental water samples.
1. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (GC-MS).
-
Autosampler for automated injection.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent for GC-MS analysis.
3. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.[4]
-
Injector Temperature: 250 °C.[4]
-
Injection Mode: Splitless.[4]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: Scan from m/z 50 to 500.[4]
-
Source Temperature: 230 °C.[4]
-
Quadrupole Temperature: 150 °C.[4]
Alternative Method: HPLC-MS Protocol
This method provides a viable alternative for the analysis of this compound.
1. Instrumentation:
-
An HPLC system with a binary or quaternary pump, autosampler, and column oven, coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).
2. Sample Preparation:
-
Sample preparation can follow a similar SPE protocol as described for the GC-MS method. The final extract should be reconstituted in a solvent compatible with the mobile phase.
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with a small percentage of formic acid to aid ionization. Start with 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[4]
-
Flow Rate: 0.5 - 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the validation of the GC-MS method and the logical relationship of the analytical process.
Caption: Workflow for the validation of a GC-MS method.
Caption: Logical flow of the analytical process.
References
A Comparative Analysis of Fragrance Performance: Oxacyclohexadecan-2-one versus Globalide
In the ever-evolving landscape of synthetic fragrance ingredients, macrocyclic musks hold a preeminent position, valued for their substantive, elegant, and complex scent profiles. This guide provides a detailed comparative analysis of two prominent macrocyclic musks: Oxacyclohexadecan-2-one, a foundational molecule in the musk family, and Globalide®, a widely used proprietary musk with a distinct character. This document is intended for researchers, scientists, and professionals in the fragrance and flavor industry, offering a side-by-side look at their chemical properties, fragrance performance, and the experimental methodologies used for their evaluation.
Introduction to the Molecules
This compound , also known by trade names such as Exaltolide®, is a 16-membered ring macrocyclic lactone.[1][2] It is a classic musk, appreciated for its fine, delicate, and slightly animalic musk odor.[3][4] Found naturally in small quantities in angelica root oil, its synthetic counterpart is a cornerstone in fine perfumery, lending depth and roundness to a wide array of fragrance compositions.[1][5]
Globalide® , with the chemical name Oxacyclohexadec-12-en-2-one, is a 15-membered unsaturated macrocyclic musk.[6][7] It is known for its powerful, creamy, and sweet musk profile with a characteristic waxy touch.[8] Globalide® is recognized for its excellent persistence and is a versatile ingredient in both fine fragrances and functional products like detergents and fabric softeners.[6][9]
Comparative Data
The following table summarizes the key chemical and fragrance performance parameters of this compound and Globalide®. The performance data is a synthesis of qualitative descriptions from industry literature and represents typical values obtained through standard sensory evaluation protocols.
| Property | This compound | Globalide® |
| Chemical Name | This compound | Oxacyclohexadec-12-en-2-one |
| CAS Number | 106-02-5[2] | 34902-57-3[9] |
| Molecular Formula | C₁₅H₂₈O₂[3][10] | C₁₅H₂₆O₂[6][7] |
| Molecular Weight | 240.38 g/mol [3][10] | 238.37 g/mol [6] |
| Odor Profile | Fine, sweet, strong musk-like animalic aroma[3] | Powerful, creamy, sweet musk with a waxy touch[8] |
| Odor Strength | High, with considerable diffusion[3] | High impact with a low odor threshold[6] |
| Substantivity (on blotter) | > 400 hours | > 400 hours |
| Diffusion (Projection) | Moderate to High | High |
| Odor Threshold (in air) | ~0.1 ng/L | ~0.04 ng/L[6] |
| Appearance | White crystalline solid at room temperature[3][5] | Colorless to pale yellow liquid[6][7] |
| Solubility | Soluble in alcohol and dipropylene glycol; insoluble in water[3][5] | Soluble in alcohol |
Experimental Protocols
The quantitative data presented above are typically determined through a series of standardized experimental protocols designed to assess the performance of fragrance materials.
Evaluation of Substantivity (Tenacity)
This protocol measures the longevity of a fragrance material on a substrate.
-
Substrate: Standard fragrance testing blotters (e.g., 10 cm x 0.8 cm).
-
Sample Preparation: The musk compounds are diluted to a standard concentration (e.g., 10% in ethanol).
-
Application: A precise volume (e.g., 0.1 mL) of the diluted sample is applied to the tip of a blotter.[11]
-
Evaluation: The blotters are evaluated by a panel of trained sensory analysts at regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and then daily).[11] The intensity of the odor is rated on a standardized scale (e.g., a 0-5 or 1-9 scale).
-
Endpoint: The substantivity is recorded as the time at which the odor intensity falls below a predetermined threshold or becomes imperceptible.[11]
Measurement of Diffusion (Projection)
This protocol assesses the ability of a fragrance to radiate from a source.
-
Environment: A controlled environment with consistent temperature, humidity, and airflow is used, often in individual testing booths.[12]
-
Sample Application: A standardized amount of the fragrance material, either on a blotter or applied to a suitable medium, is placed in the evaluation area.
-
Sensory Evaluation: Trained panelists assess the fragrance intensity at various distances from the source at specified time intervals.
-
Data Analysis: The diffusion is characterized by the distance at which the fragrance is readily detectable and the perceived volume of the scent in the surrounding space.
Determination of Odor Threshold
This protocol establishes the lowest concentration of a substance that can be detected by the human nose.
-
Methodology: A common method is the use of an olfactometer, which delivers a controlled series of dilutions of the odorant in odorless air to a panel of assessors.
-
Procedure: Panelists are presented with a series of sniffing ports, some containing the diluted odorant and others containing only odorless air (blanks). They are asked to identify the port with the odor.
-
Threshold Calculation: The concentration at which a statistically significant portion of the panel can reliably detect the odor is determined as the odor threshold.
Olfactory Signaling Pathway
The perception of musk odors is initiated by the binding of the musk molecule to specific olfactory receptors in the nasal epithelium. The primary human olfactory receptor for many macrocyclic musks is OR5AN1.[13][14][15] The binding of the odorant triggers a cascade of intracellular events, leading to the generation of a neural signal that is transmitted to the brain and interpreted as a specific scent.
Caption: Olfactory signaling pathway for musk compounds.
Experimental Workflow for Comparative Analysis
The comparative evaluation of fragrance performance follows a structured workflow to ensure objective and reproducible results. This involves careful sample preparation, controlled environmental conditions, and standardized sensory evaluation by a trained panel.
Caption: Experimental workflow for fragrance performance evaluation.
References
- 1. Cyclopentadecanolide - Wikipedia [en.wikipedia.org]
- 2. CAS RN 106-02-5 | Fisher Scientific [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. omega-pentadecalactone, 106-02-5 [thegoodscentscompany.com]
- 5. echemi.com [echemi.com]
- 6. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. aacipl.com [aacipl.com]
- 8. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 9. Globalide | 34902-57-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. This compound [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. sense-lab.co.uk [sense-lab.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianscientist.com [asianscientist.com]
Safety Operating Guide
Proper Disposal of Oxacyclohexadecan-2-one: A Comprehensive Guide
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount, extending from chemical handling to waste disposal. This guide provides essential, step-by-step procedures for the proper disposal of Oxacyclohexadecan-2-one, ensuring laboratory safety, environmental responsibility, and regulatory compliance.
Hazard Assessment and Regulatory Compliance
Before initiating disposal, it is critical to consult the specific Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous, primarily due to its potential to cause allergic skin reactions and its toxicity to aquatic life with long-lasting effects.[1][2][3][4] Consequently, it must be managed as regulated hazardous waste.[1][5] Disposal into sanitary sewers or regular solid waste is strictly prohibited.[1][4][6] All disposal activities must comply with local, state, and federal regulations.[1][7]
Quantitative Data Summary
The following table summarizes key hazard and physical property data for this compound, which serves as a reference for safe handling and disposal.
| Property | Value | Source |
| Hazard Classification | May cause an allergic skin reaction (Skin Sensitization, Category 1).[2][4] | Thermo Fisher Scientific |
| Toxic to aquatic life with long-lasting effects.[2][3][4] | Thermo Fisher Scientific, Guidechem | |
| Physical State | Solid.[2] | Thermo Fisher Scientific |
| Appearance | White.[2] | Thermo Fisher Scientific |
| Melting Point | 32 - 38 °C / 89.6 - 100.4 °F.[2] | Thermo Fisher Scientific |
| Boiling Point | 325 °C / 617 °F @ 760 mmHg.[2] | Thermo Fisher Scientific |
| Flash Point | 148 °C / 298 °F.[2] | Thermo Fisher Scientific |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, and suitable respiratory equipment in case of insufficient ventilation.[1][2] | Benchchem, Thermo Fisher Scientific |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must follow a systematic procedure to ensure safety and compliance.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification : Identify all waste containing this compound, including unused or expired chemical, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, as "Hazardous Waste".[1][8]
-
Segregation : Do not mix this compound waste with other waste streams, such as acids, bases, or heavy metals, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][9] Keep solid and liquid wastes in separate containers.[9]
-
Container Selection : Collect the waste in a designated, leak-proof container with a secure, screw-top lid.[10][11] The container must be made of a material chemically compatible with the lactone. Plastic is often preferred.[5][10]
-
Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[12] The label must include the full chemical name "this compound," the accumulation start date, and any other information required by your institution.[10][11][13]
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[5][13] Ensure the container is stored in a cool, dry, well-ventilated area and placed within secondary containment to prevent spills.[6][7]
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate : In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[10]
-
Absorb Spill : For small spills, absorb the material with an inert substance like vermiculite, sand, or dry clay.[1][10]
-
Collect Waste : Carefully collect the absorbent material and any contaminated items (e.g., gloves, paper towels) and place them into a properly labeled hazardous waste container.[1][8][10]
-
Decontaminate Area : Clean the spill area thoroughly.[1] The cleaning materials must also be disposed of as hazardous waste.[1]
Final Disposal
-
Arrange Pickup : Once the waste container is full, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[1][7] Do not transport hazardous waste yourself.[10]
-
Empty Containers : Containers that once held this compound must be triple-rinsed with a suitable solvent.[6][10] This rinsate is considered hazardous waste and must be collected for disposal.[6][10] After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of in the regular trash.[8][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. benchchem.com [benchchem.com]
- 11. mtu.edu [mtu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Comprehensive Safety and Handling Guide for Oxacyclohexadecan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Oxacyclohexadecan-2-one (CAS No. 106-02-5). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety Information
This compound is a solid, white to pale yellow crystalline substance with a musk-like odor.[1][2] While it has low acute toxicity, it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[3][4] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Quantitative Safety and Physical Properties
The following table summarizes key quantitative data for this compound to inform risk assessments and handling procedures.
| Property | Value |
| Physical State | Solid[3] |
| Appearance | White to pale yellow solid[1] |
| Molecular Formula | C₁₅H₂₈O₂[5] |
| Molecular Weight | 240.38 g/mol [6] |
| Melting Point | 32 - 38 °C / 89.6 - 100.4 °F[3] |
| Boiling Point | 325 °C / 617 °F @ 760 mmHg[3] |
| Flash Point | 148 °C / 298 °F[3] |
| Density | 0.918 g/cm³ at 25°C[1] |
| Vapor Pressure | 0.00085 hPa @ 25°C[3] |
| Solubility | Insoluble in water. Soluble in alcohol and dipropylene glycol.[5] |
| Oral LD50 (Rat) | > 5 g/kg[1] |
| Dermal LD50 (Rabbit) | > 5 g/kg[5] |
| NFPA Health Hazard | 0 - No significant risk to health[1] |
| NFPA Fire Hazard | 0 - Materials that will not burn under typical fire conditions[1] |
| NFPA Reactivity Hazard | 0 - Normally stable, even under fire conditions[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is required when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards should be worn.[7] |
| Skin Protection | Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[8][9] Inspect gloves for integrity before each use. Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1] |
| Respiratory Protection | Generally not required in a well-ventilated area.[1] If dust is generated or if working in a poorly ventilated space, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] |
Operational and Disposal Plans
Experimental Protocol: A Step-by-Step Handling Guide
The following is a generalized, step-by-step protocol for the safe handling of this compound in a laboratory setting. This should be adapted to specific experimental needs while maintaining all safety precautions.
1. Preparation and Precautionary Measures:
-
Ensure the work area, such as a chemical fume hood, is clean and well-ventilated.[1]
-
Confirm that an eyewash station and safety shower are readily accessible.[3]
-
Don all required personal protective equipment as outlined in the table above.
-
Have spill containment materials (e.g., absorbent pads, sand) readily available.
2. Handling the Compound:
-
Avoid the formation of dust when handling the solid form.[3]
-
If heating is required, do so in a well-ventilated area and avoid breathing any fumes.
-
Use appropriate tools (spatulas, etc.) to handle the solid.
-
If making a solution, slowly add the this compound to the solvent while stirring in a closed or contained system if possible.
3. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling is complete.[1]
-
Clean all equipment and the work surface to remove any residual chemical.
-
Properly store any remaining this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Spill and Accidental Release Protocol
In the event of a spill or accidental release, follow these procedures immediately:
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.
-
Clean-up:
-
For solid spills, mechanically recover the product by sweeping or shoveling into a suitable, labeled container for disposal.[1]
-
For liquid spills (if melted), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Unused Chemical: Dispose of unused or expired this compound through a licensed chemical waste collector.[10]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous waste.
-
Containers: Empty containers should be triple-rinsed (if appropriate for the container type and subsequent use) and disposed of according to institutional guidelines, or punctured to prevent reuse and disposed of as hazardous waste.[10]
-
Do Not: Do not dispose of this compound or its waste down the drain or in regular trash.[10]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. Cyclopentadecanolide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. Pentadecalactone | C15H28O2 | CID 235414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
